molecular formula C7H15Cl2N2O2P B7887094 Isophosphamide CAS No. 66849-33-0

Isophosphamide

Katalognummer: B7887094
CAS-Nummer: 66849-33-0
Molekulargewicht: 261.08 g/mol
InChI-Schlüssel: HOMGKSMUEGBAAB-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isophosphamide, also widely known and referenced as Ifosfamide (CAS 3778-73-2), is a potent nitrogen mustard alkylating agent with significant applications in oncological and pharmacological research . As a synthetic analog of cyclophosphamide, its primary research value lies in its role as an immunosuppressive and cytotoxic compound used to study chemotherapeutic interventions and mechanisms of action against various cancer cell lines . The compound exerts its cytotoxic effects through a mechanism that involves metabolic activation by hepatic cytochrome P450 enzymes . This bioactivation transforms this compound into active metabolites that target DNA, leading to the formation of interstrand and intrastrand cross-links . This cross-linking action disrupts DNA structure and function, ultimately preventing cancer cell replication and inducing apoptosis, making it a critical tool for studying cell death pathways and DNA damage response mechanisms . Its research applications include use as a key component in models for studying testicular cancer, cervical cancer, soft tissue sarcomas, non-Hodgkin's lymphoma, and small cell lung cancer, among others . Researchers value this compound for its ability to investigate the balance between chemotherapeutic efficacy and associated toxicities, such as urotoxicity and neurotoxicity, which are areas of active scientific inquiry . This product is provided for research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Eigenschaften

IUPAC Name

(2S)-N,3-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMGKSMUEGBAAB-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(P(=O)(OC1)NCCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([P@@](=O)(OC1)NCCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904670
Record name (-)-Ifosfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66849-33-0
Record name (-)-Ifosfamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66849-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Ifosfamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066849330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Ifosfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IFOSFAMIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASK271XXC2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Genesis of a Potent Alkylating Agent: An In-depth Technical Guide to the Discovery and Synthesis of Isophosphamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophosphamide, a structural isomer of cyclophosphamide (B585), has carved a significant niche in the chemotherapeutic armamentarium against a spectrum of malignancies, particularly sarcomas and testicular cancer. This technical guide provides a comprehensive exploration of the discovery and synthesis of this pivotal alkylating agent. Delving into the historical context of its development, this document elucidates the scientific journey from the initial synthesis by German researchers in the mid-1960s to its eventual widespread clinical adoption. We will detail the core synthetic methodologies, present key quantitative data from seminal preclinical and clinical studies in structured tabular formats, and provide detailed experimental protocols for its synthesis. Furthermore, this guide will visualize the critical biochemical pathways associated with this compound's mechanism of action and metabolic activation through detailed diagrams rendered in the DOT language, offering a robust resource for researchers and professionals in the field of drug development and oncology.

A Historical Perspective: The Discovery of this compound

The story of this compound is intrinsically linked to the development of its predecessor, cyclophosphamide. Following the successful synthesis and clinical application of cyclophosphamide, researchers at Asta-Werke in Germany sought to explore structural analogs with potentially improved therapeutic indices. In the mid-1960s, their efforts led to the synthesis of this compound, a compound that differs from cyclophosphamide only in the position of one of its two chloroethyl groups on the oxazaphosphorine ring.[1][2][3]

Initial preclinical studies revealed that this compound possessed a broader spectrum of antitumor activity compared to cyclophosphamide in several models.[1] However, its clinical development was initially hampered by a significant and dose-limiting toxicity: hemorrhagic cystitis.[1] This severe bladder toxicity is caused by the metabolic byproduct acrolein.[4] The trajectory of this compound's clinical utility was profoundly altered with the development of the uroprotective agent mesna (B1676310) (sodium 2-mercaptoethane sulfonate) by Norbert Brock.[4] Mesna effectively neutralizes acrolein in the urinary tract, thereby mitigating the risk of hemorrhagic cystitis and allowing for the administration of higher, more therapeutically effective doses of this compound.[1][4] This breakthrough paved the way for this compound's approval for medical use in the United States in 1987 and its subsequent establishment as a cornerstone of various chemotherapy regimens.[5]

Synthetic Pathways: From Starting Materials to the Final Compound

The synthesis of this compound has been approached through several routes, with the most common and industrially viable method utilizing phosphorus oxychloride as a key starting material.[6][7] This approach is generally favored due to its efficiency and the avoidance of highly toxic and expensive reagents.[7]

General Synthesis Route from Phosphorus Oxychloride

A widely employed synthetic strategy involves a multi-step process beginning with the reaction of 3-aminopropan-1-ol with phosphorus oxychloride to form a cyclic phosphoramidic chloride intermediate. This is followed by the introduction of the second chloroethyl side chain and subsequent transformations to yield this compound.[6][8]

A dissertation on the synthesis of this compound outlines two primary routes:

  • Route 1: Starting from aziridine, a three-step reaction involving alkylation and cyclization yields this compound with a total yield of 28.97%.[7]

  • Route 2: Utilizing phosphorus oxychloride as the starting material, a four-step process of cyclization, alkylation, acylation, and reduction affords this compound with a total yield of 30.1%.[7] A patented method also describes a similar multi-step synthesis starting from 3-aminopropanol and phosphorus oxychloride, with a reported total yield of 30% to 35%.[8]

Detailed Experimental Protocol (Adapted from Patented Methodologies)

The following protocol is a composite representation of established industrial synthesis methods for this compound, providing a detailed, step-by-step guide for its laboratory-scale preparation.

Step 1: Synthesis of the Cyclic Phosphoramidic Chloride Intermediate

  • In a reactor vessel maintained at a temperature between -40°C and 25°C, dissolve 3-aminopropan-1-ol in a suitable anhydrous solvent (e.g., dichloromethane) containing a tertiary amine base (e.g., triethylamine).[8]

  • Slowly add phosphorus oxychloride to the solution while maintaining the temperature.[6][8]

  • Allow the reaction to stir for 4 to 40 hours. The formation of the cyclic phosphoramidic chloride intermediate can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[6][8]

Step 2: Introduction of the Second Chloroethyl Side Chain

  • To the reaction mixture containing the cyclic intermediate, add 2-chloroethylamine (B1212225) hydrochloride.[8]

  • Continue stirring at a temperature between -40°C and 25°C for 3 to 30 hours to form the intermediate phosphamide.[8]

Step 3: Acylation

  • Add 2-chloroacetyl chloride to the reaction mixture.[8]

  • Allow the reaction to proceed for 5 to 50 hours at a temperature between -40°C and 25°C to yield the N-acylated intermediate, 3-(2-chloroacetyl)-2-[(2-chloroethyl)amino]-tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide.[8]

Step 4: Reduction to this compound

  • Isolate the crude N-acylated intermediate.

  • Dissolve the intermediate in a suitable solvent (e.g., tetrahydrofuran).[8]

  • Add a reducing agent, such as an alkali metal borohydride (B1222165) (e.g., sodium borohydride), to the solution.[8]

  • After the reduction is complete, quench the reaction and extract the this compound product.

  • Purify the final product using column chromatography or recrystallization to obtain this compound.[8]

Quantitative Data: Preclinical Efficacy and Clinical Pharmacokinetics

The following tables summarize key quantitative data from preclinical and early clinical studies of this compound, providing insights into its therapeutic potential and clinical behavior.

Table 1: Preclinical Antitumor Activity of this compound in Human Tumor Xenografts
Tumor TypeNumber of Xenografts TestedNumber of RegressionsResponse Rate (%)
Breast Cancer5480%
Colon Cancer3133%
Gastric Cancer11100%
Non-Small-Cell Lung Cancer7229%
Small-Cell Lung Cancer4375%
Sarcoma2150%
Testicular Cancer33100%
Data from a preclinical phase II study in thymus aplastic nude mice.[5]
Table 2: Pharmacokinetic Parameters of this compound in Early Clinical Trials
ParameterValueConditionsReference
Half-life (t½) 7 hoursLow dose (1800-2400 mg/m²)[9]
15 hoursHigh dose (3800-5000 mg/m²)[9]
Volume of Distribution (Vd) 0.64 L/kg (Day 1)[9]
0.72 L/kg (Day 5)[9]
Oral Bioavailability ~92%[8]
Plasma Clearance Significant increase from Day 1 to Day 5Multiple dosing[10]
Table 3: Dose-Limiting Toxicities in a Phase I Clinical Trial
Dose Range (mg/m²)ToxicityIncidence
3800 - 7000Leukopenia12 of 20 patients
3800 - 10,000Hemorrhagic Cystitis15 of 23 patients
5000 - 10,000Central Nervous System Toxicity7 of 17 patients
Data from an initial phase I clinical trial of this compound.[10]

Mechanism of Action and Metabolic Activation

This compound is a prodrug that requires metabolic activation in the liver to exert its cytotoxic effects.[9][11] This activation is primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4 and CYP2B6.[11]

Metabolic Activation Pathway

The metabolic activation of this compound is a critical step in its mechanism of action. The following diagram illustrates this pathway, highlighting the key enzymes and metabolites involved.

Metabolic_Activation This compound This compound Four_Hydroxy_this compound 4-Hydroxythis compound This compound->Four_Hydroxy_this compound CYP3A4, CYP2B6 Dechloroethylated_Metabolites Dechloroethylated Metabolites This compound->Dechloroethylated_Metabolites CYP3A4, CYP2B6 Aldophosphamide Aldophosphamide Four_Hydroxy_this compound->Aldophosphamide Tautomerization Isophosphoramide_Mustard Isophosphoramide Mustard (Active Metabolite) Aldophosphamide->Isophosphoramide_Mustard Acrolein Acrolein (Urotoxic) Aldophosphamide->Acrolein Chloroacetaldehyde Chloroacetaldehyde (Neurotoxic/Nephrotoxic) Dechloroethylated_Metabolites->Chloroacetaldehyde

Caption: Metabolic activation pathway of this compound.

DNA Damage and Cellular Response

The primary cytotoxic effect of this compound is mediated by its active metabolite, isophosphoramide mustard.[12] This bifunctional alkylating agent forms covalent bonds with DNA, leading to the formation of both intrastrand and interstrand cross-links, primarily at the N7 position of guanine.[12] These DNA lesions physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[12]

The cellular response to this compound-induced DNA damage involves a complex network of signaling pathways known as the DNA Damage Response (DDR). The following diagram illustrates the key pathways activated by DNA cross-links.

DNA_Damage_Response cluster_damage DNA Damage cluster_repair DNA Repair Pathways cluster_apoptosis Apoptosis Induction Isophosphamide_Metabolite Isophosphoramide Mustard DNA_Crosslink DNA Interstrand Cross-link Isophosphamide_Metabolite->DNA_Crosslink FA_Pathway Fanconi Anemia (FA) Pathway DNA_Crosslink->FA_Pathway ATR_ATM ATR/ATM Activation DNA_Crosslink->ATR_ATM HR_Repair Homologous Recombination (HR) Repair FA_Pathway->HR_Repair NER Nucleotide Excision Repair (NER) FA_Pathway->NER Repair_Outcome DNA Repair HR_Repair->Repair_Outcome NER->Repair_Outcome Caspase_Activation Caspase Cascade Activation ATR_ATM->Caspase_Activation Cell_Cycle_Arrest Cell Cycle Arrest ATR_ATM->Cell_Cycle_Arrest Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Cellular response to this compound-induced DNA damage.

Conclusion

The discovery and development of this compound represent a significant advancement in cancer chemotherapy. From its rational design as an analog of cyclophosphamide to the critical intervention of mesna that unlocked its full therapeutic potential, the history of this compound is a testament to the iterative nature of drug development. The synthetic routes, primarily originating from phosphorus oxychloride, have been refined to provide an efficient means of production. Understanding the intricate details of its metabolic activation and the subsequent DNA damage response pathways is crucial for optimizing its clinical use, managing its toxicities, and developing novel therapeutic strategies. This technical guide provides a foundational resource for researchers and clinicians, encapsulating the essential knowledge of this compound's journey from a laboratory curiosity to a life-saving medication.

References

An In-depth Technical Guide to the Chemical Structure of Isophosphamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophosphamide (also known as Ifosfamide) is a synthetic analogue of cyclophosphamide (B585) and a member of the nitrogen mustard family of alkylating agents.[1][2] It is a widely used chemotherapeutic prodrug for the treatment of a variety of cancers, including testicular cancer, soft tissue sarcoma, osteosarcoma, bladder cancer, and lung cancer.[3][4] Its cytotoxic effects are exerted after metabolic activation in the liver. This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for this compound.

Chemical Structure and Properties

This compound is chemically designated as 3-(2-chloroethyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide.[1][2] It is a white crystalline powder that is soluble in water.[1][5]

Chemical Structure:

Source: Adapted from Pfizer Inc.[1]

Physicochemical and Pharmacokinetic Properties

The key physicochemical and pharmacokinetic properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
IUPAC Name N,3-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amide 2-oxide[3]
Molecular Formula C₇H₁₅Cl₂N₂O₂P[1][2][6]
Molecular Weight 261.1 g/mol [1][2]
CAS Number 3778-73-2[6][7]
Appearance White crystalline powder[1][5]
Melting Point 39-41 °C[3]
Solubility Soluble in water.[1] Also soluble in ethanol (B145695) (~50 mg/mL), DMSO (~30 mg/mL), and DMF (~50 mg/mL).[1] Soluble in PBS (pH 7.2) at approximately 10 mg/mL.[1]
Half-life Dose-dependent; approximately 15 hours at high doses (3.8-5.0 g/m²) and 7 hours at lower doses (1.6-2.4 g/m²).[1][4]
Metabolism Hepatic, via cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6).[2][7]
Excretion Primarily renal.[4]

Mechanism of Action: Metabolic Activation

This compound is a prodrug that requires metabolic activation by hepatic cytochrome P450 enzymes to exert its cytotoxic effects.[2][4] The primary activation step is hydroxylation at the C4 position of the oxazaphosphorine ring, forming the unstable intermediate 4-hydroxythis compound.[1] This intermediate exists in equilibrium with its tautomer, aldoifosfamide.[2] Aldoifosfamide then undergoes spontaneous decomposition to yield the active alkylating metabolite, isophosphoramide mustard, and the urotoxic byproduct, acrolein.[2][8] Isophosphoramide mustard is responsible for the antineoplastic activity of the drug, forming DNA cross-links at the N-7 position of guanine, which ultimately leads to cell death.[2][9]

A competing metabolic pathway involves the N-dechloroethylation of the side chains, which produces the neurotoxic metabolite chloroacetaldehyde (B151913) (CAA).[7][8]

Metabolic Activation Pathway of this compound

Isophosphamide_Metabolism cluster_activation Activation Pathway cluster_inactivation Inactivation & Toxicity Pathway This compound This compound Hydroxyifosfamide 4-Hydroxythis compound This compound->Hydroxyifosfamide CYP3A4, CYP2B6 Dechloroethylation N-Dechloroethylation This compound->Dechloroethylation CYP3A4, CYP2B6 Aldoifosfamide Aldoifosfamide Hydroxyifosfamide->Aldoifosfamide Tautomerization Ketoifosfamide 4-Ketoifosfamide (Inactive) Hydroxyifosfamide->Ketoifosfamide Oxidation Isophosphoramide_mustard Isophosphoramide Mustard (Active Metabolite) Aldoifosfamide->Isophosphoramide_mustard Acrolein Acrolein (Urotoxic) Aldoifosfamide->Acrolein Carboxyifosfamide Carboxyifosfamide (Inactive) Aldoifosfamide->Carboxyifosfamide ALDH CAA Chloroacetaldehyde (CAA) (Neurotoxic) Dechloroethylation->CAA

Caption: Metabolic activation and toxicity pathways of this compound.

Experimental Protocols

Synthesis of this compound

While several synthetic routes for this compound have been developed, a common industrial method involves a multi-step process starting from phosphorus oxychloride. This approach is favored for its safety and efficiency.[10][11]

A Proposed Synthetic Pathway:

  • Cyclization: 3-Aminopropan-1-ol is reacted with phosphorus oxychloride in an anhydrous solvent (e.g., dichloromethane) in the presence of a tertiary amine base (e.g., triethylamine) at a cooled temperature (-5 to 25 °C) to form a cyclic phosphoramidic chloride intermediate.[10][12]

  • Substitution: 2-Chloroethylamine hydrochloride is then added to the reaction mixture, leading to the formation of an intermediate phosphoramide.[10][12]

  • Acylation: The subsequent addition of 2-chloroacetyl chloride results in the formation of an N-acylated intermediate.[10][12]

  • Reduction: The final step involves the reduction of the N-acylated intermediate using a reducing agent such as sodium borohydride (B1222165) in the presence of an alkaline hydroxide (B78521) to yield this compound.[10]

Note: This is a generalized protocol, and specific reaction conditions, purification, and characterization steps would need to be optimized.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the quantification of this compound in various matrices.

Methodology:

  • System: A reversed-phase HPLC system with UV detection is typically employed.[13][14]

  • Column: A Spherisorb C18 ODS column (150 mm × 4.6 mm) or a similar C8 or C18 column is suitable.[13][15]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v), with the pH adjusted to 3 using 0.1 N hydrochloric acid, can be used.[13] Another reported mobile phase is a solution of acetonitrile:25mM KH₂PO₄ (23:77) at pH 4.[15]

  • Flow Rate: A flow rate of 1.0 to 1.5 mL/min is common.[13][15]

  • Detection: UV absorbance is monitored at a wavelength of 200-203 nm.[13][15]

  • Internal Standard: Cyclophosphamide can be used as an internal standard for quantitative analysis.[15]

  • Sample Preparation: Plasma samples can be prepared by solid-phase extraction.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and the analysis of its metabolites.

Methodology:

  • ¹H NMR: High-frequency ¹H NMR spectroscopy can be used to study the biochemical effects of this compound by analyzing changes in the excretion patterns of small organic molecules in urine.[16]

  • ³¹P NMR: ³¹P NMR spectroscopy is particularly useful for the quantification of this compound and its phosphorus-containing metabolites in biological fluids like urine.[17]

  • HPLC-NMR: The combination of HPLC with NMR spectroscopy (HPLC-NMR) allows for the on-line separation and identification of this compound and its metabolites, such as 4-hydroxy-ifosfamide and dechloroethylated derivatives, from complex biological matrices.[18]

Conclusion

This technical guide provides a detailed overview of the chemical structure, properties, and analytical methodologies related to this compound. The information presented, including the summarized quantitative data and the metabolic pathway diagram, serves as a valuable resource for researchers, scientists, and professionals involved in the development and study of this important chemotherapeutic agent. A thorough understanding of its chemical nature and metabolic fate is critical for optimizing its therapeutic use and mitigating its associated toxicities.

References

Isophosphamide enantiomers and their biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Isophosphamide Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (IFO) is a crucial alkylating agent in the treatment of various cancers.[1] As a chiral molecule, it is administered clinically as a racemic mixture of its (R)- and (S)-enantiomers.[2] These enantiomers exhibit significant differences in their metabolism, pharmacokinetics, efficacy, and toxicity profiles. This technical guide provides a comprehensive overview of the stereoselective biological activity of this compound enantiomers, summarizing quantitative data, detailing experimental protocols, and visualizing key metabolic and signaling pathways. Understanding these enantioselective differences is paramount for optimizing therapeutic strategies and developing new, potentially safer, and more effective analogs.[3]

Stereoselective Metabolism of this compound

The therapeutic activity and toxicity of this compound are dictated by its metabolic fate, which is handled primarily by cytochrome P450 (CYP) enzymes in the liver and, to some extent, in the kidneys.[4][5] The metabolic process is highly stereoselective, following two main competing pathways: 4-hydroxylation (bioactivation) and N-dechloroethylation (inactivation and toxification).[4]

  • (R)-Isophosphamide: This enantiomer is preferentially metabolized via the 4-hydroxylation pathway, primarily by CYP3A4.[2][4] This pathway leads to the formation of the active alkylating metabolite, isophosphoramide mustard (IPM), which is responsible for the drug's cytotoxic effects.[4] (R)-IFO exhibits more rapid 4-hydroxylation and less efficient N-dechloroethylation compared to its S-counterpart.[4]

  • (S)-Isophosphamide: This enantiomer has a higher propensity for metabolism through the N-dechloroethylation pathway, a reaction catalyzed by both CYP3A4 and CYP2B6.[4][6] This process generates inactive dechloroethylated metabolites and the neurotoxic and nephrotoxic byproduct, chloroacetaldehyde (B151913) (CAA).[7][8] Consequently, the (S)-enantiomer is considered the primary source of this compound-associated neurotoxicity.[3]

The balance between these pathways is clinically significant. A higher rate of 4-hydroxylation is associated with greater therapeutic efficacy, while increased N-dechloroethylation leads to elevated toxicity.[4]

G cluster_R (R)-Isophosphamide Pathway R_IFO (R)-Isophosphamide R_4OH 4-Hydroxy-(R)-IF R_IFO->R_4OH CYP3A4 >> CYP2B6 (PREFERRED PATHWAY) R_Aldo (R)-Aldoifosfamide R_4OH->R_Aldo Tautomerization R_IPM Isophosphoramide Mustard (IPM) (Active) R_Aldo->R_IPM R_Acrolein Acrolein (Urotoxic) R_Aldo->R_Acrolein S_IFO (S)-Isophosphamide S_DCE N-dechloroethylated Metabolites (Inactive) S_IFO->S_DCE CYP3A4 & CYP2B6 (PREFERRED PATHWAY) S_4OH 4-Hydroxy-(S)-IF S_IFO->S_4OH CYP2B6 > CYP3A4 (Minor Pathway) S_CAA Chloroacetaldehyde (CAA) (Neuro/Nephrotoxic) S_DCE->S_CAA Liberation

Caption: Stereoselective metabolic pathways of (R)- and (S)-isophosphamide.

Mechanism of Action: DNA Alkylation and Apoptosis

The cytotoxic activity of this compound stems from its active metabolite, isophosphoramide mustard (IPM).[4] IPM is a bifunctional alkylating agent that covalently binds to the N7 position of guanine (B1146940) residues in DNA.[4][9] This binding can occur on the same strand or on opposite DNA strands, leading to the formation of intrastrand and interstrand cross-links.[4][6]

These DNA cross-links are highly cytotoxic lesions. They physically obstruct DNA replication and transcription, triggering cell cycle arrest and ultimately leading to programmed cell death (apoptosis).[4][10] The formation of interstrand cross-links is particularly difficult for cellular DNA repair mechanisms to resolve, making it a highly effective method of killing rapidly dividing cancer cells.[6]

G IFO This compound (Prodrug) OH_IFO 4-Hydroxy-IF (Active Intermediate) IFO->OH_IFO Metabolic Activation (CYP450) IPM Isophosphoramide Mustard (IPM) OH_IFO->IPM Spontaneous Degradation Nucleus Cell Nucleus IPM->Nucleus Nuclear Translocation DNA DNA IPM->DNA Alkylation of Guanine (N7) Crosslink Inter/Intrastrand DNA Cross-links DNA->Crosslink Replication_Block Replication/Transcription Block Crosslink->Replication_Block Apoptosis Cell Cycle Arrest & Apoptosis Replication_Block->Apoptosis Activation of Damage Response Pathways

Caption: Mechanism of action from prodrug activation to DNA damage and apoptosis.

Quantitative Data Summary

The stereoselective metabolism of this compound results in distinct pharmacokinetic and cytotoxic profiles for each enantiomer.

Table 1: Comparative Pharmacokinetics of this compound Enantiomers in Humans
Parameter(R)-Isophosphamide(S)-IsophosphamideSignificanceReference
Half-life (t½) 7.12 ± 1.92 h5.98 ± 1.52 hP < 0.001[11]
7.57 ± 0.99 h6.03 ± 0.82 hSignificant[12]
Total Clearance 0.060 ± 0.013 L/h/kg0.072 ± 0.014 L/h/kgP < 0.001[11]
41.52 ± 2.90 ml/m²/min52.37 ± 3.75 ml/m²/minSignificant[12]
Area Under Curve (AUC) 2480 ± 200 µM·h1960 ± 150 µM·hSignificant[12]
Volume of Distribution (Vss) 0.60 ± 0.16 L/kg0.61 ± 0.19 L/kgNot Significant[11]
25.68 ± 0.80 L/m²27.35 ± 0.89 L/m²Slightly Smaller[12]
Data presented as mean ± standard deviation.
Table 2: Enantioselective Metabolism and Cytotoxicity
Feature(R)-Isophosphamide(S)-IsophosphamideKey FindingsReference
Primary Metabolic Pathway 4-Hydroxylation (Activation)N-Dechloroethylation (Toxification)(R)-IFO is preferentially activated.[4][13][14]
Primary CYP Enzyme CYP3A4CYP2B6 & CYP3A4Different CYP isozymes show preference.[2][4]
Rate of 4-Hydroxylation 2- to 3-fold higher than (S)-IFOLowerResults in more active metabolite from (R)-IFO.[2]
Antiproliferative Effect LowerHigherObserved in P-388 leukemic and Lewis lung cells.[15][16]
Cytotoxicity in CYP3A4-expressing cells Higher SensitivityLower Sensitivity(R)-IFO is more potent in tumors with high CYP3A4.[2]
Neurotoxic Metabolite (CAA) Production LowerHigher(S)-IFO is the major source of neurotoxicity.[3][4]

Experimental Protocols

Enantioselective Pharmacokinetic Analysis

Objective: To determine the plasma concentrations of (R)- and (S)-isophosphamide over time following administration of the racemic mixture.

Methodology (based on Gas Chromatography-Mass Spectrometry - GC-MS): [12][17]

  • Sample Collection: Collect peripheral blood samples from patients at predetermined time points after this compound infusion.

  • Plasma Separation: Centrifuge blood samples to separate plasma, which is then stored at -20°C or lower until analysis.

  • Sample Preparation (Extraction):

    • Thaw plasma samples and spike with an internal standard (e.g., deuterium-labeled analogs of the enantiomers).[14]

    • Perform liquid-liquid extraction using an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization: To improve chromatographic properties and volatility, derivatize the extracted residues (e.g., using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide).

  • Chromatographic Separation:

    • Inject the derivatized sample into a gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column) capable of separating the enantiomers.

    • Use a temperature program to achieve optimal separation of the (R)- and (S)-enantiomer peaks.

  • Detection and Quantification:

    • Use a mass spectrometer operating in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of each enantiomer and the internal standard.

    • Construct calibration curves using standards of known concentrations to determine the concentration of each enantiomer in the plasma samples.

  • Pharmacokinetic Modeling: Analyze the resulting concentration-time data using appropriate pharmacokinetic software to calculate parameters such as half-life, clearance, and volume of distribution for each enantiomer.

In Vitro Cytotoxicity Assay

Objective: To determine the differential cytotoxicity of this compound enantiomers against cancer cell lines.

Methodology (based on co-culture with metabolic activation system): [2][18]

  • Cell Culture: Culture tumor cells (e.g., 9L gliosarcoma cells) in appropriate media and conditions.[2] For cells lacking endogenous CYP activity, establish a co-culture system with microsomes or cells engineered to express specific human CYP enzymes (e.g., CYP3A4 or CYP2B6).[2][18]

  • Drug Preparation: Prepare stock solutions of (R)-isophosphamide, (S)-isophosphamide, and racemic this compound in a suitable solvent.

  • Treatment:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Add the metabolic activation system (e.g., liver microsomes and an NADPH-generating system) to the wells.

    • Treat the cells with a range of concentrations of each this compound enantiomer and the racemate. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) to allow for metabolic activation and induction of cytotoxicity.[19]

  • Viability Assessment (MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a detergent solution).

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot cell viability against drug concentration and use a non-linear regression model to determine the IC50 (the concentration of drug that inhibits cell growth by 50%) for each enantiomer.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Culture Cancer Cell Line B1 Seed Cells in 96-Well Plate A1->B1 A2 Prepare Drug Solutions (R-IFO, S-IFO, Rac-IFO) B2 Add Activation System & Treat with Drugs A2->B2 A3 Prepare Metabolic Activation System (e.g., Microsomes + NADPH) A3->B2 B1->B2 B3 Incubate for 48-72 hours B2->B3 C1 Perform MTT Assay (Assess Viability) B3->C1 C2 Measure Absorbance C1->C2 C3 Calculate IC50 Values C2->C3

Caption: Experimental workflow for in vitro enantioselective cytotoxicity assay.

DNA Interstrand Cross-linking Analysis

Objective: To detect and quantify the formation of DNA interstrand cross-links in cells following treatment with this compound.

Methodology (based on the Single Cell Gel Electrophoresis 'Comet' Assay): [20]

  • Cell Treatment: Treat cells (e.g., human lymphocytes) in vitro or isolate them from patients undergoing this compound therapy.

  • Irradiation: To introduce a fixed number of random DNA strand breaks, irradiate the cells on ice with a controlled dose of X-rays or gamma rays. The presence of cross-links will retard the migration of this fragmented DNA.

  • Cell Embedding: Mix the cell suspension with low-melting-point agarose (B213101) and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt, detergent-based lysis solution to dissolve cell membranes and nuclear envelopes, leaving behind DNA "nucleoids."

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer to denature the DNA. Apply an electric field. DNA fragments that are not cross-linked will migrate out of the nucleoid, forming a "comet tail." Cross-linked DNA will be retarded in its migration.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

  • Visualization and Scoring:

    • Visualize the slides using a fluorescence microscope.

    • Use image analysis software to quantify the DNA in the comet tail relative to the head. A common metric is the "tail moment" (the product of the tail length and the fraction of DNA in the tail).

  • Data Analysis: The degree of cross-linking is measured as the reduction in the comet tail moment compared to irradiated control cells that were not treated with the drug.

Conclusion

The biological activity of this compound is fundamentally linked to its stereochemistry. The (R)-enantiomer is associated with the desired therapeutic, alkylating activity, while the (S)-enantiomer contributes disproportionately to toxic side effects, particularly neurotoxicity. This knowledge presents clear opportunities for drug development, suggesting that the clinical use of enantiomerically pure (R)-isophosphamide could offer an improved therapeutic index over the currently used racemic mixture.[3][4] Further research into novel, stereochemically pure analogs that resist toxifying metabolic pathways may lead to the next generation of safer and more effective oxazaphosphorine-based cancer therapies.[18]

References

An In-Depth Technical Guide to Isophosphamide Metabolism and its Active Metabolites Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isophosphamide (IFO), a prodrug of the oxazaphosphorine class, is a widely utilized alkylating agent in the treatment of various solid tumors and hematologic malignancies.[1] Its therapeutic efficacy is intrinsically linked to its complex metabolic activation, while its toxicity profile is dictated by the formation of harmful byproducts. A thorough understanding of the this compound metabolic pathway is therefore critical for optimizing its clinical use, mitigating adverse effects, and developing novel therapeutic strategies. This technical guide provides a comprehensive overview of this compound metabolism, detailing the enzymatic processes, the formation of active and toxic metabolites, and the subsequent cellular signaling pathways. This document summarizes key quantitative pharmacokinetic data, presents detailed experimental protocols for studying this compound metabolism, and includes visualizations of the metabolic and signaling pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

This compound Metabolism: A Dichotomy of Activation and Inactivation

This compound is administered as a racemic mixture and requires hepatic bioactivation to exert its cytotoxic effects.[2] The metabolism of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system and follows two main competing pathways: 4-hydroxylation, which leads to the formation of the active cytotoxic species, and N-dechloroethylation, which is a pathway of both inactivation and toxification.[1]

4-Hydroxylation: The Activation Pathway

The initial and rate-limiting step in the bioactivation of this compound is the 4-hydroxylation of the oxazaphosphorine ring, predominantly catalyzed by CYP3A4 and CYP2B6.[1] This reaction produces the unstable intermediate, 4-hydroxyifosfamide, which exists in equilibrium with its open-ring tautomer, aldoifosfamide (B1666837).[1] Aldoifosfamide is a critical branch-point metabolite. It can be detoxified by aldehyde dehydrogenase (ALDH) to the inactive carboxyifosfamide.[3] Alternatively, and more importantly for its therapeutic effect, aldoifosfamide can undergo spontaneous (non-enzymatic) β-elimination to yield two products:

  • Isophosphoramide Mustard (IPM): The ultimate active alkylating metabolite responsible for the cytotoxic effects of this compound.[3]

  • Acrolein: A highly reactive and urotoxic byproduct.[3]

N-Dechloroethylation: The Inactivation and Toxification Pathway

Competing with the 4-hydroxylation pathway is the N-dechloroethylation of the chloroethyl side chains, also primarily mediated by CYP3A4 and CYP2B6.[1] This pathway leads to the formation of inactive dechloroethylated metabolites and a significant toxic byproduct:

  • Chloroacetaldehyde (CAA): A metabolite implicated in the neurotoxicity and nephrotoxicity associated with this compound therapy.[4]

The balance between these two pathways is a crucial determinant of both the efficacy and toxicity of this compound treatment.

Quantitative Pharmacokinetics of this compound and its Metabolites

The pharmacokinetic profile of this compound and its metabolites can exhibit significant inter-individual variability. The following tables summarize key pharmacokinetic parameters from clinical studies.

Parameter This compound 4-Hydroxyifosfamide Chloroacetaldehyde Isophosphoramide Mustard (IPM) Reference
Half-life (t½) 7 - 15 hours (dose-dependent)ShortShort-[3]
Volume of Distribution (Vd) ~0.64 - 0.72 L/kg---[3]
Clearance (CL) Exhibits auto-induction, increases with repeated dosing---[5]
Bioavailability (Oral) ~92%---[6]

Note: Pharmacokinetic parameters for metabolites are often challenging to determine accurately due to their reactive and transient nature. The data presented are representative values and can vary based on patient-specific factors and analytical methodologies.

Experimental Protocols for Studying this compound Metabolism

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability and identifying the metabolites of this compound in vitro.

Objective: To determine the rate of metabolism of this compound and identify the metabolites formed by human liver microsomal enzymes.

Materials:

  • This compound

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (e.g., a stable isotope-labeled ifosfamide)

  • LC-MS/MS system

Methodology:

  • Preparation of Incubation Mixture:

    • Prepare a working solution of this compound in the phosphate buffer.

    • In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and the this compound working solution.

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the NADPH regenerating system to the pre-incubated mixture.

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C in a shaking water bath.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction in the collected aliquots by adding a cold quenching solvent, such as acetonitrile containing an internal standard.

    • Vortex the samples vigorously to precipitate the microsomal proteins.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent drug (this compound) and identify and quantify the formed metabolites (e.g., 4-hydroxyifosfamide, dechloroethylifosfamide).

LC-MS/MS Method for the Quantification of this compound and its Metabolites

This protocol provides a general framework for the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous analysis of this compound and its key metabolites in a biological matrix (e.g., plasma or microsomal incubate).[7]

Objective: To develop a sensitive and specific method for the quantification of this compound, 2-dechloroethylifosfamide, 3-dechloroethylifosfamide, and 4-hydroxyifosfamide.

Instrumentation and Reagents:

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A suitable reversed-phase HPLC column (e.g., C18).

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Reference standards for this compound and its metabolites.

  • A stable isotope-labeled internal standard (e.g., ifosfamide-d4).

Methodology:

  • Sample Preparation:

    • Employ a protein precipitation method for plasma samples or the supernatant from microsomal incubations.

    • To a known volume of the sample, add a precipitating solvent (e.g., acetonitrile) containing the internal standard.

    • Vortex and centrifuge to remove precipitated proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

  • Chromatographic Separation:

    • Inject the reconstituted sample onto the LC system.

    • Develop a gradient elution method using the mobile phases to achieve chromatographic separation of this compound and its metabolites.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for detection. Optimize the precursor-to-product ion transitions for each analyte and the internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of the reference standards.

    • Quantify the analytes in the unknown samples by comparing their peak area ratios to the internal standard against the calibration curve.

Visualization of Metabolic and Signaling Pathways

This compound Metabolic Pathway

Isophosphamide_Metabolism IFO This compound (IFO) OH_IFO 4-Hydroxyifosfamide IFO->OH_IFO CYP3A4, CYP2B6 (4-Hydroxylation) Dechloro_IFO 2- & 3-Dechloroethyl- ifosfamide (B1674421) (Inactive) IFO->Dechloro_IFO CYP3A4, CYP2B6 (N-dechloroethylation) CAA Chloroacetaldehyde (CAA) (Neurotoxic & Nephrotoxic) IFO->CAA CYP3A4, CYP2B6 (N-dechloroethylation) Aldo_IFO Aldoifosfamide OH_IFO->Aldo_IFO Tautomerization IPM Isophosphoramide Mustard (IPM) (Active Alkylating Agent) Aldo_IFO->IPM Spontaneous β-elimination Acrolein Acrolein (Urotoxic) Aldo_IFO->Acrolein Spontaneous β-elimination Carboxy_IFO Carboxyifosfamide (Inactive) Aldo_IFO->Carboxy_IFO ALDH In_Vitro_Metabolism_Workflow Start Start: Prepare Incubation Mixture (IFO, Microsomes, Buffer) PreIncubate Pre-incubate at 37°C Start->PreIncubate Initiate Initiate Reaction: Add NADPH PreIncubate->Initiate Incubate Incubate and Sample at Time Points Initiate->Incubate Terminate Terminate Reaction: Add Quenching Solvent + Internal Standard Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze IPM_Signaling_Pathway IPM Isophosphoramide Mustard (IPM) DNA Nuclear DNA IPM->DNA Alkylation DNA_damage DNA Interstrand Cross-links IPM->DNA_damage DSB Double-Strand Breaks (DSBs) DNA_damage->DSB Replication Stress Bcl2 Bcl-2 (Anti-apoptotic) DSB->Bcl2 Inhibition Casp9 Caspase-9 (Initiator) DSB->Casp9 Activation Bcl2->Casp9 Inhibition Casp3 Caspase-3 (Effector) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

References

The Preclinical Pharmacokinetic Profile of Isophosphamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of isophosphamide in preclinical models. This compound, a nitrogen mustard derivative and a structural isomer of cyclophosphamide, is a crucial alkylating agent in cancer chemotherapy. As a prodrug, its efficacy and toxicity are intrinsically linked to its complex metabolic activation and detoxification pathways. Understanding its absorption, distribution, metabolism, and excretion (ADME) in preclinical species is paramount for the rational design of clinical trials and the optimization of its therapeutic index.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound and its primary active metabolite, isophosphoramide mustard (IPM), across various preclinical species. These data have been compiled from multiple studies to provide a comparative overview.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models

SpeciesDose (mg/kg)Routet½ (min)CL (L/h/kg)Vd (L/kg)Cmax (µg/mL)Tmax (min)Reference
Rat (Male, Sprague-Dawley) 40IV(R)-IF: 34.2(S)-IF: 41.8----[1]
Rat (Female, Sprague-Dawley) 40IV(R)-IF: 62.1(S)-IF: 75.1----[1]
Mouse -------Data not consistently reported

Note: '-' indicates data not available in the reviewed literature. t½ (half-life), CL (clearance), Vd (volume of distribution), Cmax (maximum concentration), Tmax (time to maximum concentration).

Table 2: Pharmacokinetic Parameters of Isophosphoramide Mustard (IPM) in Preclinical Models

SpeciesDose (mg/kg)Routet½ (h)CL (L/h/kg)Vd (L/kg)Cmax (µg/mL)Tmax (min)Reference
Mouse 100IV< 1 (t½α = 2 min)8.44---[2]
Dog 10IV0.99 (t½β)1.01---[2]
Monkey -IV4.21.65---[2]

Note: '-' indicates data not available in the reviewed literature. t½ (half-life), CL (clearance), Vd (volume of distribution), Cmax (maximum concentration), Tmax (time to maximum concentration).

Metabolic Pathways of this compound

This compound undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, to produce both active and inactive metabolites. The balance between these pathways dictates the therapeutic efficacy and toxicity profile of the drug.

Bioactivation Pathway

The crucial step in this compound's anticancer activity is its 4-hydroxylation by CYP3A4 and CYP2B6 to form 4-hydroxyifosfamide (B1221068).[3] This unstable intermediate exists in equilibrium with its tautomer, aldoifosfamide (B1666837). Aldoifosfamide then undergoes spontaneous β-elimination to yield the ultimate alkylating agent, isophosphoramide mustard (IPM), and acrolein.[3] IPM is responsible for the cytotoxic effects by forming DNA cross-links, leading to apoptosis.[3]

Inactivation and Detoxification Pathways

Parallel to bioactivation, this compound can be N-dechloroethylated at either the N2 or N3 position, a process also mediated by CYP3A4 and CYP2B6. This detoxification pathway produces inactive dechloroethylated metabolites and the neurotoxic and nephrotoxic byproduct, chloroacetaldehyde.[4] Furthermore, 4-hydroxyifosfamide can be oxidized by alcohol dehydrogenase to the inactive 4-ketoifosfamide, or aldoifosfamide can be oxidized by aldehyde dehydrogenase to the inactive carboxyifosfamide.

Isophosphamide_Metabolism This compound This compound Hydroxyifosfamide 4-Hydroxyifosfamide This compound->Hydroxyifosfamide CYP3A4, CYP2B6 (4-Hydroxylation) Dechloroethyl_N2 2-Dechloroethyl- ifosfamide (B1674421) (Inactive) This compound->Dechloroethyl_N2 CYP3A4, CYP2B6 (N-Dechloroethylation) Dechloroethyl_N3 3-Dechloroethyl- ifosfamide (Inactive) This compound->Dechloroethyl_N3 CYP3A4, CYP2B6 (N-Dechloroethylation) Aldoifosfamide Aldoifosfamide Hydroxyifosfamide->Aldoifosfamide Tautomerization Ketoifosfamide 4-Ketoifosfamide (Inactive) Hydroxyifosfamide->Ketoifosfamide Alcohol Dehydrogenase IPM Isophosphoramide Mustard (Active) Aldoifosfamide->IPM Spontaneous β-elimination Acrolein Acrolein (Urotoxic) Aldoifosfamide->Acrolein Spontaneous β-elimination Carboxyifosfamide Carboxyifosfamide (Inactive) Aldoifosfamide->Carboxyifosfamide Aldehyde Dehydrogenase CAA Chloroacetaldehyde (Neuro/Nephrotoxic) Dechloroethyl_N2->CAA Dechloroethyl_N3->CAA

Caption: Metabolic pathway of this compound.

Experimental Protocols

The following section outlines a representative experimental protocol for a preclinical pharmacokinetic study of this compound, based on common practices reported in the literature.

Animal Models
  • Species: Sprague-Dawley rats or BALB/c mice are commonly used.

  • Health Status: Healthy, adult animals of a specific sex (e.g., male) are often chosen to reduce variability.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the study.

  • Housing: Animals are typically housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and free access to food and water, except for fasting before oral administration.

Dosing and Administration
  • Dose Formulation: this compound is typically dissolved in a sterile vehicle such as saline (0.9% NaCl) for intravenous (IV) administration.

  • Dose Levels: A common dose for pharmacokinetic studies in rats is 40 mg/kg.[1] In mice, doses can range up to 130 mg/kg for efficacy studies.[5]

  • Administration Route: Intravenous (bolus or infusion) via the tail vein is common for determining fundamental pharmacokinetic parameters. Oral gavage can be used to assess oral bioavailability.

Sample Collection
  • Matrix: Blood is the primary matrix collected.

  • Collection Technique: Serial blood samples are collected from the tail vein or via cannulation of a major blood vessel (e.g., jugular vein) at predetermined time points.

  • Time Points: A typical sampling schedule for an IV bolus study might include pre-dose (0), and 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice. Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method
  • Technique: High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound and its metabolites due to its high sensitivity and selectivity.

  • Sample Preparation: A protein precipitation or solid-phase extraction (SPE) method is typically used to extract the analytes from the plasma matrix.

  • Chromatography: Reversed-phase chromatography with a C18 column is commonly employed to separate this compound and its metabolites.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.

  • Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d4) is crucial for accurate quantification.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.

Experimental_Workflow A Animal Acclimatization (e.g., Rats, Mice) C Drug Administration (e.g., IV Bolus) A->C B Dose Preparation (this compound in Vehicle) B->C D Serial Blood Sampling (Predetermined Time Points) C->D E Plasma Separation (Centrifugation) D->E F Sample Storage (-80°C) E->F G Sample Preparation (Protein Precipitation/SPE) F->G H LC-MS/MS Analysis G->H I Data Processing & Pharmacokinetic Analysis H->I J Reporting of PK Parameters (t½, CL, Vd, etc.) I->J

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Conclusion

The preclinical pharmacokinetic evaluation of this compound is a multifaceted process that is essential for understanding its disposition and for optimizing its clinical use. The data presented in this guide highlight the species-dependent differences in its pharmacokinetic profile and underscore the importance of its complex metabolism. The provided experimental protocols and workflows offer a foundational framework for designing and conducting robust preclinical studies. A thorough understanding of the principles outlined herein will empower researchers, scientists, and drug development professionals to advance the development of this compound-based therapies and improve patient outcomes.

References

An In-depth Technical Guide to Isophosphamide Cellular Uptake and Transport Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophosphamide (IFO) is a crucial alkylating agent used in the treatment of various solid tumors and hematologic malignancies. As a prodrug, its efficacy and toxicity are intrinsically linked to its metabolic activation and subsequent entry into both cancerous and healthy cells. Understanding the nuanced mechanisms of this compound's cellular uptake and transport is paramount for optimizing its therapeutic index, predicting patient-specific toxicities, and developing novel drug delivery strategies. This technical guide provides a comprehensive overview of the current knowledge on this compound's cellular transport, focusing on the dual roles of passive diffusion and active transport. It details the key transporters involved, summarizes available quantitative data, and provides detailed experimental protocols for studying these mechanisms.

Core Mechanisms of this compound Cellular Transport

The cellular uptake of this compound and its metabolites is a multi-faceted process, characterized by both passive diffusion and active, carrier-mediated transport. The predominant mechanism depends on the specific cell type and the particular metabolite .

Passive Diffusion of Active Metabolites

This compound is bioactivated in the liver by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to its pharmacologically active intermediate, 4-hydroxyifosfamide (B1221068).[1] This intermediate exists in equilibrium with its tautomer, aldoifosfamide (B1666837). It is widely suggested that both 4-hydroxyifosfamide and aldoifosfamide are capable of passively diffusing across cell membranes out of hepatic cells, into circulation, and subsequently into target tumor cells.[1]

Once inside the cell, aldoifosfamide spontaneously degrades to produce the ultimate cytotoxic agent, isophosphoramide mustard (IPM), and a toxic byproduct, acrolein.[1] IPM, the bifunctional alkylating agent responsible for the drug's anticancer effects, is then thought to translocate into the nucleus, likely also via passive diffusion, where it forms inter- and intra-strand DNA crosslinks, leading to apoptosis.[1]

Active Transport via Organic Cation Transporter 2 (hOCT2)

While the active metabolites of this compound are believed to enter tumor cells passively, the parent drug itself is a substrate for active transport, a mechanism with significant clinical implications, particularly concerning nephrotoxicity.

The human organic cation transporter 2 (hOCT2), encoded by the SLC22A2 gene, has been identified as a key transporter for this compound.[2][3] hOCT2 is highly expressed on the basolateral membrane of renal proximal tubular cells.[2] This selective uptake of this compound into the kidney cells is the primary reason for its characteristic nephrotoxicity, which is not as pronounced with its structural isomer, cyclophosphamide.[2][3] The accumulation of this compound and its toxic metabolites, such as chloroacetaldehyde (B151913) (CAA), within these cells leads to mitochondrial dysfunction and Fanconi syndrome.[1]

This transporter-mediated uptake is a critical consideration in this compound-based chemotherapy. The co-administration of cimetidine (B194882), a known competitive substrate and inhibitor of hOCT2, has been shown to prevent this compound-induced toxicity in preclinical models, highlighting the clinical relevance of this transport pathway.[2]

Quantitative Data on this compound Transport and Cytotoxicity

Table 1: Inhibition of Human Organic Cation Transporter 2 (hOCT2) by Cimetidine
SubstrateInhibitorK(_i) (µM)Cell SystemReference
Tetraethylammonium (TEA)Cimetidine95 - 146hOCT2-expressing cells[4]
MetforminCimetidine95 - 146hOCT2-expressing cells[4]
1-methyl-4-phenylpyridiniumCimetidine95 - 146hOCT2-expressing cells[4]
Note: These K(_i) values represent the inhibition of various substrates by cimetidine and serve as an indicator of its potency as an hOCT2 inhibitor, which is relevant to its ability to block this compound uptake.
Table 2: Cytotoxicity of this compound and its Metabolites
CompoundCell LineIncubation Time (h)IC(_{50}) (µM)Reference
GlufosfamideHepG224112.32 ± 8.5[5]
4883.23 ± 5.6[5]
7251.66 ± 3.2[5]
This compoundHepG224133 ± 8.9[5]
48125 ± 11.2[5]
72100.2 ± 7.6[5]
4-hydroxy-IFOMX1 (Tumor)Not specified10.8[6]
Chloroacetaldehyde (CAA)MX1 (Tumor)Not specified8.6[6]
4-hydroxy-IFOS117 (Tumor)Not specified25.0[6]
Chloroacetaldehyde (CAA)S117 (Tumor)Not specified15.3[6]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the cellular uptake and transport of this compound.

hOCT2-Mediated Uptake Assay in Transfected HEK293 Cells

This protocol is adapted from methodologies used for other hOCT2 substrates and is suitable for determining if this compound is a substrate for this transporter.[4][7][8]

Materials:

  • HEK293 cells stably transfected with hOCT2 (HEK293-hOCT2).

  • HEK293 cells transfected with an empty vector (control).

  • Poly-D-lysine coated 24-well plates.

  • Dulbecco's Modified Eagle's Medium (DMEM) with appropriate supplements.

  • Krebs-Ringer-Henseleit (KRH) buffer.

  • Radiolabeled [¹⁴C]-isophosphamide or a suitable fluorescent analog.

  • Unlabeled this compound.

  • Cimetidine (as an inhibitor).

  • Lysis buffer (e.g., 1 M NaOH).

  • Scintillation counter and fluid.

Procedure:

  • Cell Seeding: Seed both HEK293-hOCT2 and control cells in poly-D-lysine coated 24-well plates at a density of approximately 75,000 cells per well. Culture for 2-3 days to reach near confluence.

  • Preparation: On the day of the assay, wash the cells three times with pre-warmed KRH buffer.

  • Uptake Initiation: Add KRH buffer containing a known concentration of [¹⁴C]-isophosphamide to each well to initiate uptake. For inhibition studies, pre-incubate the cells with an inhibitor (e.g., cimetidine) for 10-30 minutes before adding the radiolabeled substrate.

  • Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 2-5 minutes, within the linear range of uptake).

  • Uptake Termination: Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells by adding 0.5 mL of 1 M NaOH to each well and incubating at 37°C for at least 1 hour.

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the protein concentration in parallel wells to normalize the uptake data (e.g., pmol/mg protein/min). hOCT2-mediated uptake is calculated by subtracting the uptake in control cells from that in HEK293-hOCT2 cells.

Cell Viability (MTT) Assay for Cytotoxicity Assessment

This assay determines the effect of this compound and its metabolites on cell viability, particularly in the context of transport inhibition.[2][3][9][10]

Materials:

  • Target cell line (e.g., hOCT2-expressing renal cells or tumor cells).

  • 96-well plates.

  • Culture medium.

  • This compound and/or its metabolites.

  • Cimetidine (or other inhibitors).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO or other solubilizing agent.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound, with and without a fixed concentration of an inhibitor like cimetidine. Include untreated control wells.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot dose-response curves to determine IC(_{50}) values.

Isolation of Renal Proximal Tubule Cells for Uptake Studies

This method allows for the study of this compound transport in a more physiologically relevant primary cell model.[6][11]

Materials:

  • Freshly excised kidneys (e.g., from rat or mouse).

  • Collagenase solution.

  • Hanks' Balanced Salt Solution (HBSS).

  • Percoll gradient solutions.

  • Centrifuge.

Procedure:

  • Tissue Preparation: Perfuse the kidney with ice-cold HBSS to remove blood. Mince the renal cortex into small fragments.

  • Enzymatic Digestion: Digest the cortical fragments with a collagenase solution at 37°C with gentle agitation.

  • Cell Dissociation: Further dissociate the tissue by passing it through a series of needles with decreasing gauges.

  • Cell Filtration: Filter the cell suspension through a series of cell strainers to remove undigested tissue.

  • Purification: Isolate the proximal tubule cells from other renal cell types using a Percoll density gradient centrifugation.

  • Cell Culture and Use: The isolated proximal tubule cells can be used immediately for suspension uptake assays or cultured for monolayer experiments, similar to the protocol for transfected cell lines.

Visualizations: Pathways and Workflows

This compound Metabolic Activation and Cellular Transport

Isophosphamide_Metabolism_and_Transport cluster_blood Bloodstream cluster_liver Hepatocyte (Liver) cluster_tumor Tumor Cell cluster_nucleus Nucleus cluster_kidney Renal Proximal Tubule Cell IFO_blood This compound (IFO) IFO_liver This compound (IFO) IFO_blood->IFO_liver Uptake hOCT2 hOCT2 IFO_blood->hOCT2 Active Transport CYP450 CYP3A4, CYP2B6 IFO_liver->CYP450 Metabolism H_IFO 4-Hydroxy-IFO CYP450->H_IFO Detox Detoxification CYP450->Detox Aldo_IFO Aldo-IFO H_IFO->Aldo_IFO Tautomerization H_IFO_tumor 4-Hydroxy-IFO H_IFO->H_IFO_tumor Passive Diffusion Aldo_IFO_tumor Aldo-IFO Aldo_IFO->Aldo_IFO_tumor Passive Diffusion CAA Chloroacetaldehyde (CAA) (Neuro/Nephrotoxicity) Detox->CAA IPM Isophosphoramide Mustard (IPM) (Cytotoxic) Aldo_IFO_tumor->IPM Spontaneous Degradation Acrolein Acrolein (Urotoxicity) Aldo_IFO_tumor->Acrolein IPM_nuc IPM IPM->IPM_nuc Passive Diffusion DNA DNA IPM_nuc->DNA Alkylation, Cross-linking IFO_kidney This compound (IFO) hOCT2->IFO_kidney

Caption: Metabolic activation and cellular transport pathways of this compound.

Experimental Workflow for hOCT2 Transport Assessment

hOCT2_Workflow cluster_assay Uptake Assay start Start cell_culture Culture HEK293-hOCT2 and Control Cells start->cell_culture seed_plate Seed Cells into 24-well Plates cell_culture->seed_plate pre_incubate Pre-incubate with/without Inhibitor (e.g., Cimetidine) seed_plate->pre_incubate add_substrate Add Radiolabeled This compound pre_incubate->add_substrate incubate Incubate at 37°C (2-5 min) add_substrate->incubate terminate Terminate Uptake & Wash with Ice-Cold Buffer incubate->terminate lyse Lyse Cells terminate->lyse quantify Quantify Radioactivity (Scintillation Counting) lyse->quantify normalize Normalize to Protein Concentration quantify->normalize analyze Analyze Data: Calculate hOCT2-mediated uptake normalize->analyze

Caption: Experimental workflow for assessing hOCT2-mediated transport.

This compound-Induced Apoptotic Signaling Pathway

Apoptosis_Pathway IPM Isophosphoramide Mustard (IPM) DNA_damage DNA Inter/Intra-strand Cross-links IPM->DNA_damage p53 p53 Activation DNA_damage->p53 Casp8 Caspase-8 Activation DNA_damage->Casp8 Other signals Bax_Bak Bax/Bak Activation p53->Bax_Bak Bcl2 Bcl-2 Inhibition p53->Bcl2 Mito Mitochondrion Bax_Bak->Mito Bcl2->Mito Inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Conclusion

The cellular uptake of this compound is a complex process involving both passive diffusion of its active metabolites into tumor cells and active transport of the parent drug into renal cells via hOCT2. This dual mechanism underscores the fine balance between therapeutic efficacy and toxicity. A thorough understanding of these transport pathways, supported by robust experimental data, is essential for the rational design of new therapeutic strategies. These may include the development of tumor-targeted delivery systems that bypass renal uptake, or the co-administration of specific transporter inhibitors to mitigate off-target toxicities. The methodologies and data presented in this guide serve as a foundational resource for researchers dedicated to advancing the clinical application of this compound and other chemotherapeutic agents.

References

A Technical Guide to the In Vitro Cytotoxicity of Isophosphamide on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophosphamide (IFO) is a potent oxazaphosphorine alkylating agent, widely utilized in chemotherapy regimens for a variety of malignancies, including sarcomas, lymphomas, and lung cancer.[1] Structurally an analog of cyclophosphamide, this compound functions as a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its therapeutic effects.[1][2] This activation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.[3] The resulting active metabolites are responsible for the drug's cytotoxic activity against cancer cells.

Understanding the in vitro cytotoxicity of this compound is fundamental for preclinical drug screening, mechanism of action studies, and the development of more effective cancer therapies. However, the requirement for metabolic activation presents a unique challenge for in vitro work, as most cancer cell lines lack the specific CYP enzymes necessary to convert the parent drug into its active forms.[4]

This technical guide provides an in-depth overview of this compound's in vitro cytotoxicity, detailing its mechanism of activation, the signaling pathways it triggers, quantitative cytotoxicity data, and standardized experimental protocols for its assessment.

Mechanism of Action and Metabolic Activation

The cytotoxicity of this compound is entirely dependent on its biotransformation into active alkylating agents.

2.1 Metabolic Pathway The activation process begins with hydroxylation by hepatic enzymes, primarily CYP3A4 and CYP2B6, to form 4-hydroxythis compound (4-OH-IFO).[5] This intermediate exists in equilibrium with its open-ring tautomer, aldoifosfamide.[6][7] Aldoifosfamide then undergoes spontaneous (non-enzymatic) decomposition to yield two key products:

  • Isophosphoramide Mustard (IPM): The principal therapeutically active metabolite. IPM is a powerful bifunctional alkylating agent that covalently binds to nucleophilic groups on DNA.[5][8]

  • Acrolein: A toxic byproduct responsible for side effects such as hemorrhagic cystitis.[1][8]

IPM exerts its cytotoxic effect by forming DNA cross-links, both within the same DNA strand (intrastrand) and between opposite strands (interstrand).[1] These adducts physically obstruct DNA replication and transcription, leading to the inhibition of DNA synthesis, cell cycle arrest, and ultimately, the induction of programmed cell death (apoptosis).[1]

2.2 Considerations for In Vitro Studies Because cancer cell lines in culture typically do not express the requisite CYP enzymes, testing the parent this compound compound directly will yield negligible cytotoxicity. To overcome this, in vitro studies employ one of two strategies:

  • Use of Pre-activated Analogs: Chemically stable, pre-activated derivatives such as Mafosfamide (MFA) or 4-hydroperoxyifosfamide (4OOH-IFA) are commonly used.[9] These compounds spontaneously release isophosphoramide mustard in aqueous culture media, bypassing the need for enzymatic activation.

  • Metabolic Activation Systems: The parent drug can be co-incubated with a liver microsomal fraction, such as a rat liver S9 fraction, which contains the necessary CYP enzymes to activate this compound.[4]

G IFO This compound (Prodrug) CYP Hepatic Enzymes (CYP3A4, CYP2B6) IFO->CYP OH_IFO 4-Hydroxythis compound CYP->OH_IFO ALD Aldoifosfamide OH_IFO->ALD Tautomeric Equilibrium IPM Isophosphoramide Mustard (Active Alkylating Agent) ALD->IPM Spontaneous Decomposition ACR Acrolein (Toxic Byproduct) ALD->ACR Spontaneous Decomposition DNA DNA Cross-Linking IPM->DNA

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize available in vitro cytotoxicity data for this compound and its derivatives. Data for the parent compound is limited due to the activation requirement described above.

Table 1: IC50 Values of this compound and Derivatives on Cancer Cell Lines

Cell LineCancer TypeCompound TestedIncubation Time (hours)IC50 (µM)Citation
HepG2Hepatocellular CarcinomaThis compound24133 ± 8.9[2][10]
HepG2Hepatocellular CarcinomaThis compound48125 ± 11.2[10]
HepG2Hepatocellular CarcinomaThis compound72100.2 ± 7.6[10]
HepG2Hepatocellular CarcinomaGlufosfamide24112.32 ± 8.5[10]
HepG2Hepatocellular CarcinomaGlufosfamide4883.23 ± 5.6[10]
HepG2Hepatocellular CarcinomaGlufosfamide*7251.66 ± 3.2[10]

*Glufosfamide is a glucose conjugate of isophosphoramide mustard designed for targeted delivery.[2]

Table 2: Cytotoxicity Data for Cyclophosphamide (Analog) on a Macrophage Cell Line

Cell LineCell TypeCompound TestedIncubation Time (hours)IC50 (µg/mL)Citation
Raw 264.7Mouse Monocyte MacrophageCyclophosphamide48145.44[11]

Note: Data for Cyclophosphamide, a close structural analog, is provided for comparative context.

Signaling Pathways in this compound-Induced Cell Death

The DNA damage inflicted by isophosphoramide mustard (IPM) initiates a cascade of signaling events that culminate in cell death, primarily through apoptosis.

4.1 DNA Damage Response and Apoptosis The formation of DNA cross-links is recognized by the cell's DNA damage response (DDR) machinery. This can lead to a halt in the cell cycle, typically at the S or G2/M phase, allowing time for DNA repair.[9] If the damage is irreparable, the cell is directed towards apoptosis.

The apoptotic pathway triggered by this compound involves the mitochondrial (intrinsic) pathway.[9] Key molecular events include:

  • Caspase Activation: A decrease in the expression of the anti-apoptotic protein BCL2 is observed.[5] This leads to the activation of the initiator caspase-9, which in turn activates effector caspases like caspase-3 and caspase-7.[5][9]

  • PARP Cleavage: Activated effector caspases cleave critical cellular substrates, including Poly(ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis.[9]

  • Role of p53: The tumor suppressor protein p53 is a central mediator of the DNA damage response. While it is known to be activated by DNA damage to induce apoptosis, some studies have noted that IPM can also decrease the expression of the TP53 gene, suggesting a complex regulatory role.[5][6][8]

Overexpression of anti-apoptotic proteins like Bcl-2 has been shown to block caspase-9 activation and protect cells from this compound-induced death, confirming the critical role of the mitochondrial pathway.[9]

G cluster_0 IPM Isophosphoramide Mustard (from activated IFO) DNA_Damage DNA Cross-Links (DNA Damage) DDR DNA Damage Response (p53) Arrest Cell Cycle Arrest (S or G2/M Phase) Bcl2 Bcl-2 Expression ↓ Casp9 Caspase-9 Activation Casp3 Caspase-3 Activation Apoptosis Apoptosis

Experimental Protocols

The following section provides a detailed, generalized protocol for determining the IC50 of an activated this compound compound using the MTT assay, a common colorimetric method for assessing cell metabolic activity.[2][12]

5.1 Protocol: IC50 Determination via MTT Assay

Objective: To determine the concentration of a test compound (e.g., Mafosfamide) that inhibits the metabolic activity of a cancer cell line by 50% after a defined exposure period.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Test compound (e.g., Mafosfamide) stock solution in sterile DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: a. Culture cells to ~80-90% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium.[12][13] d. Incubate the plate for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment: a. Prepare a series of dilutions of the test compound from the stock solution in complete culture medium. A typical concentration range might be 0.1 µM to 500 µM. b. Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions (final concentration should not exceed 0.5%).[12] c. After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations (or vehicle control). Include untreated wells as a negative control. d. Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12] b. Incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[2] c. Carefully aspirate the medium from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the crystals.[12] Gently pipette to ensure complete solubilization.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2] b. Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100 c. Plot % Viability against the logarithm of the compound concentration. d. Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to fit a dose-response curve and calculate the IC50 value.[2]

G cluster_0 Seed 1. Seed Cells (96-well plate, 24h) Treat 2. Add Compound (Serial Dilutions) Incubate 3. Incubate (24, 48, or 72h) MTT 4. Add MTT Reagent (Incubate 2-4h) Dissolve 5. Dissolve Formazan (Add DMSO) Read 6. Read Absorbance (570 nm) Calculate 7. Calculate IC50

References

An In-depth Technical Guide to Isophosphamide-Induced DNA Damage and Repair Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophosphamide (IFO) is a cornerstone of many chemotherapeutic regimens, exerting its cytotoxic effects primarily through the induction of extensive DNA damage. A comprehensive understanding of the molecular mechanisms underlying this damage and the subsequent cellular repair responses is critical for optimizing its therapeutic index and overcoming resistance. This technical guide provides an in-depth exploration of this compound-induced DNA lesions, the signaling cascades they trigger, and the intricate network of DNA repair pathways that cells employ to counteract this genotoxic assault. We detail the key types of DNA adducts formed, with a focus on the highly cytotoxic interstrand crosslinks (ICLs), and elucidate the roles of the Nucleotide Excision Repair (NER) and Fanconi Anemia (FA)/Homologous Recombination (HR) pathways in their removal. This guide also furnishes detailed experimental protocols for the detection and quantification of IFO-induced DNA damage and presents the available quantitative data in structured tables to facilitate comparison. Furthermore, signaling and repair pathways are visualized through detailed diagrams to provide a clear conceptual framework for researchers in oncology and drug development.

Introduction to this compound and its Mechanism of Action

This compound is a nitrogen mustard alkylating agent and a structural analog of cyclophosphamide.[1] It is a prodrug that requires metabolic activation, primarily by cytochrome P450 (CYP450) enzymes in the liver, to generate its pharmacologically active metabolites.[2] The principal cytotoxic metabolite, isophosphoramide mustard (IPM), is responsible for the drug's therapeutic effects.[3] IPM is a bifunctional alkylating agent, meaning it has two reactive chloroethyl groups that can form covalent bonds with nucleophilic sites on DNA.[2]

The primary mechanism of action of this compound involves the alkylation of DNA, leading to the formation of various DNA adducts.[2] These adducts disrupt the normal processes of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2] The major types of DNA damage induced by this compound include:

  • Monoadducts: Formation of a single covalent bond between IPM and a DNA base, most commonly the N7 position of guanine.[4]

  • Intrastrand Crosslinks: The formation of a link between two nucleotides on the same DNA strand.[2]

  • Interstrand Crosslinks (ICLs): The covalent linkage of the two complementary strands of the DNA double helix.[2] ICLs are considered the most cytotoxic lesions induced by this compound as they pose a complete block to DNA strand separation, which is essential for replication and transcription.

  • DNA-Protein Crosslinks: Covalent linkages between DNA and proteins.[5]

In addition to the direct alkylating activity of IPM, this compound metabolism also produces toxic byproducts, acrolein and chloroacetaldehyde (B151913) (CAA).[2] Acrolein is a highly reactive aldehyde that contributes to hemorrhagic cystitis, a common dose-limiting toxicity of ifosfamide (B1674421) therapy.[2] Both acrolein and CAA can also induce oxidative stress, leading to the formation of reactive oxygen species (ROS) that can cause further DNA damage.[2]

DNA Damage Signaling in Response to this compound

The extensive DNA damage induced by this compound activates a complex signaling network known as the DNA Damage Response (DDR). The DDR is orchestrated by a group of sensor proteins, transducers, and effectors that collectively detect the DNA lesions, signal their presence, and coordinate cell cycle arrest and DNA repair.

The primary sensors of ICLs and other bulky adducts are the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. ATR is particularly crucial in response to replication stress caused by ICLs. When a replication fork encounters an ICL, it stalls, leading to the generation of single-stranded DNA (ssDNA) that is coated by Replication Protein A (RPA). This structure recruits and activates the ATR-ATRIP complex. Activated ATR then phosphorylates a plethora of downstream targets, including the checkpoint kinase 1 (CHK1).[6] Phosphorylation of CHK1 leads to its activation, which in turn phosphorylates and inhibits CDC25 phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, primarily at the G2/M phase, allowing time for DNA repair.[6]

The tumor suppressor protein p53 also plays a critical role in the response to this compound-induced DNA damage. In response to DNA damage signals from ATM and ATR, p53 is stabilized and activated. Activated p53 can induce the expression of the CDK inhibitor p21, leading to cell cycle arrest.[7] If the DNA damage is too extensive to be repaired, p53 can trigger apoptosis.[7]

// Nodes this compound [label="this compound\n(Prodrug)", fillcolor="#FBBC05", fontcolor="#202124"]; ActiveMetabolites [label="Active Metabolites\n(Isophosphoramide Mustard)", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Damage [label="DNA Damage\n(ICLs, Adducts)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReplicationForkStalling [label="Replication Fork Stalling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ssDNA_RPA [label="ssDNA-RPA Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; ATR_ATRIP [label="ATR-ATRIP", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATM [label="ATM", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CHK1 [label="CHK1", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; p53 [label="p53", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest\n(G2/M)", shape=hexagon, fillcolor="#5F6368", fontcolor="#FFFFFF"]; DNA_Repair [label="DNA Repair", shape=hexagon, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> ActiveMetabolites [label="Metabolic\nActivation", fontsize=8, fontcolor="#5F6368"]; ActiveMetabolites -> DNA_Damage; DNA_Damage -> ReplicationForkStalling; ReplicationForkStalling -> ssDNA_RPA; ssDNA_RPA -> ATR_ATRIP [label="Recruits &\nActivates", fontsize=8, fontcolor="#5F6368"]; DNA_Damage -> ATM [label="Activates", fontsize=8, fontcolor="#5F6368"]; ATR_ATRIP -> CHK1 [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; ATM -> CHK1 [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; ATM -> p53 [label="Phosphorylates &\nStabilizes", fontsize=8, fontcolor="#5F6368"]; CHK1 -> CellCycleArrest; p53 -> CellCycleArrest; p53 -> Apoptosis [label="If damage is\nirreparable", fontsize=8, fontcolor="#5F6368"]; CellCycleArrest -> DNA_Repair [label="Allows time for", style=dashed, fontsize=8, fontcolor="#5F6368"]; } end_dot

This compound-induced DNA damage response pathway.

DNA Repair Pathways for this compound-Induced Lesions

Cells have evolved a sophisticated array of DNA repair pathways to counteract the genotoxic effects of alkylating agents like this compound. The choice of repair pathway depends on the specific type of DNA lesion.

Nucleotide Excision Repair (NER)

Nucleotide Excision Repair is a versatile pathway responsible for removing a wide range of bulky, helix-distorting DNA lesions, including the monoadducts and some intrastrand crosslinks induced by this compound.[5] NER-deficient cells have been shown to be hypersensitive to the cytotoxic effects of some alkylating agents.[8] The NER pathway can be broadly divided into two sub-pathways:

  • Global Genome NER (GG-NER): Scans the entire genome for DNA damage.

  • Transcription-Coupled NER (TC-NER): Specifically repairs lesions on the transcribed strand of actively expressed genes.

The core steps of NER involve:

  • Damage Recognition: The lesion is recognized by a complex of proteins, including XPC-RAD23B in GG-NER or by a stalled RNA polymerase in TC-NER.

  • DNA Unwinding: The DNA around the lesion is unwound by the helicase activity of the TFIIH complex.

  • Excision: The damaged strand is incised on both sides of the lesion by the endonucleases XPG and XPF-ERCC1.

  • Synthesis and Ligation: The resulting gap is filled in by DNA polymerase using the undamaged strand as a template, and the final nick is sealed by DNA ligase.

// Nodes DNA_Lesion [label="this compound-induced\nBulky Adduct", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DamageRecognition [label="Damage Recognition\n(XPC-RAD23B or stalled RNA Pol)", fillcolor="#FBBC05", fontcolor="#202124"]; TFIIH_Complex [label="TFIIH Complex\n(Helicase activity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Unwinding [label="DNA Unwinding", fillcolor="#F1F3F4", fontcolor="#202124"]; XPG_XPF_ERCC1 [label="XPG / XPF-ERCC1\n(Endonucleases)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Excision [label="Excision of Damaged Strand", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Polymerase [label="DNA Polymerase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Ligase [label="DNA Ligase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RepairSynthesis [label="Repair Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Ligation [label="Ligation", fillcolor="#F1F3F4", fontcolor="#202124"]; Repaired_DNA [label="Repaired DNA", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges DNA_Lesion -> DamageRecognition; DamageRecognition -> TFIIH_Complex [label="Recruits", fontsize=8, fontcolor="#5F6368"]; TFIIH_Complex -> DNA_Unwinding; DNA_Unwinding -> XPG_XPF_ERCC1 [label="Allows access for", fontsize=8, fontcolor="#5F6368"]; XPG_XPF_ERCC1 -> Excision; Excision -> RepairSynthesis; DNA_Polymerase -> RepairSynthesis; RepairSynthesis -> Ligation; DNA_Ligase -> Ligation; Ligation -> Repaired_DNA; } end_dot

Nucleotide Excision Repair (NER) pathway for bulky adducts.
Fanconi Anemia (FA) / Homologous Recombination (HR) Pathway

The repair of interstrand crosslinks is a more complex process that requires the coordinated action of multiple DNA repair pathways, with the Fanconi Anemia pathway playing a central role.[9] Cells with mutations in FA genes are exquisitely sensitive to ICL-inducing agents like this compound.[10] The FA pathway is activated during the S-phase of the cell cycle when a replication fork encounters an ICL.

The key steps in ICL repair are:

  • ICL Recognition and FA Pathway Activation: The stalled replication fork at the ICL triggers the activation of the FA core complex, which monoubiquitinates the FANCD2-FANCI dimer.

  • Incision/Unhooking: The monoubiquitinated FANCD2-FANCI complex recruits nucleases, such as XPF-ERCC1 and SLX4, to the site of the ICL. These nucleases make incisions on one of the DNA strands on either side of the crosslink, "unhooking" the ICL from one strand.

  • Translesion Synthesis (TLS): Specialized low-fidelity DNA polymerases are recruited to synthesize DNA across the unhooked adduct.

  • Excision of the Remnant Adduct: The remaining adduct on the other strand is removed, likely by the NER pathway.

  • Double-Strand Break (DSB) Formation and Homologous Recombination (HR): The incisions made during the unhooking process, along with the collapse of the replication fork, can lead to the formation of a DNA double-strand break. This DSB is then repaired by the high-fidelity Homologous Recombination pathway, which uses the newly synthesized sister chromatid as a template. BRCA1 and BRCA2, proteins often mutated in breast and ovarian cancers, are key components of the HR pathway. Consequently, BRCA-deficient cells are also highly sensitive to ICL-inducing agents.[11]

// Nodes ICL [label="Interstrand Crosslink\n(ICL)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReplicationForkStalling [label="Replication Fork Stalling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FA_Core_Complex [label="FA Core Complex", fillcolor="#FBBC05", fontcolor="#202124"]; FANCD2_FANCI [label="FANCD2-FANCI\nDimer", fillcolor="#F1F3F4", fontcolor="#202124"]; Ub_FANCD2_FANCI [label="Monoubiquitinated\nFANCD2-FANCI", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleases [label="Nucleases\n(XPF-ERCC1, SLX4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incision [label="Incision/\nUnhooking", fillcolor="#F1F3F4", fontcolor="#202124"]; TLS [label="Translesion\nSynthesis (TLS)", fillcolor="#F1F3F4", fontcolor="#202124"]; AdductExcision [label="Excision of\nRemnant Adduct (NER)", fillcolor="#F1F3F4", fontcolor="#202124"]; DSB [label="Double-Strand\nBreak (DSB)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HR [label="Homologous\nRecombination (HR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Repaired_DNA [label="Repaired DNA", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ICL -> ReplicationForkStalling; ReplicationForkStalling -> FA_Core_Complex [label="Activates", fontsize=8, fontcolor="#5F6368"]; FA_Core_Complex -> FANCD2_FANCI [label="Monoubiquitinates", fontsize=8, fontcolor="#5F6368"]; FANCD2_FANCI -> Ub_FANCD2_FANCI; Ub_FANCD2_FANCI -> Nucleases [label="Recruits", fontsize=8, fontcolor="#5F6368"]; Nucleases -> Incision; Incision -> TLS; TLS -> AdductExcision; Incision -> DSB [style=dashed, label="Can lead to", fontsize=8, fontcolor="#5F6368"]; DSB -> HR; HR -> Repaired_DNA; AdductExcision -> Repaired_DNA; } end_dot

Fanconi Anemia (FA) and Homologous Recombination (HR) pathway for ICL repair.

Quantitative Analysis of this compound-Induced DNA Damage

The quantification of DNA damage is essential for understanding the dose-response relationship of this compound and for developing pharmacodynamic biomarkers. Several techniques can be employed to measure the extent of DNA damage.

Parameter Method Cell Type/System Key Findings Reference
DNA Damage (Overall) Alkaline Comet AssayPeripheral Blood Lymphocytes (Pediatric Patients)DNA damage peaked at 72 hours post-treatment and correlated with the area under the curve (AUC) of this compound in patients receiving fractionated doses.[12]
DNA Crosslinks Modified Comet AssayLymphocytes (Patients)DNA interstrand crosslinks were detected within 3 hours of this compound infusion. A plateau of crosslinking was reached by 24 hours in patients receiving continuous infusion.[13]
Phosphoramide (B1221513) Mustard-DNA Adducts Tandem Mass SpectrometryIn vitro alkylated DNAConfirmed the presence of monofunctional adducts NOR-G and NOR-G-OH, and the bifunctional crosslink adduct G-NOR-G.[4]
DNA Adduct Formation LC/MSRat Granulosa CellsPhosphoramide mustard induced the formation of the NOR-G-OH adduct after 24 hours and the more cytotoxic G-NOR-G adduct after 48 hours.[14]
DNA Double-Strand Breaks γH2AX Foci FormationRat Granulosa CellsPhosphoramide mustard exposure increased the percentage of cells with γH2AX foci, indicating the formation of double-strand breaks.[14]

Experimental Protocols

Detection of DNA Damage using the Alkaline Comet Assay

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA single- and double-strand breaks, as well as alkali-labile sites. A modification of this assay can be used to detect DNA interstrand crosslinks.[13]

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing breaks, migrates out of the nucleus, forming a "comet tail." The extent of DNA damage is proportional to the length and intensity of the tail. To detect crosslinks, cells are irradiated to introduce a fixed number of random strand breaks before the assay. Crosslinks retard the migration of the fragmented DNA, resulting in a smaller comet tail compared to irradiated control cells.[13]

Protocol Outline:

  • Cell Preparation: Isolate single cells from the tissue or cell culture of interest.

  • Irradiation (for crosslink detection): Irradiate the cell suspension on ice with a known dose of X-rays or gamma rays to induce a controlled level of DNA strand breaks.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to separate the damaged DNA from the nucleoid.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage using image analysis software to measure parameters such as tail length, tail intensity, and tail moment.

Quantification of DNA Double-Strand Breaks by γH2AX Immunofluorescence

The phosphorylation of the histone variant H2AX on serine 139 (to form γH2AX) is one of the earliest events in the cellular response to DNA double-strand breaks (DSBs). Immunofluorescent detection of γH2AX foci is a sensitive and specific method for quantifying DSBs.[15]

Principle: Cells are fixed, permeabilized, and incubated with a primary antibody specific for γH2AX. A fluorescently labeled secondary antibody is then used to detect the primary antibody. The number of fluorescent foci within the nucleus corresponds to the number of DSBs.

Protocol Outline:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or its active metabolites for the desired time.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS.

  • Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.3% Triton X-100 in PBS) to allow antibody entry.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. The number of γH2AX foci per nucleus can be counted manually or using automated image analysis software.[16]

Analysis of Phosphoramide Mustard-DNA Adducts by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the identification and quantification of specific DNA adducts.

Principle: DNA is isolated from cells or tissues, enzymatically hydrolyzed to individual nucleosides, and then analyzed by LC-MS/MS. The liquid chromatography separates the different nucleosides, and the tandem mass spectrometer provides highly specific and sensitive detection of the adducted nucleosides based on their mass-to-charge ratio and fragmentation patterns.

Protocol Outline:

  • DNA Isolation: Isolate high-purity DNA from the biological sample.

  • Enzymatic Hydrolysis: Digest the DNA to single nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).

  • Solid-Phase Extraction (optional): Use solid-phase extraction to enrich for the adducted nucleosides and remove unmodified nucleosides.

  • LC-MS/MS Analysis: Inject the sample onto a liquid chromatograph coupled to a tandem mass spectrometer.

    • Chromatography: Separate the nucleosides using a suitable column and gradient.

    • Mass Spectrometry: Use electrospray ionization (ESI) to generate ions and a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for specific and sensitive detection of the target adducts.

  • Quantification: Quantify the adducts by comparing their peak areas to those of a standard curve generated with known amounts of synthetic adduct standards.

// Nodes Sample [label="Cells/Tissues Treated\nwith this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Comet [label="Comet Assay", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; gH2AX [label="γH2AX Staining", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LCMS [label="LC-MS/MS", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Comet_Analysis [label="Analysis of DNA Breaks\n& Crosslinks", fillcolor="#F1F3F4", fontcolor="#202124"]; gH2AX_Analysis [label="Quantification of\nDouble-Strand Breaks", fillcolor="#F1F3F4", fontcolor="#202124"]; LCMS_Analysis [label="Identification & Quantification\nof Specific Adducts", fillcolor="#F1F3F4", fontcolor="#202124"]; Data [label="Quantitative Data on\nDNA Damage", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Comet; Sample -> gH2AX; Sample -> LCMS; Comet -> Comet_Analysis; gH2AX -> gH2AX_Analysis; LCMS -> LCMS_Analysis; Comet_Analysis -> Data; gH2AX_Analysis -> Data; LCMS_Analysis -> Data; } end_dot

Workflow for the analysis of this compound-induced DNA damage.

Conclusion

This compound remains a potent and widely used anticancer agent, and its efficacy is inextricably linked to its ability to induce DNA damage. This guide has provided a detailed overview of the types of DNA lesions formed, the cellular signaling pathways that are activated in response, and the major DNA repair mechanisms that counteract this damage. A thorough understanding of these processes is paramount for the rational design of combination therapies aimed at potentiating the effects of this compound, overcoming drug resistance, and minimizing treatment-related toxicities. The experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of this compound's mechanism of action and to develop novel strategies to improve cancer treatment outcomes. Further research is warranted to obtain more precise quantitative data on the relative frequencies of different DNA adducts and the efficiencies of their repair, which will be instrumental in refining our understanding and clinical application of this important chemotherapeutic drug.

References

The Pivotal Role of Cytochrome P450 3A4 in the Bioactivation of Isophosphamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isophosphamide (IFO) is a crucial alkylating agent in the treatment of various cancers. As a prodrug, its therapeutic efficacy is entirely dependent on metabolic activation by hepatic cytochrome P450 (CYP) enzymes. This technical guide provides an in-depth exploration of the central role of CYP3A4 in this bioactivation process. It details the metabolic pathways, presents quantitative kinetic data, outlines key experimental protocols, and illustrates the intricate molecular interactions through detailed diagrams. Understanding the nuances of CYP3A4-mediated this compound metabolism is paramount for optimizing its clinical use, predicting patient response, and mitigating its associated toxicities.

Introduction

This compound, a structural isomer of cyclophosphamide (B585), is a cornerstone of many chemotherapy regimens.[1] Its cytotoxic effects are exerted through its active metabolite, isophosphoramide mustard (IPM), which forms DNA cross-links, ultimately leading to apoptosis in rapidly dividing cancer cells.[2] However, the metabolic journey from the inert parent drug to the active alkylating agent is a complex, multi-step process primarily occurring in the liver. CYP3A4, the most abundant human CYP enzyme, plays a dominant role in the initial and rate-limiting step of this compound activation: 4-hydroxylation.[3][4] This guide will dissect the multifaceted role of CYP3A4 in this critical biotransformation.

This compound Metabolic Pathways

The metabolism of this compound proceeds along two main competing pathways, both significantly influenced by CYP3A4:

  • Activation Pathway (4-Hydroxylation): This is the therapeutically essential pathway. CYP3A4 catalyzes the hydroxylation of this compound at the C-4 position of the oxazaphosphorine ring, forming 4-hydroxythis compound.[5] This intermediate exists in equilibrium with its tautomer, aldoifosfamide.[6] Aldoifosfamide then undergoes spontaneous (non-enzymatic) decomposition to yield the ultimate active cytotoxic agent, isophosphoramide mustard (IPM), and a toxic byproduct, acrolein.[6] Acrolein is responsible for the urothelial toxicity often associated with this compound therapy.[6]

  • Inactivation/Toxicity Pathway (N-Dechloroethylation): This pathway represents a detoxification route for the parent drug but also generates neurotoxic and nephrotoxic metabolites. CYP3A4, along with CYP2B6, catalyzes the N-dechloroethylation of this compound at either of the two chloroethyl side chains, producing 2-dechloroethylifosfamide (B48629) or 3-dechloroethylifosfamide.[7][8] This process also releases chloroacetaldehyde (B151913) (CAA), a metabolite implicated in the central nervous system toxicity and nephrotoxicity observed in some patients.[1]

It is the balance between these two pathways, heavily influenced by the activity of CYP3A4, that dictates both the therapeutic efficacy and the toxicity profile of this compound in an individual patient.

Quantitative Data: The Kinetics of CYP3A4-Mediated Metabolism

The efficiency of CYP3A4 in metabolizing this compound can be described by Michaelis-Menten kinetics. The following tables summarize key kinetic parameters for the two primary metabolic reactions catalyzed by CYP3A4.

Table 1: Kinetic Parameters for this compound 4-Hydroxylation by CYP3A4

ParameterValueReference(s)
Km (mM)1.33 - 1.46[4][5]
Vmax (nmol/min/nmol P450)56.9[4]
Vmax/Km (mL/min/nmol P450)42.8[4]

Table 2: Kinetic Parameters for this compound N-Dechloroethylation by CYP3A4

ParameterValueReference(s)
Km (mM)1.14 - 1.58[4]
Vmax (nmol/min/nmol P450)54.6 - 79.4[4]
Vmax/Km (mL/min/nmol P450)47.9 - 50.3[4]

Note: Kinetic parameters can vary depending on the experimental system (e.g., recombinant enzyme vs. human liver microsomes) and conditions.

Studies have shown that CYP3A4 catalyzes an average of approximately 70% of the N-dechloroethylation of this compound in human liver microsomes.[7] The inhibition of CYP3A4 with agents like ketoconazole (B1673606) has been demonstrated to reduce this compound activation by approximately 85%.[5]

Experimental Protocols

The following sections provide an overview of the methodologies used to investigate the role of CYP3A4 in this compound metabolism.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This is a standard method to study hepatic drug metabolism.

Objective: To determine the kinetics of this compound metabolism by the pool of CYP enzymes present in the human liver.

Materials:

  • Human liver microsomes (pooled from multiple donors)

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • CYP3A4-specific inhibitor (e.g., ketoconazole) or inhibitory antibodies

  • Organic solvent for reaction termination (e.g., ice-cold acetonitrile)

  • Analytical instrumentation (HPLC or LC-MS/MS)

Procedure:

  • Preparation: Thaw human liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer, microsomes, and this compound at various concentrations.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the mixture at 37°C with gentle agitation for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction by adding an ice-cold organic solvent.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Quantify the formation of 4-hydroxythis compound and N-dechloroethylated metabolites using a validated HPLC or LC-MS/MS method.

  • Inhibition Studies: To determine the specific contribution of CYP3A4, parallel experiments are conducted in the presence of a selective CYP3A4 inhibitor. The reduction in metabolite formation is attributed to CYP3A4 activity.

Recombinant Human CYP3A4 (rhCYP3A4) Metabolism Assay

This method allows for the study of a single enzyme's activity in isolation.

Objective: To determine the kinetic parameters (Km and Vmax) of this compound metabolism specifically by CYP3A4.

Materials:

  • Recombinant human CYP3A4 co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells)

  • This compound

  • NADPH

  • Lipid vesicles (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

  • Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Analytical instrumentation (HPLC or LC-MS/MS)

Procedure:

  • Reconstitution: Reconstitute the purified rhCYP3A4 and NADPH-cytochrome P450 reductase in a buffer containing lipid vesicles.

  • Reaction Mixture: Prepare a reaction mixture containing the reconstituted enzyme system, buffer, and varying concentrations of this compound.

  • Initiation: Initiate the reaction by adding NADPH.

  • Incubation: Incubate at 37°C for a specified time.

  • Termination and Analysis: Follow the same termination, sample processing, and analytical steps as described for the HLM assay.

  • Kinetic Analysis: Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Analytical Methodology: HPLC for Metabolite Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound and its metabolites.

Objective: To separate and quantify 4-hydroxythis compound and other metabolites from biological matrices.

Typical HPLC System:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a low wavelength (e.g., ~200-220 nm) or, for higher specificity and sensitivity, tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

  • Protein precipitation of the plasma or microsomal incubation supernatant with a cold organic solvent.

  • Centrifugation to remove precipitated proteins.

  • Evaporation of the supernatant and reconstitution in the mobile phase.

Analysis:

  • Injection of the prepared sample onto the HPLC column.

  • Separation of the parent drug and its metabolites based on their polarity.

  • Detection and quantification of the eluting compounds by comparing their peak areas to those of known standards.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.

Isophosphamide_Metabolism This compound Metabolic Activation by CYP3A4 IFO This compound (IFO) CYP3A4 CYP3A4 IFO->CYP3A4 4-Hydroxylation (Activation) Dechloro 2-/3-Dechloroethyl- This compound (Inactive) IFO->Dechloro N-Dechloroethylation (Inactivation/Toxicity) CAA Chloroacetaldehyde (CAA) (Neuro/Nephrotoxic) IFO->CAA N-Dechloroethylation (Inactivation/Toxicity) OH_IFO 4-Hydroxythis compound CYP3A4->OH_IFO Aldo Aldoifosfamide OH_IFO->Aldo Tautomerization IPM Isophosphoramide Mustard (IPM) (Active Metabolite) Aldo->IPM Spontaneous Decomposition Acrolein Acrolein (Urotoxic) Aldo->Acrolein Spontaneous Decomposition DNA DNA IPM->DNA Crosslink DNA Cross-linking DNA->Crosslink Apoptosis Apoptosis Crosslink->Apoptosis

Caption: this compound metabolic pathway mediated by CYP3A4.

Experimental_Workflow Experimental Workflow for In Vitro Metabolism Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Thaw Human Liver Microsomes Reaction_Mix Prepare Reaction Mixture Microsomes->Reaction_Mix Substrate Prepare this compound Solutions Substrate->Reaction_Mix Cofactors Prepare NADPH Regenerating System Initiation Initiate with NADPH Cofactors->Initiation Preincubation Pre-incubate at 37°C Reaction_Mix->Preincubation Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate Reaction (e.g., Acetonitrile) Incubation->Termination Centrifugation Centrifuge to Precipitate Proteins Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Quantify Metabolites LCMS->Data

Caption: Workflow for in vitro this compound metabolism assay.

DNA_Damage_Pathway Isophosphoramide Mustard-Induced DNA Damage Signaling IPM Isophosphoramide Mustard (IPM) DNA Nuclear DNA IPM->DNA Alkylation Adducts DNA Adducts & Interstrand Cross-links DNA->Adducts DDR_Sensors DNA Damage Sensors (e.g., MRN Complex) Adducts->DDR_Sensors Recognition ATM_ATR ATM/ATR Kinases DDR_Sensors->ATM_ATR Activation CHK1_CHK2 CHK1/CHK2 Kinases ATM_ATR->CHK1_CHK2 Phosphorylation p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) CHK1_CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair Mechanisms (e.g., HR, NHEJ) Cell_Cycle_Arrest->DNA_Repair Allows time for Failed_Repair Failed/Overwhelmed Repair DNA_Repair->Failed_Repair If overwhelmed Failed_Repair->Apoptosis

Caption: DNA damage signaling induced by isophosphoramide mustard.

Clinical Implications and Future Directions

The central role of CYP3A4 in this compound metabolism has significant clinical implications:

  • Drug-Drug Interactions: Co-administration of this compound with strong inducers of CYP3A4 (e.g., rifampin, carbamazepine) can increase its activation, potentially enhancing both efficacy and toxicity.[6] Conversely, CYP3A4 inhibitors (e.g., ketoconazole, grapefruit juice) can decrease activation, leading to reduced therapeutic effect.[6]

  • Interindividual Variability: Genetic polymorphisms in the CYP3A4 gene can lead to variations in enzyme activity, contributing to the observed differences in patient response and toxicity.[9] For example, the CYP3A4*1B allele has been associated with altered ifosfamide (B1674421) blood levels and therapeutic response.[9][10]

  • Autoinduction: this compound can induce its own metabolism by upregulating CYP3A4 expression, a phenomenon that can alter its pharmacokinetics over the course of treatment.[11]

Future research should focus on developing personalized dosing strategies for this compound based on an individual's CYP3A4 phenotype and genotype. This could involve the use of predictive biomarkers to identify patients at higher risk of toxicity or those who may require dose adjustments to achieve optimal therapeutic outcomes. Further elucidation of the complex interplay between CYP3A4 and other CYP isoforms in this compound metabolism will also be crucial for refining its clinical application.

Conclusion

CYP3A4 is undeniably a master regulator of this compound's fate in the body. Its catalytic activity governs the delicate balance between therapeutic activation and toxic metabolite formation. A thorough understanding of the kinetics, pathways, and influencing factors of CYP3A4-mediated this compound metabolism is essential for the rational design of safer and more effective cancer therapies. The data and protocols presented in this guide provide a solid foundation for researchers and clinicians working to harness the full potential of this important chemotherapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Isophosphamide Stock Solution in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophosphamide, more commonly known as Ifosfamide (B1674421), is a crucial chemotherapeutic agent utilized in the treatment of a variety of cancers, including sarcomas, lymphomas, and lung cancer.[1] It functions as a prodrug, meaning it is metabolically activated to exert its cytotoxic effects.[2] This activation, primarily carried out by cytochrome P450 enzymes in the liver, converts Ifosfamide into its active metabolites, isophosphoramide mustard and acrolein.[2] Isophosphoramide mustard is the primary alkylating agent that cross-links DNA, thereby inhibiting DNA synthesis and inducing apoptosis in rapidly dividing cancer cells.[1][2] Acrolein, a byproduct of this activation, is associated with side effects such as hemorrhagic cystitis.[1][2] In the context of in vitro cell culture experiments, Ifosfamide serves as a valuable tool for studying cancer cell biology, drug resistance mechanisms, and for the development of novel therapeutic strategies.

This document provides a comprehensive guide for the preparation, storage, and application of Ifosfamide stock solutions for cell culture experiments.

Data Presentation

Solubility of Ifosfamide
SolventSolubilityReference
Dimethyl sulfoxide (B87167) (DMSO)~30 mg/mL[3]
Ethanol~50 mg/mL[3]
Dimethylformamide (DMF)~50 mg/mL[3]
Phosphate-Buffered Saline (PBS, pH 7.2)~10 mg/mL[3]
Stability of Ifosfamide in Aqueous Solution
TemperatureConditionsStabilityReference
Ambient TemperatureDaylightStable for at least 9 days[4][5]
27°CDarkNo decay observed over 9 days[4][5]
37°CDark~7% loss over 9 days[4][5][6]
Refrigerated (4°C)Aqueous SolutionRecommended to be used within 24 hours due to microbiological concerns, though chemically stable for longer.[6][7]
-20°CStock in DMSOStable for many months[8]
Cytotoxicity of Ifosfamide and its Metabolites

The cytotoxic effects of Ifosfamide and its metabolites can vary significantly between different cell lines. It is important to note that Ifosfamide itself is often minimally toxic in vitro without metabolic activation.[9] The following table summarizes reported IC50 values or cytotoxicity data for Ifosfamide's active metabolite (4-hydroxy-ifosfamide) and a key cytotoxic byproduct (chloroacetaldehyde) in various cell lines.

Cell LineCompoundCytotoxicity (IC50 or % of Control)Reference
MX1 (Human tumor)4-hydroxy-ifosfamideIC50: 10.8 µM[10]
MX1 (Human tumor)Chloroacetaldehyde (B151913) (CAA)IC50: 8.6 µM[10]
S117 (Human tumor)4-hydroxy-ifosfamideIC50: 25.0 µM[10]
S117 (Human tumor)Chloroacetaldehyde (CAA)IC50: 15.3 µM[10]
Landa Leiden (Renal tubular)4-hydroxy-ifosfamide & CAASimilar toxicity to tumor cells[10]
LLC-PK1 (Renal epithelial)4-hydroxy-ifosfamide (75 µM, 48hr)22.9 +/- 1.2% of control MTT activity[9]
G401 (Renal)4-hydroxy-ifosfamide (75 µM, 48hr)3.1 +/- 0.3% of control MTT activity[9]
MDCKI (Renal epithelial)4-hydroxy-ifosfamide (75 µM, 48hr)43.6 +/- 0.8% of control MTT activity[9]

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of Ifosfamide in DMSO, a common solvent for cell culture applications.

Materials:

  • Ifosfamide powder (Molecular Weight: 261.1 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL or 15 mL)

  • Sterile, disposable serological pipettes and pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Pre-weighing and Calculations:

    • Accurately weigh out the desired amount of Ifosfamide powder in a sterile microcentrifuge tube or a suitable weighing vessel. For example, to prepare 1 mL of a 100 mM stock solution, you would need 26.11 mg of Ifosfamide.

    • Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

    • 0.001 L x 0.1 mol/L x 261.1 g/mol = 0.02611 g = 26.11 mg

  • Dissolution:

    • In a sterile biological safety cabinet, add the appropriate volume of anhydrous DMSO to the tube containing the pre-weighed Ifosfamide powder.

    • Vortex the tube thoroughly until the Ifosfamide is completely dissolved. Gentle warming to room temperature may aid in dissolution if the DMSO was stored at a lower temperature.

  • Sterilization:

    • To ensure sterility, filter the Ifosfamide stock solution through a 0.22 µm sterile syringe filter into a sterile, labeled cryovial or polypropylene tube. This step is critical to prevent microbial contamination of your cell cultures.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-100 µL) in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for long-term storage, where they can be stable for several months.[8] For aqueous solutions, it is recommended to use them within a day.[3]

Important Considerations:

  • Solvent Toxicity: DMSO can be toxic to cells at higher concentrations.[11][12] It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability, typically below 0.5%.[11] For example, a 1:200 dilution of a 100% DMSO stock solution will result in a final DMSO concentration of 0.5%.

  • Aseptic Technique: All steps should be performed under sterile conditions in a biological safety cabinet to prevent contamination.

  • Safety Precautions: Ifosfamide is a hazardous compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[13] All waste materials should be disposed of according to institutional guidelines for hazardous chemical waste.

Mandatory Visualization

experimental_workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application weigh Weigh Ifosfamide Powder dissolve Dissolve in DMSO weigh->dissolve Add Anhydrous DMSO filter Sterile Filter (0.22 µm) dissolve->filter Ensure Sterility aliquot Aliquot & Store at -20°C filter->aliquot Prevent Freeze-Thaw Cycles thaw Thaw Aliquot aliquot->thaw For Experiment dilute Dilute in Culture Medium thaw->dilute Achieve Final Concentration (DMSO < 0.5%) treat Treat Cells dilute->treat Incubate for Desired Time assay Perform Downstream Assays treat->assay e.g., Viability, Apoptosis

Caption: Workflow for preparing and using Ifosfamide stock solution in cell culture.

ifosfamide_pathway cluster_activation Metabolic Activation cluster_effects Cellular Effects ifosfamide Ifosfamide (Prodrug) cyp450 CYP450 Enzymes (e.g., CYP3A4, CYP2B6) ifosfamide->cyp450 hydroxy_ifosfamide 4-Hydroxyifosfamide (B1221068) (Active Metabolite) cyp450->hydroxy_ifosfamide Hydroxylation ipm Isophosphoramide Mustard (Alkylating Agent) hydroxy_ifosfamide->ipm Spontaneous Decomposition acrolein Acrolein (Toxic Byproduct) hydroxy_ifosfamide->acrolein Spontaneous Decomposition dna Nuclear DNA ipm->dna Alkylation crosslink DNA Cross-linking dna->crosslink inhibition Inhibition of DNA Synthesis & Replication crosslink->inhibition apoptosis Apoptosis inhibition->apoptosis

Caption: Simplified signaling pathway of Ifosfamide's mechanism of action.

References

Application Notes and Protocols for Isophosphamide in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophosphamide is a widely used chemotherapeutic agent, classified as an oxazaphosphorine alkylating agent. It is a prodrug that requires metabolic activation to exert its cytotoxic effects. Due to its hydrophobic nature, this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro and preclinical research. This document provides detailed information on the stability, storage conditions, and handling of this compound in DMSO, along with protocols for its use in experimental settings.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₇H₁₅Cl₂N₂O₂P[1]
Molecular Weight 261.1 g/mol [1]
Appearance Crystalline solid[1]
Solubility in DMSO ~30 mg/mL[1]

Stability and Storage of this compound in DMSO

While comprehensive quantitative stability data for this compound specifically in DMSO is limited in publicly available literature, general best practices for storing compounds in DMSO and some specific recommendations provide guidance for maintaining its integrity.

Key Recommendations:

  • Stock Solutions: Prepare high-concentration stock solutions of this compound in anhydrous DMSO.[1] A concentration of 100 mM has been used for long-term storage.[2]

  • Storage Temperature: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C.[2] One study indicated that this compound mustard, the active metabolite, was stored at -80°C and used within 6 months.[2] For shorter-term storage (up to one month), -20°C is also a common practice.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to aliquot the stock solution into single-use vials before freezing.

  • Moisture: DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the stability of the dissolved compound.[3] It is important to use anhydrous DMSO and keep stock solution vials tightly sealed.

Data Summary on this compound Stability:

SolventConcentrationStorage TemperatureDurationStabilityReference
Aqueous Solution (with or without mesna)Not specifiedAmbient Temperature9 daysNo evidence of decay[4][5]
Aqueous Solution (with or without mesna)Not specified27°C (dark)9 daysNo evidence of decay[4][5]
Aqueous Solution (with or without mesna)Not specified37°C (dark)9 days~7% loss[4][5]
Aqueous SolutionNot specified-20°C3 monthsStable[6]
DMSO100 mM-80°C6 monthsUtilized within this timeframe[2]

Note: The stability of this compound in DMSO has not been as extensively studied as in aqueous solutions. The data for DMSO is based on usage within a specified timeframe rather than a formal stability study with periodic analysis.

Mechanism of Action: Metabolic Activation and DNA Alkylation

This compound is a prodrug that is metabolically activated, primarily by cytochrome P450 enzymes (CYP3A4 and CYP2B6) in the liver, to its active and toxic metabolites.[7][8][9] The key active metabolite is isophosphoramide mustard (IPM), which is a potent DNA alkylating agent.[7]

The metabolic activation of this compound involves hydroxylation to form 4-hydroxyifosfamide, which exists in equilibrium with its tautomer, aldoifosfamide.[9] Aldoifosfamide can then undergo spontaneous decomposition to yield IPM and acrolein.[9] Acrolein is a toxic byproduct responsible for hemorrhagic cystitis, a common side effect of this compound therapy.[7][9]

IPM exerts its cytotoxic effects by cross-linking DNA.[7] It forms both intrastrand and interstrand cross-links, primarily at the N7 position of guanine (B1146940) residues.[10] These DNA lesions block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[7][11]

isophosphamide_pathway This compound Metabolic Activation and DNA Alkylation Pathway cluster_activation Metabolic Activation (Liver) cluster_cytotoxicity Cytotoxic Action (Tumor Cell) cluster_toxicity Toxicity This compound This compound Four_Hydroxyifosfamide 4-Hydroxyifosfamide This compound->Four_Hydroxyifosfamide CYP3A4, CYP2B6 Aldoifosfamide Aldoifosfamide Four_Hydroxyifosfamide->Aldoifosfamide Tautomerization IPM Isophosphoramide Mustard (IPM) Aldoifosfamide->IPM Spontaneous decomposition Acrolein Acrolein Aldoifosfamide->Acrolein Spontaneous decomposition DNA_Crosslinking DNA Cross-linking (Inter- and Intrastrand) IPM->DNA_Crosslinking Replication_Inhibition Inhibition of DNA Replication and Transcription DNA_Crosslinking->Replication_Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Replication_Inhibition->Apoptosis Hemorrhagic_Cystitis Hemorrhagic Cystitis Acrolein->Hemorrhagic_Cystitis

Caption: Metabolic activation of this compound and its mechanism of action.

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene (B1209903) tubes with secure caps

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For a 1 mL of 100 mM solution, weigh 26.11 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 100 mM solution, add 1 mL of DMSO for every 26.11 mg of this compound.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, sterile vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.

experimental_workflow Experimental Workflow for this compound Stock Preparation cluster_preparation Stock Solution Preparation start Start weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution in DMSO.

Protocol for In Vitro Cell-Based Assays

This protocol provides a general guideline for using the this compound-DMSO stock solution in cell culture experiments.

Important Considerations:

  • DMSO Toxicity: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[12] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Metabolic Activation: this compound requires metabolic activation to become cytotoxic. For in vitro studies with most cell lines that lack the necessary CYP450 enzymes, co-culture with liver microsomes or using the active metabolite, isophosphoramide mustard, is necessary to observe its effects.

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound-DMSO stock solution at room temperature.

  • Prepare Working Solutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to prevent precipitation.

  • Cell Treatment: Replace the existing medium in the cell culture plates with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation: Incubate the cells for the desired period.

  • Assay: Perform the desired cell-based assay (e.g., MTT assay for viability, flow cytometry for apoptosis).

Stability Testing Protocol (HPLC-UV)

This protocol outlines a method for assessing the stability of this compound in DMSO using High-Performance Liquid Chromatography with UV detection.

Materials:

  • This compound-DMSO solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., acetonitrile (B52724) and water mixture)

  • Reference standard of this compound

Procedure:

  • Sample Preparation: At each time point (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), thaw a vial of the stored this compound-DMSO solution. Dilute an aliquot of the solution to a suitable concentration with the mobile phase.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Set the UV detector to a wavelength where this compound has maximum absorbance (e.g., around 195-210 nm).

    • Run the analysis using an appropriate gradient or isocratic method to separate this compound from any potential degradation products.

  • Quantification:

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Integrate the peak area of this compound.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the initial peak area (time 0).

    • Calculate the percentage of this compound remaining at each time point.

    • Plot the percentage of this compound remaining against time to determine the degradation kinetics.

Safety Precautions

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling this compound and its solutions.

  • Handling: Handle the compound in a chemical fume hood to avoid inhalation of the powder or aerosolized solution.

  • Waste Disposal: Dispose of all waste contaminated with this compound according to institutional guidelines for hazardous chemical waste.

Disclaimer: This document is intended for research purposes only. The information provided is based on currently available scientific literature. Researchers should always consult the manufacturer's safety data sheet (SDS) and relevant institutional protocols before handling this compound.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Isophosphamide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of the anticancer agent isophosphamide in human plasma. The protocol employs a simple and efficient protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard, Ifosfamide-d4, to ensure high accuracy and precision.[1][2][3] Chromatographic separation is achieved using a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1][4] This method is highly suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research involving this compound.[1][5]

Introduction

Ifosfamide (B1674421) is an alkylating agent widely used in the treatment of various cancers, including sarcomas, lymphomas, and lung cancer.[4][6] It is a prodrug that requires metabolic activation by cytochrome P450 enzymes to exert its cytotoxic effects.[4] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, monitoring its concentration in plasma is crucial for optimizing therapeutic efficacy and minimizing toxicity.[1][5] This LC-MS/MS method provides a robust, sensitive, and high-throughput solution for the quantitative analysis of this compound in human plasma, making it a valuable tool for both clinical and research applications.[3][4] The use of a stable isotope-labeled internal standard, Ifosfamide-d4, is considered the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and other sources of analytical variability.[2][3]

Principle of the Method

This method involves the extraction of this compound and the internal standard, Ifosfamide-d4, from human plasma via protein precipitation.[1][4] The separated analytes are then subjected to reversed-phase liquid chromatography for separation from endogenous plasma components.[1] A tandem mass spectrometer operating in MRM mode with positive electrospray ionization is used for detection and quantification.[1][4] The specific precursor-to-product ion transitions for both this compound and its deuterated internal standard provide excellent selectivity and sensitivity.[1]

Materials and Reagents

  • Analytes: Ifosfamide (analytical standard), Ifosfamide-d4 (internal standard)[1][3][5]

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade)[1][3]

  • Chemicals: Formic acid, Ammonium formate[1][2]

  • Biological Matrix: Human plasma (K2EDTA, drug-free)[1]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Ifosfamide-d4 by dissolving the appropriate amount of each compound in methanol.[1][3][7]

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 (v/v) mixture of methanol and water to create working standard solutions for calibration curve and quality control samples.[1]

  • Internal Standard Working Solution: Dilute the Ifosfamide-d4 stock solution with acetonitrile to achieve a final concentration suitable for spiking into plasma samples (e.g., 100 ng/mL).[2][3]

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples (calibrators, quality controls, and unknown samples) at room temperature and vortex to ensure homogeneity.[5]

  • To 50 µL of each plasma sample in a microcentrifuge tube, add 150 µL of the internal standard working solution in acetonitrile.[3]

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.[3]

  • Centrifuge the samples at 10,000 x g for 5 minutes.[3]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.[3]

  • Inject an aliquot of the supernatant into the LC-MS/MS system.[3]

Alternatively, a liquid-liquid extraction can be performed for cleaner samples:

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma, add 25 µL of the Ifosfamide-d4 internal standard working solution.[5]

  • Add 100 µL of acetonitrile and 200 µL of ethyl acetate.[5]

  • Vortex mix at maximum speed for 2 minutes.[5]

  • Centrifuge at 12,000 rpm for 5 minutes.[5]

  • Transfer the upper organic layer to a new tube.[5]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1][5]

  • Reconstitute the residue in the mobile phase for injection.[1]

Liquid Chromatography Conditions
  • LC System: A system capable of gradient elution.[3]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[2][8]

  • Mobile Phase A: 5 mM Ammonium Formate in water with 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

  • Flow Rate: 0.2 - 0.5 mL/min.[7][8]

  • Injection Volume: 5-10 µL.[7]

  • Column Temperature: 40 °C.[4]

  • Gradient: A suitable gradient to ensure separation of ifosfamide from endogenous plasma components.[2]

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.[3][4]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode (ESI+).[4][7]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1][4]

  • MRM Transitions: The following transitions should be monitored:

    • This compound: m/z 261.0 > 92.0

    • Ifosfamide-d4: m/z 265.0 > 96.0

Quantitative Data Summary

The following tables summarize the performance characteristics of similar LC-MS/MS methods for this compound quantification.

Table 1: Method Validation Parameters

ParameterResultReference
Linearity Range100 - 10,000 ng/mL[8]
Lower Limit of Quantification (LLOQ)20 ng/mL[9]
Inter-day Precision (%RSD)3.63 - 15.8%[10]
Intra-day Precision (%RSD)10.1 - 14.3%[10]
Accuracy (% of nominal)89.2 - 101.5%[10]
Recovery94 - 115% (SPE)[9]

Table 2: Comparison of Sample Preparation Methods

Extraction MethodMatrixRecovery (%)Linearity RangeLLOQReference
Solid-Phase Extraction (SPE)Plasma94 - 1153 - 540 µM3 µM[9]
Protein Precipitation (PP)Mouse Plasma96 - 10020 - 10,000 ng/mL20 ng/mL[9]
Liquid-Liquid Extraction (LLE)Dried Blood SpotsNot Reported100 - 10,000 ng/mLNot Specified[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Calibrator, QC, Unknown) add_is Add Internal Standard (Ifosfamide-d4) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification

Caption: Experimental workflow for this compound quantification in plasma.

method_validation cluster_core Core Validation Parameters cluster_additional Additional Parameters linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision (Intra- & Inter-day) linearity->precision sensitivity Sensitivity (LLOQ) linearity->sensitivity selectivity Selectivity matrix_effect Matrix Effect selectivity->matrix_effect recovery Extraction Recovery recovery->matrix_effect stability Stability

Caption: Logical relationship of method validation parameters.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma.[3] The simple protein precipitation sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings.[3] The use of a stable isotope-labeled internal standard ensures high-quality data by effectively compensating for analytical variability.[3]

References

Application Notes and Protocols for Isophosphamide Treatment in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophosphamide, also known as ifosfamide (B1674421), is a well-established chemotherapeutic agent belonging to the oxazaphosphorine class of alkylating agents.[1][2] It is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to exert its cytotoxic effects.[2][3][4][5][6] The active metabolites of this compound, primarily isophosphoramide mustard, act by cross-linking DNA, which disrupts DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[3][4][5] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are crucial for the preclinical evaluation of this compound's efficacy against various cancer types.[7][8]

This document provides a detailed experimental protocol for the use of this compound in xenograft models, including information on its mechanism of action, dosing regimens, and data presentation.

Mechanism of Action

This compound is converted in the liver to its active metabolites, including isophosphoramide mustard and acrolein.[5] Isophosphoramide mustard is the primary alkylating agent that forms covalent bonds with the N7 position of guanine (B1146940) in DNA. This action leads to the formation of inter- and intra-strand DNA cross-links, which inhibit DNA synthesis and repair, ultimately triggering cell cycle arrest and apoptosis.[5][9] Acrolein, a byproduct of this activation, does not possess antitumor activity but is responsible for the urotoxic side effect of hemorrhagic cystitis.[3][5][10] To mitigate this toxicity, the uroprotective agent mesna (B1676310) is often co-administered with this compound.[3][5]

Signaling Pathway of this compound Action

Isophosphamide_Pathway cluster_blood Bloodstream cluster_liver Liver (CYP450) cluster_cell Tumor Cell This compound This compound (Prodrug) Active_Metabolites 4-Hydroxythis compound This compound->Active_Metabolites Metabolic Activation Isophosphoramide_Mustard Isophosphoramide Mustard (Active Alkylating Agent) Active_Metabolites->Isophosphoramide_Mustard Acrolein Acrolein (Urotoxic) Active_Metabolites->Acrolein DNA DNA Isophosphoramide_Mustard->DNA Enters Nucleus DNA_Crosslinking DNA Cross-linking DNA->DNA_Crosslinking Alkylation Apoptosis Apoptosis DNA_Crosslinking->Apoptosis Induces

Caption: Metabolic activation and mechanism of action of this compound.

Data Presentation

Quantitative data from this compound xenograft studies should be summarized to allow for clear comparison between treatment and control groups.

Table 1: Summary of this compound Dosing Regimens in Murine Xenograft Models

Tumor TypeAnimal ModelThis compound DoseAdministration RouteDosing ScheduleCo-treatmentsReference
Various Human TumorsAthymic Nude Mice130 mg/kg/dayIntraperitoneal (i.p.) or Subcutaneous (s.c.)Days 1-3 and 15-17-[11]
Mammary Carcinoma (MX-1)Nude MiceNot specifiedNot specifiedNot specifiedVincristine, Prednisolone, BCNU[12]
Soft-Tissue SarcomaNude Mice350 mg/kgNot specifiedSingle dose-[13][14]
Fibrosarcoma (MCA205)C57Bl/6 Mice100, 150, 200, or 300 mg/kgIntraperitoneal (i.p.)Single injection-[15]
Germ Cell Testicular Cancer-1.2 g/m²Intravenous (IV)Daily for 5 days, every 3 weeksMesna[16][17]
Soft-Tissue Sarcoma-5 g/m²24-h Intravenous (IV) infusionEvery 3 weeksMesna[18]

Experimental Protocols

The following protocols provide a general framework for conducting this compound efficacy studies in xenograft models. Specific parameters should be optimized for each cell line and experimental setup.

Cell Line and Animal Models
  • Cell Line Selection: Choose a human cancer cell line relevant to the indication of interest. Ensure the cell line is well-characterized and free from contamination.[8]

  • Animal Model: Use immunodeficient mice (e.g., athymic nude, NOD/SCID) to prevent rejection of the human tumor xenograft.[8] Animals should be of a specific age and weight range. All animal procedures must be approved and conducted in accordance with institutional and national guidelines for animal welfare.

Tumor Implantation
  • Cell Preparation: Culture the selected cancer cells in the appropriate medium.[8] On the day of implantation, harvest cells by trypsinization, wash with sterile phosphate-buffered saline (PBS), and resuspend in a sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10⁶ cells/100 µL).[19] To enhance tumor take rate, cells can be mixed 1:1 with Matrigel.[20]

  • Implantation: Anesthetize the mouse. Shave and sterilize the injection site, typically the flank.[8] Inject the cell suspension (e.g., 100 µL) subcutaneously.[8][19]

Tumor Growth Monitoring and Randomization
  • Tumor Measurement: Once tumors become palpable, measure the length and width with digital calipers 2-3 times per week.[8][20]

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: (Width² x Length) / 2.[8][20]

  • Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (a minimum of 8-10 mice per group is recommended).[8][20]

This compound Preparation and Administration
  • Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute with Sterile Water for Injection to a final concentration as required for dosing.

  • Mesna Co-administration: To prevent hemorrhagic cystitis, mesna should be administered with this compound.[16][17] A common regimen is to administer mesna at the time of this compound injection and again at 4 and 8 hours post-treatment. The dose of mesna is often a percentage of the this compound dose.

  • Administration: this compound can be administered via various routes, most commonly intraperitoneally (i.p.) or intravenously (i.v.). The final volume and concentration should be adjusted based on the mouse's body weight.

Monitoring and Endpoints
  • Tumor Growth: Continue to measure tumor volume throughout the study.

  • Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Clinical Observations: Observe the animals daily for any signs of distress or toxicity.

  • Endpoints: The primary endpoint is typically tumor growth inhibition. This can be calculated as the percentage of tumor growth inhibition (%TGI) compared to the vehicle-treated control group. The study may be terminated when tumors in the control group reach a predetermined maximum size, or if significant toxicity is observed.

Experimental Workflow

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treat Treatment & Monitoring cluster_analysis Analysis A Select & Culture Cancer Cell Line B Prepare Cell Suspension A->B C Subcutaneous Implantation in Mice B->C D Monitor Tumor Growth C->D E Randomize Mice into Treatment & Control Groups D->E F Administer this compound & Mesna (Treatment Group) or Vehicle (Control Group) E->F G Monitor Tumor Volume & Animal Health F->G H Endpoint Reached G->H I Data Analysis (e.g., %TGI) H->I

Caption: Experimental workflow for this compound treatment in xenograft models.

References

Application Notes and Protocols for Isophosphamide Efficacy Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophosphamide (also known as Ifosfamide) is a crucial alkylating agent used in chemotherapy for a variety of cancers, including sarcomas, lymphomas, and lung cancer.[1] As a prodrug, this compound requires metabolic activation in the liver by cytochrome P450 enzymes to exert its cytotoxic effects.[2] These detailed application notes and protocols are designed to guide researchers in the administration of this compound to mice for preclinical efficacy studies, ensuring reproducible and reliable results.

Mechanism of Action

This compound is an oxazaphosphorine, structurally related to cyclophosphamide.[3] Its antitumor activity stems from its active metabolites, primarily isophosphoramide mustard and acrolein.[2] Isophosphoramide mustard is the primary alkylating agent that forms covalent bonds with DNA, leading to the cross-linking of DNA strands.[2] This damage inhibits DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[2]

The activation of this compound is a complex process. Hepatic cytochrome P450 enzymes, mainly CYP3A4 and CYP2B6, metabolize the parent drug into 4-hydroxyifosfamide.[4] This intermediate exists in equilibrium with its tautomer, aldoifosfamide, which then breaks down into the active isophosphoramide mustard and the toxic metabolite acrolein.[4] Acrolein is responsible for the hemorrhagic cystitis often associated with this compound therapy.[1] Another metabolic pathway leads to the formation of chloroacetaldehyde (B151913) (CAA), which is associated with neurotoxicity.[3]

Signaling Pathway for this compound-Induced Apoptosis

The DNA damage induced by isophosphoramide mustard activates a cascade of signaling events culminating in apoptosis. This process involves the activation of DNA damage response pathways, including the ATM/ATR and Chk1/Chk2 kinases, which in turn phosphorylate and stabilize the tumor suppressor protein p53.[5] Activated p53 translocates to the nucleus and transcriptionally activates pro-apoptotic genes, such as BAX and BAK. These proteins promote the release of cytochrome c from the mitochondria, which then activates the caspase cascade, leading to the execution of apoptosis.[4]

Isophosphamide_Pathway cluster_activation Metabolic Activation (Liver) cluster_products Metabolites cluster_cellular Cellular Response This compound This compound (Prodrug) CYP450 CYP3A4, CYP2B6 This compound->CYP450 Hydroxy_IFO 4-Hydroxyifosfamide CYP450->Hydroxy_IFO Aldo_IFO Aldoifosfamide Hydroxy_IFO->Aldo_IFO IPM Isophosphoramide Mustard (Active) Aldo_IFO->IPM Acrolein Acrolein (Urotoxic) Aldo_IFO->Acrolein CAA Chloroacetaldehyde (Neurotoxic) Aldo_IFO->CAA DNA Nuclear DNA IPM->DNA DNA_Damage DNA Cross-linking & Strand Breaks DNA->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Stabilization ATM_ATR->p53 BAX_BAK BAX/BAK Activation p53->BAX_BAK Mitochondria Mitochondria BAX_BAK->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: this compound metabolic activation and downstream apoptotic signaling pathway.

Experimental Protocols

Drug Preparation and Formulation

Materials:

  • This compound powder (lyophilized)

  • Sterile Water for Injection, USP

  • 0.9% Sodium Chloride Injection, USP (Normal Saline)

  • 5% Dextrose Injection, USP

  • Lactated Ringer's Injection, USP

  • Sterile syringes and needles

  • Personal Protective Equipment (PPE): impervious gloves, lab coat, safety glasses

Protocol:

  • Reconstitution:

    • Following safety guidelines for handling cytotoxic agents, reconstitute the lyophilized this compound powder with Sterile Water for Injection or Bacteriostatic Water for Injection to a final concentration of 50 mg/mL.[6]

    • Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.

  • Dilution for Injection:

    • Further dilute the reconstituted solution to the desired final concentration (typically between 0.6 to 20 mg/mL) using one of the following diluents: 0.9% Sodium Chloride Injection, 5% Dextrose Injection, or Lactated Ringer's Injection.[7] Saline is a commonly used vehicle in mouse studies.[8]

    • The final injection volume for mice is typically 0.1 to 0.2 mL. Calculate the required concentration based on the desired dose (mg/kg) and the average body weight of the mice.

    • Prepare fresh solutions for each day of dosing. Refrigerated, diluted solutions should be used within 24 hours.[6]

Mouse Model and Tumor Implantation

Materials:

  • Immunodeficient mice (e.g., athymic nude, SCID)

  • Cancer cell line of interest (e.g., Ewing's sarcoma, rhabdomyosarcoma, breast cancer)

  • Sterile PBS and cell culture medium

  • Matrigel (optional)

  • Calipers

Protocol:

  • Cell Preparation:

    • Culture cancer cells under standard conditions to ~80% confluency.

    • Harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS or culture medium at the desired concentration (e.g., 1 x 10^7 cells/mL).

    • For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rates.[9]

  • Tumor Implantation:

    • Subcutaneously inject 0.1-0.2 mL of the cell suspension into the flank of each mouse.

    • Monitor the mice regularly for tumor growth.

  • Study Initiation:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), use calipers to measure the tumor dimensions (length and width).[10]

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

    • Randomize mice into treatment and control groups with similar average tumor volumes.

Administration of this compound

Materials:

  • Prepared this compound solution

  • Appropriate syringes and needles (e.g., 27-gauge)

  • Animal scale

Protocol:

  • Dosing:

    • Weigh each mouse immediately before dosing to calculate the exact volume of this compound solution to administer.

    • Common administration routes include intraperitoneal (i.p.) and subcutaneous (s.c.).[11]

    • Refer to the dosing tables below for examples of effective regimens.

  • Administration:

    • For i.p. injection, gently restrain the mouse and inject into the lower abdominal quadrant, avoiding the midline.

    • For s.c. injection, lift the skin on the back or flank to form a tent and insert the needle at the base.

    • Administer the calculated volume of the drug solution.

    • The control group should receive an equivalent volume of the vehicle (e.g., saline).

Monitoring and Efficacy Evaluation

Protocol:

  • Tumor Growth:

    • Measure tumor volume with calipers 2-3 times per week.[11]

    • Record the measurements for each mouse.

  • Toxicity Monitoring:

    • Measure the body weight of each mouse at the time of tumor measurement. Significant weight loss (>15-20%) can be a sign of toxicity.

    • Observe the mice daily for clinical signs of distress, such as lethargy, ruffled fur, or changes in behavior.

    • Monitor for signs of urotoxicity (e.g., hematuria). A urinalysis can be performed to check for red blood cells.[7]

    • At the end of the study, or as needed, blood can be collected for a complete blood count (CBC) to assess myelosuppression.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Calculated at the end of the study using the formula: TGI (%) = [1 - (Average Tumor Volume of Treated Group / Average Tumor Volume of Control Group)] x 100 .

    • Tumor Regression: A decrease in tumor volume compared to the initial volume at the start of treatment.

    • Survival: In survival studies, monitor mice until a predetermined endpoint (e.g., tumor volume reaches a specific size, or signs of morbidity are observed).

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation (Subcutaneous) cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization dosing Administer this compound (or Vehicle) randomization->dosing monitoring Monitor Tumor Volume, Body Weight & Toxicity dosing->monitoring endpoint Endpoint Reached monitoring->endpoint data_analysis Data Analysis (TGI, Statistics) endpoint->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vivo efficacy study using this compound in mice.

Data Presentation

Table 1: Example Dosing Regimens for this compound in Mice
Mouse ModelTumor TypeDose (mg/kg)RouteScheduleReference
Athymic NudeHuman Tumor Xenografts130i.p. or s.c.Daily for 3 days, repeated on days 15-17[11]
C57Bl/6MCA205 Fibrosarcoma100, 150, 200, or 300i.p.Single dose[11]
Athymic NudeEwing's Sarcoma (EW-7)60i.p.Daily for 3 days[3]
B6C3F1Carcinogenicity Study10 or 20i.p.3 times per week for 52 weeks[12]
C57BL/6Metabolomics Study50i.p.Single dose[8]
Table 2: Summary of Preclinical Efficacy Data in Mouse Xenograft Models
Tumor TypeMouse ModelThis compound Dose & ScheduleEfficacy OutcomeReference
Breast Cancer Athymic Nude130 mg/kg/day, i.p., Days 1-3 & 15-174 out of 5 xenografts showed regression[1]
Small-Cell Lung Cancer Athymic Nude130 mg/kg/day, i.p., Days 1-3 & 15-173 out of 4 xenografts showed regression[1]
Non-Small-Cell Lung Cancer Athymic Nude130 mg/kg/day, i.p., Days 1-3 & 15-172 out of 7 xenografts showed regression[1]
Testicular Cancer Athymic Nude130 mg/kg/day, i.p., Days 1-3 & 15-173 out of 3 xenografts showed regression[1]
Sarcomas Athymic Nude130 mg/kg/day, i.p., Days 1-3 & 15-171 out of 2 xenografts showed regression[1]
Colon Cancer Athymic Nude130 mg/kg/day, i.p., Days 1-3 & 15-171 out of 3 xenografts showed regression[1]
MCA205 Fibrosarcoma C57Bl/6100, 150, 200, 300 mg/kg, single dose, i.p.Significant delay in tumor growth at all doses[11]
Ewing's Sarcoma (EW-7) Athymic Nude60 mg/kg/day, i.p., for 3 daysSignificant reduction in median tumor volume[3]

References

Application Notes and Protocols for Isophosphamide and Mesna Co-administration in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the co-administration of the chemotherapeutic agent isophosphamide (also known as ifosfamide) and the uroprotective agent mesna (B1676310) in preclinical animal research. The following information is intended to guide researchers in designing and executing studies that utilize this combination for investigating anti-tumor efficacy while mitigating this compound-induced urotoxicity.

Introduction

This compound is a potent alkylating agent used in the treatment of various cancers.[1] Its clinical utility, however, is often limited by severe side effects, most notably hemorrhagic cystitis, a painful inflammation of the bladder lining.[2][3] This toxicity is primarily caused by the metabolic byproduct acrolein, which accumulates in the urine and damages the urothelium.[2][4]

Mesna (2-mercaptoethane sulfonate) is a detoxifying agent that is co-administered with this compound to prevent this debilitating side effect.[2][5][6] In the kidneys, mesna's active thiol group neutralizes acrolein, forming a non-toxic compound that is safely excreted.[5] This targeted uroprotection allows for the administration of higher, more effective doses of this compound.

Mechanism of Action and Protective Pathway

This compound requires metabolic activation in the liver to exert its cytotoxic effects.[1] This process, however, also generates the toxic metabolite acrolein. Mesna, administered concurrently, is filtered by the kidneys and concentrated in the urine, where it chemically inactivates acrolein, thereby preventing bladder damage.

G cluster_0 Systemic Circulation cluster_1 Liver cluster_2 Kidney & Bladder Ifosfamide (B1674421) This compound Metabolism Metabolic Activation (CYP450 enzymes) Ifosfamide->Metabolism Mesna_inactive Mesna (inactive form) Mesna_active Mesna (active thiol) Mesna_inactive->Mesna_active Renal filtration Active_metabolites Active Antitumor Metabolites Metabolism->Active_metabolites Acrolein Acrolein (toxic) Metabolism->Acrolein Neutralization Neutralization Acrolein->Neutralization Urothelium Urothelium Acrolein->Urothelium causes damage Mesna_active->Neutralization Non_toxic_conjugate Non-toxic Conjugate Neutralization->Non_toxic_conjugate Hemorrhagic_cystitis Hemorrhagic Cystitis Urothelium->Hemorrhagic_cystitis

Caption: this compound metabolism and Mesna's protective mechanism.

Quantitative Data Summary

The following tables summarize dosages and reported effects of this compound and mesna co-administration across various animal models as documented in the literature.

Table 1: this compound and Mesna Dosages in Rodent Models
Animal ModelThis compound DoseAdministration RouteMesna DoseAdministration RouteKey FindingsReference
Rats50 mg/kg (single dose)Intravenous (i.v.)5 mg/kg (1/10th of IFX dose)i.v.Complete inhibition of hemorrhagic cystitis.[2]
Rats40 or 80 mg/kg (daily for 3 days, 4 cycles)Intraperitoneal (i.p.)Not specifiedNot specified80 mg/kg dose induced glucosuria, phosphaturia, and proteinuria.[7]
Mice130 mg/kg/day (days 1-3 & 15-17)i.p. or subcutaneous (s.c.)Not specifiedNot specifiedMaximum tolerated dose in nude mice with human tumor xenografts.[8]
Mice400 mg/kg (single dose)i.p.Not specifiedNot specifiedInduction of urotoxicity, as measured by increased bladder weight.[4][9]
Rabbits30, 45, or 60 mg/kg (weekly for 10 weeks)i.v.12, 18, or 24 mg/kg (in 2 doses, 4h apart)i.v.Mesna ameliorated this compound-induced intestinal mucosa damage in a dose-related manner.[10]
Table 2: this compound and Mesna Dosages in Canine and Feline Models
Animal ModelThis compound DoseAdministration RouteMesna DoseAdministration RouteKey FindingsReference
Dogs300-450 mg/m² (4 consecutive days, 3-week cycles)i.v.Not specifiedNot specified450 mg/m² was the maximal tolerated dose, with leukopenia being the dose-limiting toxicity.[11]
Dogs350-375 mg/m²i.v.Not specifiedNot specifiedNeutropenia was the acute dose-limiting toxicity; no hemorrhagic cystitis observed with saline diuresis and mesna.[12]
Cats900 mg/m² (every 3 weeks)i.v. infusion (30 min)20% of this compound dosei.v. bolusAntitumor activity against vaccine-associated sarcomas; neutropenia was the dose-limiting toxicity.[13][14]
Cats400-1000 mg/m² (dose escalation)i.v.20% of this compound doseNot specifiedMaximally tolerated dose was 1000 mg/m², with neutropenia as the dose-limiting toxicosis.[15]

Detailed Experimental Protocols

The following are generalized protocols derived from published research. Researchers must adapt these protocols to their specific experimental design, animal model, and institutional (IACUC) guidelines.

Protocol 1: Induction of this compound Urotoxicity and Mesna Protection in Rats

Objective: To establish a model of this compound-induced hemorrhagic cystitis and evaluate the protective effect of mesna.

Materials:

  • This compound powder

  • Mesna solution

  • Sterile saline (0.9% NaCl)

  • Male/Female Wistar rats (or other appropriate strain), 8-10 weeks old

  • Syringes and needles for intravenous or intraperitoneal injections

  • Anesthesia (e.g., isoflurane)

  • Dissection tools

  • Analytical balance

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment. Provide free access to food and water.

  • Drug Preparation:

    • On the day of the experiment, dissolve this compound in sterile saline to the desired concentration (e.g., 50 mg/mL).

    • Dilute mesna solution in sterile saline if necessary.

  • Grouping: Randomly assign animals to experimental groups (e.g., Control, this compound only, this compound + Mesna). A typical group size is 5-8 animals.

  • Administration:

    • This compound Group: Administer a single intravenous injection of this compound at 50 mg/kg.[2]

    • This compound + Mesna Group: Administer this compound (50 mg/kg, i.v.). Within 1 hour, administer mesna (e.g., 5 mg/kg, i.v.). The timing of mesna administration is critical for its protective effect.[2]

    • Control Group: Administer an equivalent volume of sterile saline.

  • Monitoring: Observe animals for clinical signs of toxicity, such as hematuria, lethargy, and weight loss.

  • Endpoint and Sample Collection:

    • At a predetermined time point (e.g., 24 hours post-injection), euthanize the animals under anesthesia.

    • Carefully dissect the urinary bladder.

    • Measure the bladder wet weight. An increase in bladder weight is an indicator of edema and inflammation.[2][9]

    • The bladder can be fixed in formalin for subsequent histopathological analysis to assess for hemorrhage, edema, and urothelial damage.

Protocol 2: General Workflow for Efficacy Studies in Tumor-Bearing Mice

Objective: To evaluate the anti-tumor efficacy of this compound with mesna uroprotection in a xenograft or syngeneic tumor model.

Materials:

  • Tumor cells (e.g., human xenograft line, murine sarcoma)

  • Immunocompromised mice (e.g., nude mice) or syngeneic mice

  • This compound and Mesna

  • Sterile saline

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Procedure:

  • Tumor Implantation: Inoculate mice with tumor cells (e.g., subcutaneously in the flank).

  • Tumor Growth: Allow tumors to reach a palpable/measurable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, this compound + Mesna).

  • Treatment Administration:

    • Administer this compound at a dose determined from tolerability studies (e.g., 130 mg/kg/day, i.p., on a scheduled cycle).[8]

    • Administer mesna according to a validated schedule, often as a percentage of the this compound dose, given before and at set intervals (e.g., 4 and 8 hours) after this compound.[1][5]

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health status.

  • Study Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size, or as defined by the study protocol. Euthanize animals and collect tumors for further analysis.

G A Tumor Cell Implantation (Subcutaneous) B Tumor Growth Monitoring A->B C Randomization into Treatment Groups (when tumors are ~100-200 mm³) B->C D Treatment Cycle Start C->D E This compound Administration (e.g., i.p.) D->E F Mesna Administration (e.g., at 0, 4, 8 hours post-IFX) D->F G Tumor & Body Weight Measurement (2-3 times/week) E->G F->G H Repeat Treatment Cycle G->H If cycle continues I Study Endpoint Reached G->I If endpoint met H->D J Euthanasia & Tissue Collection (Tumor, Bladder, etc.) I->J

References

Application Notes and Protocols: In Vivo Imaging of Ifosfamide Distribution and Tumor Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifosfamide (B1674421) is a crucial chemotherapeutic agent used in the treatment of a variety of cancers, including sarcomas, testicular cancer, and lymphomas.[1][2] It functions as a prodrug, requiring metabolic activation in the liver by cytochrome P450 (CYP450) enzymes to exert its cytotoxic effects.[3][4] The active metabolites, primarily isophosphoramide mustard, then act as alkylating agents, forming cross-links within DNA and leading to the inhibition of DNA synthesis and ultimately, apoptosis of cancer cells.[1][3] Understanding the in vivo biodistribution and tumor-targeting efficiency of ifosfamide is paramount for optimizing therapeutic strategies, minimizing systemic toxicity, and overcoming drug resistance.[4][5]

This document provides detailed application notes and experimental protocols for non-invasive in vivo imaging of ifosfamide distribution. The methodologies described herein leverage various imaging modalities to visualize and quantify the accumulation of ifosfamide in tumor tissues and other organs, offering valuable insights for preclinical and translational research.

Mechanism of Action and Metabolic Activation of Ifosfamide

Ifosfamide's therapeutic action is contingent on its biotransformation. After intravenous administration, it is transported to the liver, where it undergoes hydroxylation by CYP3A4 and CYP2B6 enzymes to form 4-hydroxyifosfamide.[3] This intermediate exists in equilibrium with its tautomer, aldoifosfamide. These active metabolites are then released into circulation and transported to tumor cells. Inside the cell, they spontaneously decompose into the primary cytotoxic agent, isophosphoramide mustard, and a toxic byproduct, acrolein, which is responsible for hemorrhagic cystitis.[3][6] Isophosphoramide mustard alkylates DNA at the N7 position of guanine, leading to DNA cross-linking and cell death.[1][3]

Ifosfamide_Metabolism Ifosfamide Ifosfamide (Prodrug) Liver Liver Ifosfamide->Liver Systemic Circulation Active_Metabolites 4-Hydroxyifosfamide Aldoifosfamide Liver->Active_Metabolites CYP450 (CYP3A4, CYP2B6) Tumor_Cell Tumor Cell Active_Metabolites->Tumor_Cell Systemic Circulation Isophosphoramide_Mustard Isophosphoramide Mustard (Cytotoxic) Tumor_Cell->Isophosphoramide_Mustard Spontaneous Decomposition Acrolein Acrolein (Urotoxic) Tumor_Cell->Acrolein DNA_Damage DNA Cross-linking & Apoptosis Isophosphoramide_Mustard->DNA_Damage Alkylation

Caption: Metabolic activation pathway of Ifosfamide.

In Vivo Imaging Modalities for Ifosfamide

Several non-invasive imaging techniques can be employed to study the biodistribution of ifosfamide in preclinical models. The choice of modality depends on the specific research question, the available resources, and the desired sensitivity and resolution.

  • Single Photon Emission Computed Tomography (SPECT): A nuclear imaging technique that uses gamma-emitting radioisotopes. Ifosfamide can be radiolabeled with isotopes like Technetium-99m (99mTc) to track its distribution.[7]

  • Positron Emission Tomography (PET): Another nuclear imaging modality that utilizes positron-emitting radionuclides, offering high sensitivity for quantitative biodistribution studies.[8]

  • Magnetic Resonance Spectroscopy (MRS): A non-invasive analytical technique that can detect and quantify molecules containing specific nuclei, such as phosphorus-31 (31P), which is present in ifosfamide and its metabolites.

  • Fluorescence Imaging: This modality uses fluorescently labeled molecules to visualize their distribution. While direct labeling of ifosfamide can be challenging, this technique can be used to study the tumor microenvironment's influence on drug delivery.

Quantitative Data Presentation

The following tables summarize quantitative data from preclinical studies on ifosfamide biodistribution.

Table 1: Biodistribution of 99mTc-Ifosfamide in Tumor-Bearing Mice (SPECT Imaging)

Organ/TissueTumor-to-Normal Tissue (T/NT) Ratio (60 min post-injection)
Tumor~3.0[7]

Data adapted from a study using tumor-bearing Albino mice.[7]

Table 2: In Vivo Concentration of Ifosfamide in Rat Tumors (31P-MRS)

Tumor ModelTreatment GroupAverage Ifosfamide Concentration (µmol/g wet weight)Half-life of Elimination (t1/2)
GH3 ProlactinomaIfosfamide (250 mg/kg i.v.)0.42[3]2-4 hours[3]
GH3 ProlactinomaIfosfamide + Carbogen (B8564812) Breathing0.68[3]2-4 hours[3]
Liver (Control Tissue)Ifosfamide (250 mg/kg i.v.)-~1 hour[3]

Data from a study in rats with GH3 prolactinomas, demonstrating the potential to quantify ifosfamide uptake and the effect of interventions like carbogen breathing to enhance drug delivery.[3]

Experimental Protocols

Protocol 1: SPECT Imaging of 99mTc-Ifosfamide

Objective: To visualize and quantify the biodistribution of 99mTc-labeled ifosfamide in a preclinical tumor model.

Materials:

  • Ifosfamide

  • Technetium-99m (99mTcO4-)

  • Stannous chloride (SnCl2·2H2O)

  • Saline (sterile, pyrogen-free)

  • Tumor-bearing mice (e.g., nude mice with xenograft tumors)

  • SPECT/CT scanner

Radiolabeling Procedure: [7]

  • Prepare a solution of ifosfamide (e.g., 4 mg in sterile water).

  • Add a small amount of stannous chloride solution (e.g., 5 µg of SnCl2·2H2O) as a reducing agent.

  • Add the 99mTcO4- solution (e.g., 400 MBq) to the ifosfamide/stannous chloride mixture.

  • Adjust the pH to 9.

  • Incubate at room temperature for 30 minutes.

  • Perform quality control (e.g., ITLC) to determine radiochemical purity.

In Vivo Imaging Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using a suitable anesthetic (e.g., isoflurane).

  • Radiotracer Administration: Administer a bolus injection of 99mTc-ifosfamide (e.g., 10-20 MBq) via the tail vein.

  • SPECT/CT Imaging:

    • Position the animal on the imaging bed of the SPECT/CT scanner.

    • Acquire dynamic or static SPECT images at various time points post-injection (e.g., 30, 60, 120 minutes).

    • Perform a CT scan for anatomical co-registration and attenuation correction.

  • Image Reconstruction and Analysis:

    • Reconstruct the SPECT and CT images.

    • Fuse the images to visualize the localization of the radiotracer.

    • Draw regions of interest (ROIs) over the tumor and other organs of interest.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ to quantify biodistribution.

SPECT_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Radiolabeling Radiolabeling of Ifosfamide with 99mTc Injection Tail Vein Injection of 99mTc-Ifosfamide Radiolabeling->Injection Animal_Prep Anesthetize Tumor-Bearing Mouse Animal_Prep->Injection SPECT_CT SPECT/CT Image Acquisition Injection->SPECT_CT Reconstruction Image Reconstruction and Fusion SPECT_CT->Reconstruction ROI_Analysis ROI Analysis Reconstruction->ROI_Analysis Quantification Quantification (%ID/g, T/NT Ratio) ROI_Analysis->Quantification

Caption: Workflow for SPECT imaging of 99mTc-Ifosfamide.
Protocol 2: 31P-MRS for In Vivo Quantification of Ifosfamide

Objective: To non-invasively detect and quantify the concentration of ifosfamide in tumor tissue.

Materials:

  • Ifosfamide

  • Tumor-bearing rats (e.g., with subcutaneous tumors)

  • High-field MRI scanner equipped for 31P-MRS

  • 31P surface coil

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing rat and position it within the MRI scanner such that the tumor is centered over the 31P surface coil.

  • Baseline Scans: Acquire baseline anatomical images (e.g., T2-weighted) to localize the tumor.

  • Ifosfamide Administration: Administer a bolus intravenous injection of ifosfamide (e.g., 250 mg/kg).

  • Dynamic 31P-MRS Acquisition:

    • Immediately following injection, begin acquiring dynamic 31P-MRS spectra from the tumor region.

    • Use appropriate acquisition parameters (e.g., pulse sequence, repetition time, number of averages) to ensure adequate signal-to-noise ratio for detecting the ifosfamide peak.

  • Data Processing and Quantification:

    • Process the raw MRS data (e.g., Fourier transformation, phasing, baseline correction).

    • Identify the characteristic 31P peak of ifosfamide.

    • Quantify the concentration of ifosfamide by comparing the integral of its peak to that of an internal or external reference standard with a known concentration.

MRS_Workflow cluster_setup Setup cluster_acquisition Acquisition cluster_analysis Analysis Animal_Positioning Anesthetize and Position Rat in MRI Baseline_Scan Acquire Anatomical Baseline Images Animal_Positioning->Baseline_Scan Drug_Admin Administer Ifosfamide (i.v.) Baseline_Scan->Drug_Admin MRS_Acquisition Dynamic 31P-MRS Data Acquisition Drug_Admin->MRS_Acquisition Data_Processing Process Raw MRS Data MRS_Acquisition->Data_Processing Peak_ID Identify Ifosfamide 31P Peak Data_Processing->Peak_ID Quantification Quantify Concentration (µmol/g) Peak_ID->Quantification

Caption: Workflow for 31P-MRS of Ifosfamide.
Protocol 3: In Vivo Fluorescence Imaging (Hypothetical Protocol for a Fluorescent Ifosfamide Conjugate)

Objective: To visualize the accumulation of a fluorescently labeled ifosfamide derivative in a tumor model.

Note: Direct fluorescent labeling of ifosfamide for in vivo use is not widely reported. This protocol outlines a hypothetical approach based on common bioconjugation techniques. The chloroethylamino groups of ifosfamide are reactive and could potentially be used for conjugation, but this may interfere with its cytotoxic activity. A more feasible approach would be to synthesize a derivative of ifosfamide with a linker suitable for dye conjugation, ensuring the active moiety remains intact.

Hypothetical Synthesis of a Fluorescent Ifosfamide Conjugate:

A possible strategy involves modifying the ifosfamide structure to introduce a reactive group for dye conjugation, such as a primary amine or a carboxyl group, away from the core mustard moiety. This could be achieved through a multi-step synthesis. Once a suitable derivative is obtained, it can be conjugated to an amine-reactive (e.g., NHS ester) or carboxyl-reactive (e.g., carbodiimide (B86325) chemistry) near-infrared (NIR) fluorescent dye.

In Vivo Imaging Procedure:

  • Animal Preparation: Anesthetize a mouse with a subcutaneously implanted tumor or a cranial window for brain tumor imaging.

  • Probe Administration: Inject the fluorescently labeled ifosfamide conjugate intravenously via the tail vein.

  • Fluorescence Imaging:

    • Place the animal in an in vivo fluorescence imaging system (e.g., IVIS).

    • Acquire images at various time points post-injection (e.g., 1, 4, 8, 24 hours) using the appropriate excitation and emission filters for the chosen NIR dye.

  • Image Analysis:

    • Draw ROIs over the tumor and other organs.

    • Quantify the fluorescence intensity (e.g., average radiant efficiency) in each ROI to assess the relative accumulation of the conjugate.

  • Ex Vivo Validation (Optional):

    • At the final time point, euthanize the animal and excise the tumor and major organs.

    • Image the excised tissues to confirm the in vivo findings and obtain more precise localization of the fluorescent signal.

Conclusion

In vivo imaging provides powerful, non-invasive tools to study the pharmacokinetics and tumor-targeting of ifosfamide. SPECT and MRS have been successfully applied to visualize and quantify ifosfamide distribution in preclinical models. While fluorescence imaging of a directly labeled ifosfamide presents challenges, it holds potential for real-time visualization of drug delivery dynamics. The protocols and data presented in these application notes serve as a guide for researchers to design and execute robust in vivo imaging studies, ultimately contributing to a better understanding of ifosfamide's pharmacology and the development of more effective cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Ifosfamide-Induced Hemorrhagic Cystitis in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for preventing ifosfamide-induced hemorrhagic cystitis in animal models.

Troubleshooting Guide

Issue: High variability in the severity of hemorrhagic cystitis between animals in the same group.

  • Question: We are observing significant differences in bladder hemorrhage and edema among animals that received the same dose of ifosfamide (B1674421). What could be the cause, and how can we minimize this variability?

  • Answer: High variability can stem from several factors. Ensure consistent ifosfamide administration technique, as intraperitoneal (i.p.) injection delivery can vary. Use a consistent and fresh ifosfamide solution for all animals. Animal-specific differences in metabolism and hydration status can also contribute. To mitigate this, ensure all animals have free access to water up to the point of ifosfamide administration and are of a consistent age and weight. Increasing the number of animals per group can also help improve statistical power and account for individual biological variations.[1]

Issue: The uroprotective agent is not showing a significant effect.

  • Question: We are testing a novel uroprotective agent, but it is not reducing the signs of hemorrhagic cystitis compared to the ifosfamide-only control group. What are the possible reasons for this?

  • Answer: There are several potential reasons for a lack of efficacy.

    • Timing and Dosage: The timing of administration and the dosage of the uroprotectant are critical. For agents that neutralize acrolein, like Mesna (B1676310), it's crucial that the agent is present in the bladder when the toxic metabolites are excreted.[2] This often requires administration before and at multiple time points after ifosfamide.[3][4][5][6] Verify your dosage calculations and consider a dose-response study.

    • Agent Stability: Ensure that your uroprotective agent is stable and that fresh solutions are prepared for each experiment.[1]

    • Mechanism of Action: The agent may not be targeting the key pathogenic pathways of ifosfamide-induced cystitis, such as inflammation mediated by cytokines like IL-1β and TNF-α, or oxidative stress.[7][8][9][10]

Issue: Difficulty in accurately quantifying bladder hemorrhage.

  • Question: We are finding it challenging to get consistent and objective measurements of bladder hemorrhage. What are the best practices for this?

  • Answer: Subjective visual scoring can lead to inter-observer variability. To improve accuracy and objectivity:

    • Bladder Wet Weight: Measure the bladder wet weight as an indicator of edema.[11][12]

    • Hemoglobin Content: Homogenize the bladder tissue and measure the hemoglobin content spectrophotometrically.

    • Standardized Scoring: Use a standardized macroscopic scoring system for both edema and hemorrhage.[1]

    • Urine Analysis: Collect urine at multiple time points to assess hematuria.[1]

Issue: Histopathological findings do not correlate with macroscopic observations.

  • Question: In some of our animals, the macroscopic appearance of the bladder does not seem to match the severity of the microscopic damage we see in histology. Why might this be happening?

  • Answer: This discrepancy can be due to:

    • Sampling Error: The section of the bladder you are examining may not be representative of the overall damage.

    • Timing: Early or late stages of the injury might not show gross changes but will have microscopic evidence of damage.

    • Fixation: Ensure the entire bladder is properly fixed and embedded to preserve tissue integrity. To get a more comprehensive view, section the bladder at multiple levels and correlate the histological findings with specific time points after ifosfamide administration.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolite of ifosfamide responsible for hemorrhagic cystitis?

A1: The primary urotoxic metabolite of ifosfamide is acrolein.[2][9] Acrolein is produced during the hepatic metabolism of ifosfamide and is excreted in the urine.[2] Its prolonged contact with the bladder urothelium causes direct tissue damage, inflammation, and hemorrhage.[2]

Q2: How does acrolein cause bladder damage?

A2: Acrolein induces a cascade of detrimental events in the bladder urothelium, including:

  • Oxidative Stress: Acrolein increases the production of reactive oxygen species (ROS) and reactive nitrogen species.[9][10]

  • Inflammation: It triggers the release of pro-inflammatory cytokines such as TNF-α and IL-1β.[7][8][9][10][13][14]

  • Cell Death: Acrolein can lead to urothelial cell necrosis and apoptosis.[9][15]

Q3: What are the standard animal models and dosages for inducing hemorrhagic cystitis with ifosfamide?

A3: Rodent models, particularly mice and rats, are commonly used. A frequently used protocol involves a single intraperitoneal (i.p.) injection of ifosfamide at a dose of 400 mg/kg.[5][7][11][12][13][16] In some rat studies, a lower dose of 120 mg/kg i.p. has also been shown to be effective.[3][4]

Q4: What is Mesna, and how does it work?

A4: Mesna (2-mercaptoethane sulfonate) is the standard uroprotective agent used clinically to prevent ifosfamide-induced hemorrhagic cystitis.[2][17][18] The sulfhydryl group of Mesna binds to and neutralizes acrolein in the urine, forming an inert compound that is then safely excreted.[15]

Q5: Are there alternative or adjunct therapies to Mesna being investigated in animal models?

A5: Yes, several agents are being explored for their uroprotective effects, often targeting inflammatory and oxidative stress pathways. These include:

  • Anakinra: An IL-1 receptor antagonist that has been shown to be effective in preventing ifosfamide-induced hemorrhagic cystitis in mice.[7]

  • Ketamine: A single dose of ketamine has demonstrated a protective effect against ifosfamide-induced hemorrhagic cystitis in rats, potentially by reducing the production of IL-1β.[11][12]

  • Glutathione (B108866): This antioxidant has been shown to be as effective as Mesna in preventing ifosfamide-induced hemorrhagic cystitis in rats.[3][4]

  • Isopropyl Gallate (IPG): This compound has shown protective effects in mice by reducing inflammatory parameters and improving antioxidant status in the bladder.[13][16]

  • α-Phellandrene: This monoterpene has demonstrated potent anti-inflammatory properties, reducing urothelial damage and TNF-α levels in a mouse model.[14]

  • Ternatin: A flavonoid that, when used in combination with Mesna, can effectively block ifosfamide-induced hemorrhagic cystitis in rats.[6]

Data Presentation

Table 1: Effects of Different Uroprotective Agents on Ifosfamide-Induced Bladder Wet Weight Increase in Rodent Models.

Uroprotective AgentAnimal ModelIfosfamide DoseAgent Dose% Reduction in Bladder Wet Weight IncreaseReference
MesnaRat400 mg/kg i.p.400 mg/kg i.p.54.2%[11]
KetamineRat400 mg/kg i.p.10 mg/kg i.p.58.5%[11]
Ketamine + MesnaRat400 mg/kg i.p.10 mg/kg + 400 mg/kg i.p.63.3%[11]
Isopropyl GallateMouse400 mg/kg i.p.25 mg/kg oral36.86%[5]

Table 2: Effects of Uroprotective Agents on Inflammatory Cytokine Levels in Bladder Tissue.

Uroprotective AgentAnimal ModelIfosfamide DoseAgent DoseCytokine% Reduction in Cytokine LevelReference
Isopropyl GallateMouse400 mg/kg i.p.25 mg/kg oralTNF-α88.72%[13][16]
Isopropyl GallateMouse400 mg/kg i.p.25 mg/kg oralIL-1β62.87%[13][16]
MesnaMouse400 mg/kg i.p.80 mg/kg i.p.TNF-α93.44%[16]
MesnaMouse400 mg/kg i.p.80 mg/kg i.p.IL-1β70.04%[16]

Experimental Protocols

1. Induction of Hemorrhagic Cystitis in Mice

  • Animals: Swiss or C57Bl/6 mice.

  • Ifosfamide Preparation: Dissolve ifosfamide in sterile saline to the desired concentration.

  • Induction: Administer a single intraperitoneal (i.p.) injection of ifosfamide at a dose of 400 mg/kg.[7][13][16]

  • Timeline: Euthanize the animals 12 hours after ifosfamide injection for bladder harvesting and analysis.[7][13][16]

2. Prophylactic Treatment with a Test Agent (e.g., Anakinra)

  • Agent Preparation: Prepare the test agent in its appropriate vehicle. For example, Anakinra at 100 mg/kg.[7]

  • Administration: Administer the test agent via the desired route (e.g., i.p.) 30 minutes before the ifosfamide injection.[7]

  • Control Groups:

    • Vehicle Control: Receives only the vehicle for the test agent and saline instead of ifosfamide.

    • Ifosfamide Control: Receives the vehicle for the test agent followed by the ifosfamide injection.

3. Assessment of Bladder Injury

  • Euthanasia: Euthanize mice via an approved method (e.g., anesthetic overdose).[13][16]

  • Bladder Harvesting: Carefully dissect and remove the urinary bladder.

  • Bladder Wet Weight: Blot the bladder dry and weigh it immediately.

  • Macroscopic Evaluation: Score the bladder for edema and hemorrhage using a standardized scale.

  • Histopathology: Fix the bladder in 10% buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic evaluation.

  • Biochemical Assays: Homogenize bladder tissue for measurement of myeloperoxidase (MPO) activity (as a marker of neutrophil infiltration), and cytokine levels (e.g., TNF-α, IL-1β) by ELISA.[7][13][16]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis (12 hours post-induction) animal_prep Animal Acclimatization agent_prep Prepare Ifosfamide and Test Agent Solutions pretreatment Administer Test Agent or Vehicle agent_prep->pretreatment induction Induce Hemorrhagic Cystitis with Ifosfamide pretreatment->induction 30 minutes later euthanasia Euthanasia and Bladder Harvesting induction->euthanasia 12 hours later macroscopic Macroscopic Scoring (Edema, Hemorrhage) & Bladder Wet Weight euthanasia->macroscopic microscopic Histopathological Analysis (H&E) euthanasia->microscopic biochemical Biochemical Assays (MPO, Cytokines) euthanasia->biochemical

Caption: Experimental workflow for inducing and evaluating hemorrhagic cystitis.

signaling_pathway cluster_initiation Initiation cluster_cellular_response Cellular Response in Urothelium cluster_pathology Pathological Outcomes ifosfamide Ifosfamide acrolein Acrolein (Urotoxic Metabolite) ifosfamide->acrolein Hepatic Metabolism ros ↑ Reactive Oxygen Species (ROS) acrolein->ros nfkb Activation of NF-κB acrolein->nfkb cell_death Urothelial Cell Death ros->cell_death inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) edema Edema inflammation->edema hemorrhage Hemorrhage inflammation->hemorrhage neutrophil Neutrophil Infiltration inflammation->neutrophil nfkb->inflammation cell_death->hemorrhage

Caption: Key signaling pathways in ifosfamide-induced hemorrhagic cystitis.

References

Technical Support Center: Management of Isophosphamide-Induced Neurotoxicity in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and standardized protocols for managing neurotoxicity induced by the chemotherapeutic agent isophosphamide (also referred to as ifosfamide) in laboratory animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced neurotoxicity?

A1: this compound-induced neurotoxicity, often presenting as encephalopathy (IIE), is a significant, dose-limiting side effect of this compound treatment.[1][2][3] It occurs in 10-30% of human patients and can manifest in research animals with a range of central nervous system (CNS) symptoms.[4][5][6][7][8] While often reversible within 48-72 hours after drug discontinuation, severe cases can lead to coma and mortality, making its management critical in experimental settings.[2][4][5]

Q2: What is the primary mechanism behind this neurotoxicity?

A2: The exact pathophysiology is not fully understood, but it is widely accepted that the metabolic byproducts of this compound are the main cause.[1] this compound is a prodrug that is activated by hepatic cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6).[1][4][9] A key metabolic pathway, N-dechloroethylation, produces chloroacetaldehyde (B151913) (CAA) , a highly neurotoxic metabolite that can cross the blood-brain barrier.[1][2][10][11]

The proposed neurotoxic mechanisms of CAA include:

  • Mitochondrial Dysfunction: CAA disrupts the mitochondrial respiratory chain, leading to an accumulation of NADH and impaired cellular energy metabolism.[11][12]

  • Glutathione (B108866) Depletion: CAA depletes cerebral glutathione (GSH), a critical antioxidant, rendering brain tissue vulnerable to oxidative stress.[13][14][15]

  • Altered Neurotransmission: Some metabolites may act as agonists on AMPA/kainate receptors, affecting normal brain function.[7]

Q3: What are the common clinical signs of this compound-induced neurotoxicity in research animals?

A3: While signs can vary between species, common manifestations in rodents (mice, rats) include lethargy, drowsiness, confusion, ataxia (loss of balance), hind limb paralysis, weakness, and unresponsiveness to touch.[7][13][15] More severe signs can include seizures and coma.[7] These symptoms typically appear within hours to a few days after this compound administration.[2][4]

Q4: What are the primary agents used to manage or prevent this neurotoxicity?

A4: The most widely reported and effective agent is Methylene Blue (MB) .[12][16][17][18] Thiamine (B1217682) (Vitamin B1) has also been shown to be effective in case reports.[5][6][19]

  • Methylene Blue (MB): Acts through multiple synergistic mechanisms. It serves as an alternative electron acceptor in the mitochondrial chain, bypassing the NADH blockage.[11][12] It also inhibits the formation of CAA and may reduce its neurotoxic effects.[11][12] It is used for both acute treatment and prophylaxis.[11][16][17]

  • Thiamine: The neurological symptoms of IIE can resemble Wernicke's encephalopathy, a condition caused by thiamine deficiency.[1] It is believed that this compound metabolites may impair thiamine function.[7] Thiamine is a crucial coenzyme for carbohydrate metabolism and nerve function, and its administration may help restore normal neuronal activity.[1]

Q5: What are the known risk factors for developing this compound neurotoxicity in an experimental setting?

A5: Several factors can increase the incidence and severity of neurotoxicity. These include:

  • High Dose & Administration Route: Higher doses and oral administration are strongly associated with increased neurotoxicity.[2][4][20] Shorter intravenous infusion times may also contribute.[1]

  • Impaired Organ Function: Pre-existing renal or hepatic impairment can slow the clearance of this compound and its toxic metabolites.[1][4]

  • Low Serum Albumin: Hypoalbuminemia is a significant risk factor, possibly because albumin may bind with toxic metabolites.[4][21]

  • Concurrent Medications: Co-administration of drugs that induce CYP3A4 (e.g., phenobarbital) can increase the production of toxic metabolites.[4][15] Conversely, certain antiemetics like aprepitant (B1667566) have been reported to precipitate encephalopathy.[4] Prior treatment with other neurotoxic or nephrotoxic agents like cisplatin (B142131) can also increase risk.[4][21][22]

Troubleshooting Guide

Problem: An animal is exhibiting sudden, severe neurotoxic signs (e.g., seizures, coma, severe paralysis).

  • Immediate Action:

    • If the this compound infusion is ongoing, stop it immediately.

    • Administer a therapeutic dose of Methylene Blue (see Protocol 2).

    • Provide supportive care, including hydration (e.g., subcutaneous saline or dextrose). Ensure easy access to food and water.

    • Monitor the animal closely according to your institution's humane endpoint guidelines.

    • Document all observations and interventions meticulously.

Problem: The incidence of neurotoxicity in my study group is higher than expected.

  • Possible Causes & Solutions:

    • Dose/Administration: The dose may be too high for the specific animal strain, age, or health status.

      • Solution: Consider reducing the dose or extending the infusion time in subsequent experiments. The IV route is preferred over oral to reduce first-pass metabolism that generates neurotoxic metabolites.[4]

    • Animal Health: Underlying (subclinical) renal or hepatic issues could be present. Low serum albumin is a key risk factor.[4]

      • Solution: Review the health screening data for your animals. Consider measuring baseline creatinine (B1669602) and albumin levels before drug administration.

    • Drug Interactions: Review all concurrently administered drugs, including anesthetics, analgesics, and antiemetics, for potential interactions with CYP450 enzymes.[4]

      • Solution: Avoid known CYP3A4 inducers. If aprepitant is used as an antiemetic, be aware of its potential to precipitate IIE.[4]

    • Prophylaxis: No prophylactic measures were used.

      • Solution: Implement a prophylactic regimen with Methylene Blue or Thiamine for future cohorts (see Protocol 2). Prophylactic MB has been shown to significantly lower the occurrence of IIE.[2]

Problem: Neurotoxicity symptoms are mild but are interfering with behavioral assessments.

  • Possible Causes & Solutions:

    • Timing of Assessment: Behavioral tests may be scheduled too close to the peak of neurotoxic effects.

      • Solution: Adjust the timing of your behavioral assessments. Symptoms are generally reversible and resolve within 48-72 hours.[4]

    • Lack of Prophylaxis: Even low-grade neurotoxicity can be mitigated.

      • Solution: Administer prophylactic Methylene Blue. Studies show it leads to fewer and milder cases of encephalopathy.[18] This may reduce the sub-clinical effects that interfere with sensitive tests.

Data Summaries

Table 1: Summary of Clinical Signs of this compound-Induced Neurotoxicity

Clinical SignDescriptionTypical OnsetTypical Duration
Mild Lethargy, drowsiness, difficulty concentrating.Within hours to 5 days of administration.[21]Reversible; typically resolves within 48-72 hours after stopping the drug.[2][4]
Moderate Confusion, agitation, ataxia, weakness, orofacial myoclonus.[8][23]Within 12-146 hours after start of administration.[2]Reversible; typically resolves within 48-72 hours after stopping the drug.[2][4]
Severe Severe somnolence, hind limb paralysis, non-convulsive status epilepticus, seizures, coma.[7][13][21]Can occur at any point, often associated with high doses.May be prolonged or, in rare cases, fatal if not managed.[2][5]

Table 2: Management Strategies for this compound-Induced Neurotoxicity

AgentProposed Mechanism of ActionTypical Use
Methylene Blue - Acts as an alternative electron acceptor in the mitochondrial respiratory chain.[11][12]- Inhibits the formation of chloroacetaldehyde (CAA).[11][12]- Reverses NADH inhibition of gluconeogenesis.[11]Therapeutic: Administered upon observation of symptoms.[16]Prophylactic: Administered before and during this compound treatment.[2][11][17]
Thiamine (Vitamin B1) - May counteract impairment of thiamine function by this compound metabolites.[7]- Acts as a coenzyme in carbohydrate metabolism and nerve conduction.[1]Therapeutic: Administered upon observation of symptoms.[5][6]Prophylactic: Can be used to prevent recurrence in subsequent cycles.[5][6]
Supportive Care - Maintains hydration and metabolic balance.Used in all cases of observed neurotoxicity.

Experimental Protocols

Protocol 1: General Neurobehavioral Assessment

This protocol provides a basic framework for a neurotoxicity scoring system. It should be adapted and validated for your specific animal model and experimental goals. Objective scoring by a blinded observer is crucial.[24]

  • Frequency: Perform assessments at baseline (before this compound) and at regular intervals post-administration (e.g., 4, 8, 24, 48, and 72 hours).

  • Parameters: Use a combination of general and specific parameters.[25]

  • Scoring System:

Table 3: Sample Neurotoxicity Scoring System for Rodents

ParameterScore 0 (Normal)Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe)
Level of Consciousness Alert and activeLethargic, but easily arousableSomnolent, difficult to arouseUnresponsive/Comatose
Gait & Posture Normal gait and postureSlightly ataxic, unsteady gaitObvious ataxia, dragging of limb(s)Unable to walk, loss of righting reflex
Response to Stimuli Normal response to touch/soundDelayed or reduced responseMinimal responseNo response
Grip Strength Normal forelimb/hindlimb gripMildly reduced grip strengthModerately reduced grip strengthUnable to grip

A cumulative score is calculated. A pre-determined score should be established as a humane endpoint or a trigger for therapeutic intervention.

Protocol 2: Methylene Blue Administration (Rodent Model)

Disclaimer: These dosages are extrapolated from clinical reports and preclinical studies and should be optimized for your specific model.

  • Preparation: Prepare a 1% Methylene Blue solution (10 mg/mL) in sterile saline or 5% dextrose for injection.

  • Prophylactic Administration:

    • Regimen: Based on clinical practice, a prophylactic regimen could involve administering MB before and during this compound treatment.[2][11]

    • Example Dose: Administer 1-2 mg/kg Methylene Blue via intravenous (IV) or intraperitoneal (IP) injection 1 hour before this compound administration, and then every 6-8 hours during the period of this compound exposure.[17]

  • Therapeutic Administration:

    • Regimen: Administer upon the first observation of moderate to severe neurotoxicity signs (e.g., a score of ≥2 on any parameter in Table 3).

    • Example Dose: Administer 1-2 mg/kg Methylene Blue via IV or IP injection. Repeat every 4-6 hours until symptoms resolve.[16]

Visualizations: Pathways and Workflows

This compound Metabolism and Neurotoxicity Pathway

The following diagram illustrates the metabolic activation of this compound and the subsequent production of the key neurotoxic metabolite, chloroacetaldehyde (CAA).

Isophosphamide_Metabolism cluster_activation Therapeutic Pathway cluster_toxicity Neurotoxic Pathway cluster_invisible IFO This compound (Prodrug) CYP Hepatic CYP450 (3A4, 2B6) IFO->CYP p1 p1 HYDROXY_IFO 4-Hydroxy-Ifosfamide (Active Metabolite) ALDO_IFO Aldoifosfamide HYDROXY_IFO->ALDO_IFO MUSTARD Ifosforamide Mustard (Active Alkylating Agent) ALDO_IFO->MUSTARD ACROLEIN Acrolein (Urotoxic) ALDO_IFO->ACROLEIN DECHLORO_IFO Dechloroethylated Metabolites CAA Chloroacetaldehyde (CAA) (Neurotoxic) DECHLORO_IFO->CAA CYP->HYDROXY_IFO 4-Hydroxylation CYP->DECHLORO_IFO N-Dechloroethylation p2 p2

Caption: Metabolic pathways of this compound activation and toxicity.

Experimental Workflow for Managing Neurotoxicity

This workflow provides a logical sequence for conducting experiments involving this compound while actively monitoring for and managing potential neurotoxicity.

Experimental_Workflow START Start: Animal Acclimatization & Baseline Assessment RANDOM Randomize into Groups (Control, IFO, IFO+Prophylaxis) START->RANDOM PROPHYLAXIS Administer Prophylaxis (e.g., Methylene Blue) RANDOM->PROPHYLAXIS Prophylaxis Group IFO_ADMIN Administer this compound (and Vehicle Control) RANDOM->IFO_ADMIN All Other Groups PROPHYLAXIS->IFO_ADMIN MONITOR Monitor for Neurotoxicity (Regular Scoring) IFO_ADMIN->MONITOR NO_TOX No Significant Neurotoxicity MONITOR->NO_TOX Signs Absent TOX_OBSERVED Neurotoxicity Observed MONITOR->TOX_OBSERVED Signs Present DATA Endpoint: Data Collection & Analysis NO_TOX->DATA INTERVENE Therapeutic Intervention (e.g., Methylene Blue) TOX_OBSERVED->INTERVENE CONTINUE_MONITOR Continue Monitoring & Supportive Care INTERVENE->CONTINUE_MONITOR CONTINUE_MONITOR->DATA

Caption: Workflow for this compound studies with neurotoxicity management.

Troubleshooting Decision Tree for Observed Neurotoxicity

This diagram provides a logical decision-making process for a researcher who observes signs of neurotoxicity in a research animal during an experiment.

Troubleshooting_Tree START Neurotoxicity Signs Observed in Animal IS_INFUSION Is IFO Infusion Active? START->IS_INFUSION STOP_INFUSION STOP INFUSION IMMEDIATELY IS_INFUSION->STOP_INFUSION Yes ASSESS_SEVERITY Assess Severity (Use Scoring System) IS_INFUSION->ASSESS_SEVERITY No STOP_INFUSION->ASSESS_SEVERITY MILD Mild Signs (e.g., Score < 2) ASSESS_SEVERITY->MILD Mild SEVERE Moderate/Severe Signs (e.g., Score >= 2) ASSESS_SEVERITY->SEVERE Mod/Severe MONITOR_CLOSELY Increase Monitoring Frequency & Provide Supportive Care MILD->MONITOR_CLOSELY ADMIN_MB Administer Therapeutic Methylene Blue / Thiamine SEVERE->ADMIN_MB CHECK_ENDPOINT Does Animal Meet Humane Endpoint Criteria? MONITOR_CLOSELY->CHECK_ENDPOINT ADMIN_MB->CHECK_ENDPOINT EUTHANIZE Euthanize per IACUC Protocol & Perform Necropsy CHECK_ENDPOINT->EUTHANIZE Yes CONTINUE_CARE Continue Supportive Care & Documentation CHECK_ENDPOINT->CONTINUE_CARE No

References

Technical Support Center: Troubleshooting Isophosphamide Resistance in Ovarian Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating isophosphamide resistance in ovarian cancer cell lines. Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during in vitro experiments focusing on this compound resistance.

Issue 1: Inconsistent IC50 values for this compound in our sensitive parental ovarian cancer cell line.

  • Possible Cause: this compound is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes to its active metabolites, 4-hydroxythis compound and ifosfamide (B1674421) mustard. In vitro cell cultures often have low or variable expression of these enzymes, leading to inconsistent drug activation and variable cytotoxicity. Furthermore, the active metabolites can be unstable in cell culture media.

  • Troubleshooting Steps:

    • Fresh Drug Preparation: Always prepare fresh this compound solutions immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • Metabolic Activation: To mimic in vivo metabolism, consider co-culturing your ovarian cancer cells with a liver microsome preparation (e.g., S9 fraction) that contains the necessary CYP enzymes. Alternatively, you can use cell lines genetically engineered to express specific CYP isoforms (e.g., CYP3A4).

    • Standardize Cell Culture Conditions: Ensure consistency in cell seeding density and that cells are in the logarithmic growth phase at the time of drug addition. The cytotoxic effects of this compound are more pronounced in rapidly dividing cells.[1]

    • Use of Pre-activated Analogs: For mechanistic studies focusing on the downstream effects of DNA damage, consider using a pre-activated analog like 4-hydroperoxythis compound, which does not require metabolic activation.

Issue 2: Difficulty in generating a stable this compound-resistant ovarian cancer cell line.

  • Possible Cause: The method of drug exposure and the selection pressure might not be optimal for selecting and maintaining a resistant population. Resistance might be transient or reversible if the selective pressure is removed.

  • Troubleshooting Steps:

    • Drug Exposure Strategy: Two common methods are continuous exposure to gradually increasing drug concentrations or pulsed treatment with high concentrations. For generating this compound resistance, a continuous low-dose exposure or intermittent high-dose pulses can be effective.

    • Maintain Selection Pressure: To maintain the resistant phenotype, it is crucial to culture the resistant cell line in the continuous presence of a low, non-toxic concentration of this compound.[1]

    • Clonal Selection: Resistance can arise from a few clones within the population. Consider isolating and expanding single-cell clones after the initial selection process to obtain a homogeneously resistant population.

    • Confirm Resistance: Periodically re-evaluate the IC50 of the resistant cell line compared to the parental line to confirm the stability of the resistant phenotype.

Issue 3: My Western blot results for DNA damage response proteins (e.g., γH2AX) are not consistent after this compound treatment.

  • Possible Cause: Inconsistent metabolic activation of this compound, leading to variable levels of DNA damage. Other technical issues with the Western blot protocol can also contribute to variability.

  • Troubleshooting Steps:

    • Consistent Drug Activation: As mentioned in Issue 1, ensure a consistent method for this compound activation, either through liver microsomes or CYP-expressing cell lines.

    • Time-Course Experiment: Perform a time-course experiment to determine the optimal time point for observing the peak of the DNA damage response after this compound treatment.

    • Western Blot Optimization: Review your Western blot protocol for potential issues such as inconsistent protein loading, inefficient transfer, or suboptimal antibody concentrations. Refer to the detailed Western Blot protocol and troubleshooting guide in the "Experimental Protocols" section.

Issue 4: Increased expression of ABC transporters in our resistant cell line, but no significant change in this compound sensitivity.

  • Possible Cause: While overexpression of ABC transporters like ABCB1 (MDR1) and ABCC1 (MRP1) is a common mechanism of multidrug resistance, this compound and its active metabolites may not be major substrates for the specific transporters that are overexpressed in your cell line. Resistance in your cell line might be driven by other mechanisms.

  • Troubleshooting Steps:

    • Functional Efflux Assays: Perform functional assays (e.g., rhodamine 123 or calcein-AM efflux assays) to confirm that the overexpressed transporters are active.

    • Investigate Other Mechanisms: Explore other potential resistance mechanisms such as enhanced DNA repair, alterations in apoptosis signaling, or changes in drug metabolism.

    • Broad Drug Resistance Profiling: Test the sensitivity of your resistant cell line to a panel of other chemotherapeutic agents to determine its cross-resistance profile. This can provide clues about the underlying resistance mechanisms.

Data Presentation

Table 1: Hypothetical this compound IC50 Values in Sensitive and Resistant Ovarian Cancer Cell Lines

Cell LineDescriptionThis compound IC50 (µM)Fold Resistance
A2780Parental, sensitive501
A2780/IFOSThis compound-resistant2505
SKOV3Parental, sensitive751
SKOV3/IFOSThis compound-resistant4506
OVCAR-3Parental, sensitive601
OVCAR-3/IFOSThis compound-resistant3005

Note: These are example values. Actual IC50 values will vary depending on the specific cell line and experimental conditions.

Table 2: Potential Molecular Changes in this compound-Resistant Ovarian Cancer Cell Lines

Protein/GeneChange in Resistant CellsPotential Role in Resistance
Drug Efflux
ABCB1 (MDR1)UpregulationIncreased drug efflux
ABCC1 (MRP1)UpregulationIncreased drug efflux
DNA Repair
ERCC1UpregulationEnhanced nucleotide excision repair
FANCD2UpregulationFanconi anemia pathway activation
Apoptosis Regulation
Bcl-2UpregulationAnti-apoptotic
SurvivinUpregulationInhibition of apoptosis
Caspase-3DownregulationPro-apoptotic
Drug Metabolism
ALDH1A1UpregulationDetoxification of aldehydes
GSTP1UpregulationGlutathione conjugation and detoxification

Experimental Protocols

Generation of an this compound-Resistant Ovarian Cancer Cell Line

This protocol describes a method for generating an this compound-resistant ovarian cancer cell line by continuous exposure to the drug.

Materials:

  • Parental ovarian cancer cell line (e.g., A2780, SKOV3)

  • Complete culture medium

  • This compound

  • 96-well plates

  • MTT reagent

  • DMSO

Procedure:

  • Determine the initial IC50: Perform an MTT assay to determine the IC50 of this compound in the parental cell line after 72 hours of treatment.

  • Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Gradual Dose Escalation: Once the cells have adapted and are growing steadily (typically after 2-3 passages), increase the concentration of this compound in the culture medium by approximately 20-50%.

  • Monitor Cell Growth: Continuously monitor the cells for signs of toxicity and allow them to recover and resume normal growth before the next dose escalation.

  • Repeat Dose Escalation: Repeat step 3 and 4 until the cells are able to proliferate in a concentration of this compound that is at least 5-10 times the initial IC50 of the parental cell line.

  • Characterize the Resistant Cell Line: Once a resistant population is established, perform an MTT assay to determine the new IC50 of this compound. Compare this to the IC50 of the parental cell line to calculate the fold resistance.

  • Maintain the Resistant Phenotype: Culture the resistant cell line in a medium containing a maintenance dose of this compound (typically the IC20 of the resistant line) to ensure the stability of the resistant phenotype.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of this compound on ovarian cancer cell lines.

Materials:

  • Ovarian cancer cell lines (sensitive and resistant)

  • Complete culture medium

  • This compound

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in ovarian cancer cells following this compound treatment using flow cytometry.

Materials:

  • Ovarian cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentration for 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of ABC Transporters

This protocol describes the detection of ABCB1 (MDR1) and ABCC1 (MRP1) protein expression in ovarian cancer cell lines.

Materials:

  • Ovarian cancer cell lysates (from sensitive and resistant cells)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-ABCB1, anti-ABCC1, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-ABCB1, anti-ABCC1, and anti-β-actin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of ABCB1 and ABCC1 to the loading control (β-actin).

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate key signaling pathways often implicated in chemotherapy resistance in ovarian cancer.

Isophosphamide_Activation_and_Mechanism This compound This compound (Prodrug) CYP450 CYP450 Enzymes (in Liver/Microsomes) This compound->CYP450 Metabolic Activation Active_Metabolites Active Metabolites (4-OH-isophosphamide, Ifosfamide Mustard) CYP450->Active_Metabolites DNA DNA Active_Metabolites->DNA Alkylation DNA_Adducts DNA Cross-links and Adducts DNA->DNA_Adducts Cell_Cycle_Arrest Cell Cycle Arrest DNA_Adducts->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound activation and mechanism of action.

Drug_Efflux_Resistance cluster_cell Cancer Cell Drug_In This compound (Active Metabolites) ABC_Transporter ABC Transporters (e.g., ABCB1, ABCC1) Drug_In->ABC_Transporter Target Intracellular Target (DNA) Drug_In->Target Drug_Out This compound (Effluxed) Resistance Resistance Drug_Out->Resistance ABC_Transporter->Drug_Out ATP-dependent Efflux

Caption: Mechanism of drug efflux-mediated resistance.

DNA_Repair_and_Apoptosis_Resistance cluster_repair Enhanced DNA Repair cluster_apoptosis Altered Apoptosis Drug This compound (Active Metabolites) DNA_Damage DNA Damage Drug->DNA_Damage NER Nucleotide Excision Repair (e.g., ERCC1) DNA_Damage->NER FA Fanconi Anemia Pathway (e.g., FANCD2) DNA_Damage->FA Anti_Apoptotic Upregulation of Anti-apoptotic Proteins (e.g., Bcl-2, Survivin) DNA_Damage->Anti_Apoptotic Pro_Apoptotic Downregulation of Pro-apoptotic Proteins (e.g., Caspases) DNA_Damage->Pro_Apoptotic Repair_Outcome DNA Damage Repaired NER->Repair_Outcome FA->Repair_Outcome Cell_Survival Cell Survival and Resistance Repair_Outcome->Cell_Survival Apoptosis_Inhibition Apoptosis Inhibited Anti_Apoptotic->Apoptosis_Inhibition Pro_Apoptotic->Apoptosis_Inhibition Apoptosis_Inhibition->Cell_Survival Troubleshooting_Workflow Start Start: Inconsistent Experimental Results Inconsistent_IC50 Inconsistent IC50 Start->Inconsistent_IC50 Failed_Resistance Failure to Generate Resistant Line Start->Failed_Resistance Inconsistent_WB Inconsistent Western Blots Start->Inconsistent_WB Check_Drug Check this compound Preparation and Stability Consistent_Results Consistent Results Achieved Check_Drug->Consistent_Results Check_Cells Standardize Cell Culture Conditions Check_Cells->Consistent_Results Check_Activation Ensure Consistent Metabolic Activation Check_Activation->Consistent_Results Check_Assay Troubleshoot Specific Assay Protocol Check_Assay->Consistent_Results Inconsistent_IC50->Check_Drug Inconsistent_IC50->Check_Cells Inconsistent_IC50->Check_Activation Failed_Resistance->Check_Drug Optimize drug exposure strategy Failed_Resistance->Check_Cells Maintain selection pressure Inconsistent_WB->Check_Activation Inconsistent_WB->Check_Assay Review WB protocol

References

Technical Support Center: Optimizing Ifosfamide Dosage to Minimize Kidney Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ifosfamide (B1674421). The focus is on optimizing dosage to minimize kidney toxicity, a significant dose-limiting side effect.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with ifosfamide.

Issue 1: Higher than expected kidney toxicity in animal models despite Mesna co-administration.

  • Question: We are using a standard rat model of ifosfamide-induced nephrotoxicity (50 mg/kg/day for 5 days) with Mesna uroprotection, but we are observing severe kidney damage. What could be the reason, and how can we troubleshoot this?

  • Answer:

    • Confirm the Mechanism of Toxicity: Remember that Mesna primarily neutralizes acrolein, the metabolite responsible for hemorrhagic cystitis. It has limited efficacy against chloroacetaldehyde (B151913) (CAA), the primary metabolite causing nephrotoxicity.[1] Your observations are likely due to CAA-induced mitochondrial dysfunction in the renal proximal tubules.

    • Evaluate Hydration Status: Ensure that your animals are adequately hydrated. Dehydration can exacerbate nephrotoxicity. Standard protocols recommend providing at least 2 liters of oral or IV fluid daily for human patients, a principle that should be adapted to your animal model.[2]

    • Consider a Nephroprotective Agent: For robust protection against kidney damage, consider co-administration with N-acetylcysteine (NAC). NAC has been shown to mitigate ifosfamide-induced renal cell death in both in vitro and in vivo models by replenishing glutathione (B108866) stores and acting as an antioxidant.[3][4][5][6]

    • Check for Confounding Factors: If you are using other drugs in your study, be aware of potential synergistic nephrotoxicity. For example, co-administration with cisplatin (B142131) can significantly increase the risk of severe kidney damage.[7]

Issue 2: Inconsistent results in in vitro cell viability assays with ifosfamide.

  • Question: Our in vitro experiments using renal proximal tubule cells and ifosfamide are showing variable results in terms of cell death. How can we improve the reproducibility of our assays?

  • Answer:

    • Metabolic Activation is Key: Ifosfamide is a prodrug and requires metabolic activation by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) to become cytotoxic.[8] Most renal cell lines have low or absent expression of these enzymes. Therefore, treating cells directly with ifosfamide will likely yield inconsistent or no toxicity.

      • Solution: Use the active, nephrotoxic metabolite, chloroacetaldehyde (CAA), directly in your in vitro assays to ensure you are studying the relevant mechanism of kidney injury.

    • Cell Health and Culture Conditions:

      • Cell Passage Number: Use cells with a low passage number. High passage numbers can lead to genetic drift and altered phenotypes, including changes in drug sensitivity.[9]

      • Cell Confluency: Ensure your cells are in the logarithmic growth phase and not confluent. Overly confluent or stressed cells can respond differently to toxic compounds.[9]

      • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as this can significantly alter cellular responses.[9]

    • Compound Preparation and Stability:

      • Solubility: Ensure that CAA is fully dissolved in your vehicle (e.g., DMSO). Precipitates will lead to a lower effective concentration.[9]

      • Fresh Preparations: Prepare fresh working solutions of CAA for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of ifosfamide-induced kidney toxicity?

A1: The primary mechanism is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the renal proximal tubule cells by the ifosfamide metabolite, chloroacetaldehyde (CAA).[1] This leads to:

  • Disruption of oxidative phosphorylation and decreased ATP production.

  • Increased production of reactive oxygen species (ROS) and oxidative stress.

  • Depletion of cellular glutathione (GSH).

  • Ultimately, tubular cell necrosis and apoptosis, leading to Fanconi syndrome, which is characterized by the urinary loss of glucose, amino acids, phosphates, and bicarbonate.[10][11]

The selective uptake of ifosfamide into proximal tubule cells via the human organic cation transporter 2 (hOCT2) also plays a crucial role in its targeted nephrotoxicity.

Q2: What is the recommended dosage of Mesna to prevent urotoxicity, and does it protect the kidneys?

A2: Mesna is essential for preventing hemorrhagic cystitis but offers minimal protection against nephrotoxicity. The standard Mesna dosing is typically 60% of the ifosfamide dose, administered in three bolus injections at 15 minutes before, and 4 and 8 hours after ifosfamide administration.[12] Alternative regimens, including a combination of intravenous and oral administration, have also been shown to be effective.[12]

Q3: What are the potential benefits of using N-acetylcysteine (NAC) with ifosfamide?

A3: NAC is a promising agent for mitigating ifosfamide-induced nephrotoxicity. Its protective effects are attributed to its antioxidant properties and its ability to replenish intracellular glutathione (GSH) levels, which are depleted by CAA.[3][4][5][6] Preclinical studies have shown that NAC does not interfere with the antitumor efficacy of ifosfamide.[4]

Q4: What are the key risk factors for developing ifosfamide-induced nephrotoxicity?

A4: Key risk factors include:

  • Cumulative Ifosfamide Dose: The risk of nephrotoxicity increases with higher cumulative doses. Clinically significant toxicity is more likely at total doses above 60 g/m².[13]

  • Age: Young children (under 5 years) are at a higher risk.[14]

  • Co-administration of other Nephrotoxic Drugs: Concurrent use of drugs like cisplatin significantly increases the risk.[7]

  • Pre-existing Renal Impairment: Patients with baseline kidney dysfunction are more susceptible.[14]

  • Unilateral Nephrectomy: Reduced renal mass is a risk factor.[14]

Q5: What are the early biomarkers for detecting ifosfamide-induced kidney injury?

A5: Traditional markers like serum creatinine (B1669602) are often delayed indicators of kidney damage. More sensitive and earlier biomarkers include:

  • Urinary Neutrophil Gelatinase-Associated Lipocalin (NGAL): Levels of NGAL in the urine have been shown to rise significantly after ifosfamide infusion, particularly in patients who develop acute kidney injury.[13]

  • Urinary Interleukin-18 (IL-18): Similar to NGAL, urinary IL-18 is another promising early biomarker of tubular injury.

  • Urinary β2-microglobulin: Increased excretion of this low-molecular-weight protein is an indicator of proximal tubular dysfunction.[3]

Data Presentation

Table 1: Clinical Incidence of Ifosfamide-Induced Nephrotoxicity

Study PopulationIfosfamide Cumulative DoseIncidence of NephrotoxicityKey FindingsReference
ChildrenMedian 54 g/m²1% moderate, 0% severeLong-term follow-up showed good renal outcomes at moderate doses.[15]
ChildrenMedian 59 g/m²8 out of 13 children showed chronic toxicityHigh incidence of chronic kidney issues in this cohort.[16]
AdultsMedian 32.5 g/m²17.7% isolated PTD, 14.7% isolated AKI, 50% PTD with AKIA significant number of adult patients experience some form of nephrotoxicity. Co-administration with cisplatin is a major risk factor for progression to Stage 5 CKD.[7]
ChildrenNot specifiedUp to 30%General estimated incidence of nephrotoxicity in children.[4][5]

PTD: Proximal Tubular Dysfunction; AKI: Acute Kidney Injury; CKD: Chronic Kidney Disease

Table 2: Protective Effect of N-acetylcysteine (NAC) in a Rat Model of Ifosfamide Nephrotoxicity

ParameterIfosfamide (50 mg/kg)Ifosfamide (50 mg/kg) + NAC (1.2 g/kg)% Improvement with NACReference
Serum Creatinine (µmol/L)57.8 ± 2.345.25 ± 2.121.7%[3]
Urinary β2-microglobulin (nmol/L)25.44 ± 3.38.83 ± 1.365.3%[3]
Urinary Magnesium (mmol/L)19.5 ± 1.511.16 ± 1.542.8%[3]

Table 3: Grading of Acute Kidney Injury (AKI) based on CTCAE v4.0

GradeDescriptionCreatinine Level
1MildIncrease of >0.3 mg/dL; 1.5 - 2.0 x above baseline
2Moderate2 - 3 x above baseline
3Severe>3 x baseline or >4.0 mg/dL; hospitalization indicated
4Life-threateningLife-threatening consequences; dialysis indicated
5DeathDeath

Source: Common Terminology Criteria for Adverse Events (CTCAE) v4.0[17]

Experimental Protocols

1. Induction of Ifosfamide Nephrotoxicity in a Rat Model

  • Objective: To create a reproducible model of ifosfamide-induced kidney injury.

  • Materials:

    • Male Sprague-Dawley or Wistar rats (200-250g)

    • Ifosfamide powder

    • Sterile 0.9% saline

    • Protective agents (e.g., N-acetylcysteine) as required

  • Procedure:

    • Prepare a fresh solution of ifosfamide in sterile saline (e.g., 30 mg/mL).[8]

    • Administer ifosfamide via intraperitoneal (i.p.) injection at a dose of 50-80 mg/kg daily for 5 consecutive days.[3][10]

    • For protective agent groups, co-administer the agent according to the specific protocol. For example, NAC can be administered i.p. at 1.2 g/kg daily.[3]

    • Monitor animals daily for signs of toxicity (e.g., weight loss, changes in behavior).

    • Collect urine and blood samples at baseline and at specified time points for biomarker analysis (e.g., serum creatinine, BUN, urinary protein, electrolytes).

    • At the end of the study, euthanize the animals and harvest the kidneys for histological analysis and measurement of tissue biomarkers (e.g., glutathione levels, lipid peroxidation).

2. Measurement of Mitochondrial Complex I Activity in Isolated Kidney Mitochondria

  • Objective: To assess the direct impact of ifosfamide's metabolite, CAA, on mitochondrial function.

  • Principle: This colorimetric assay measures the oxidation of NADH to NAD+ by Complex I, which is coupled to the reduction of a specific dye, leading to a decrease in absorbance at 600 nm.

  • Procedure (based on a commercial kit):

    • Isolate mitochondria from the renal cortex of control and treated animals using a standard differential centrifugation protocol.[8]

    • Determine the protein concentration of the isolated mitochondrial samples.

    • Prepare a reaction mix containing Complex I Assay Buffer, a ubiquinone analog (decylubiquinone), and the Complex I dye.

    • For inhibitor control wells, add the Complex I inhibitor, rotenone (B1679576).

    • Add 1-5 µg of your mitochondrial samples to the appropriate wells.

    • Initiate the reaction by adding NADH to all wells.

    • Immediately read the absorbance at 600 nm in kinetic mode for 5-10 minutes.

    • Calculate the specific Complex I activity by subtracting the activity in the presence of rotenone from the total activity.

3. Quantification of Urinary NGAL by ELISA

  • Objective: To measure an early biomarker of ifosfamide-induced acute kidney injury.

  • Procedure (based on a commercial ELISA kit):

    • Collect urine samples from experimental animals or patients. Centrifuge to remove debris and store at -70°C.[12]

    • Thaw samples on ice before use.

    • Prepare standards and samples according to the kit manufacturer's instructions.

    • Add standards and samples to the wells of the NGAL antibody-coated microplate.

    • Incubate as per the protocol to allow NGAL to bind to the immobilized antibody.

    • Wash the plate to remove unbound substances.

    • Add an enzyme-linked polyclonal antibody specific for NGAL.

    • Incubate and wash again.

    • Add a substrate solution to develop the color.

    • Stop the reaction and measure the absorbance at 450 nm.

    • Calculate the NGAL concentration in the samples by comparing their absorbance to the standard curve.

Mandatory Visualizations

Ifosfamide_Nephrotoxicity_Pathway Ifosfamide Ifosfamide CYP450 CYP3A4/2B6 (Liver & Kidney) Ifosfamide->CYP450 Metabolism Kidney Proximal Tubule Cell Ifosfamide->Kidney Uptake Metabolites Metabolites CYP450->Metabolites Acrolein Acrolein Metabolites->Acrolein CAA Chloroacetaldehyde (CAA) Metabolites->CAA Bladder Bladder Epithelium Acrolein->Bladder CAA->Kidney Cystitis Hemorrhagic Cystitis Bladder->Cystitis Toxicity Mitochondrion Mitochondrion Kidney->Mitochondrion OCT2 OCT2 Transporter ComplexI Complex I Inhibition Mitochondrion->ComplexI CAA Target OxPhos ↓ Oxidative Phosphorylation ↓ ATP ComplexI->OxPhos ROS ↑ ROS ↓ Glutathione ComplexI->ROS Fanconi Fanconi Syndrome (Cell Death, Tubular Dysfunction) OxPhos->Fanconi ROS->Fanconi

Caption: Signaling pathway of ifosfamide-induced nephrotoxicity.

Experimental_Workflow_Nephrotoxicity start Start: Animal Model (e.g., Rats) treatment Treatment Groups: 1. Control (Saline) 2. Ifosfamide (50 mg/kg) 3. Ifosfamide + Protective Agent (e.g., NAC) start->treatment dosing Daily i.p. Injections (5 days) treatment->dosing monitoring In-life Monitoring: - Body Weight - Clinical Signs dosing->monitoring sampling Sample Collection: - Urine (24h) - Blood (Terminal) dosing->sampling necropsy Necropsy & Tissue Harvest dosing->necropsy analysis Biochemical Analysis sampling->analysis biomarkers Biomarkers: - Serum Creatinine/BUN - Urinary Protein - Urinary NGAL/IL-18 analysis->biomarkers end End: Data Interpretation biomarkers->end histology Kidney Histopathology (H&E Staining) necropsy->histology mito_analysis Mitochondrial Isolation & Complex I Assay necropsy->mito_analysis histology->end mito_analysis->end

Caption: Experimental workflow for assessing ifosfamide nephrotoxicity.

Troubleshooting_Logic problem Problem: Unexpected Experimental Outcome invivo In Vivo: High Toxicity problem->invivo invitro In Vitro: Low/No Toxicity problem->invitro check_mesna Is Mesna used correctly? invivo->check_mesna mesna_yes Yes check_mesna->mesna_yes mesna_no No check_mesna->mesna_no check_hydration Is hydration adequate? mesna_yes->check_hydration implement_mesna Implement correct Mesna protocol mesna_no->implement_mesna hydration_yes Yes check_hydration->hydration_yes hydration_no No check_hydration->hydration_no consider_nac Consider adding a nephroprotectant (NAC) hydration_yes->consider_nac improve_hydration Improve hydration protocol hydration_no->improve_hydration check_compound Using Ifosfamide or CAA? invitro->check_compound compound_ifo Ifosfamide check_compound->compound_ifo compound_caa CAA check_compound->compound_caa use_caa Switch to Chloroacetaldehyde (CAA) for direct toxicity assessment compound_ifo->use_caa check_cells Are cells healthy and low passage? compound_caa->check_cells cells_yes Yes check_cells->cells_yes cells_no No check_cells->cells_no check_reagents Are reagents fresh and correctly prepared? cells_yes->check_reagents optimize_culture Optimize cell culture conditions (e.g., use new vial) cells_no->optimize_culture reagents_yes Yes check_reagents->reagents_yes reagents_no No check_reagents->reagents_no review_protocol Review entire protocol for errors reagents_yes->review_protocol prepare_fresh Prepare fresh reagents and solutions reagents_no->prepare_fresh

Caption: Troubleshooting logic for common ifosfamide experiment issues.

References

Navigating Isophosphamide Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isophosphamide (Ifosfamide) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with the bioanalysis of this critical chemotherapeutic agent. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), validated experimental protocols, and key performance data to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound quantification?

A1: Variability in this compound assays can stem from three main areas: pre-analytical, analytical, and patient-specific factors.

  • Pre-analytical variables include issues related to sample collection, handling, processing, and storage.[1][2] Factors like hemolysis, lipemia, sample contamination, and improper storage temperatures can significantly impact analyte stability and measurement.[1][3]

  • Analytical variables are related to the assay methodology itself. This can include instrument performance, variability in sample preparation (e.g., protein precipitation, solid-phase extraction), chromatographic conditions, and detector sensitivity.[4][5] Carryover from high-concentration samples to subsequent ones is a common analytical issue.[6]

  • Patient-specific factors introduce variability due to the complex metabolism of this compound.[4][7] Genetic polymorphisms in cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6), age, sex, and co-administered drugs can all alter the rate of drug metabolism, leading to inter-patient variability in measured concentrations.[4][7]

Q2: How do "matrix effects" impact this compound bioanalysis by LC-MS/MS?

A2: Matrix effects refer to the alteration of analyte ionization efficiency by co-eluting compounds from the biological matrix (e.g., plasma, urine).[6] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and precision of the quantification.[6] To mitigate matrix effects, robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are recommended to remove interfering components.[6] Additionally, optimizing chromatographic separation to resolve this compound from matrix interferences is crucial. The use of a stable isotope-labeled internal standard, such as this compound-d4, is the gold standard for compensating for matrix effects.[5]

Q3: What is the importance of using a stable isotope-labeled internal standard like this compound-d4?

A3: A stable isotope-labeled internal standard (SIL-IS) like this compound-d4 is considered the gold standard in quantitative bioanalysis by LC-MS/MS.[5] Because its physicochemical properties are nearly identical to the analyte, it co-elutes and co-ionizes with this compound.[5] This allows it to effectively compensate for variability introduced during sample preparation (e.g., extraction recovery) and analysis (e.g., matrix effects, instrument response), leading to superior accuracy and precision.[5]

Q4: What are the common stability issues with this compound samples?

A4: this compound stability can be affected by storage temperature and the composition of the solution. In aqueous solutions, this compound is stable for up to 9 days at temperatures up to 27°C.[8][9] At 37°C, a small loss of about 7% was observed over 9 days.[8][9] For long-term storage of biological samples, freezing at -80°C is recommended, where it has been shown to be stable for up to 52 days in dried blood spots.[3][10] It is crucial to perform freeze-thaw stability experiments during method validation to ensure sample integrity after being frozen and thawed for analysis.[3]

Troubleshooting Guides

Issue 1: this compound is detected in my blank/negative control samples.

This indicates contamination. The following workflow can help identify and eliminate the source.

G cluster_0 Troubleshooting Contamination start Peak Detected in Blank q1 Is contamination intermittent? start->q1 external External Source: - Clean workspace & benchtops - Review sample handling procedures - Check for vial exterior contamination q1->external Yes internal Internal (Analytical) Source: Carryover q1->internal No (Consistent) end Contamination Resolved external->end solution Optimize Autosampler Wash: - Use strong wash solvent - Increase wash volume/cycles Implement Column Washing: - Use high % organic solvent post-run Inject Blanks after High Samples internal->solution solution->end G cluster_1 Troubleshooting Poor Peak Shape start Poor Peak Shape Observed c1 Check Column Condition start->c1 c2 Verify Mobile Phase start->c2 c3 Assess Sample Solvent start->c3 c4 Evaluate Concentration start->c4 s1 Column Degradation: - Flush with strong solvent - Replace column if needed c1->s1 s2 Inappropriate pH: - Adjust pH to be compatible with analyte and column c2->s2 s3 Solvent Mismatch: - Ensure sample solvent is similar to initial mobile phase c3->s3 s4 Column Overload: - Dilute sample and re-inject c4->s4 end Peak Shape Improved s1->end s2->end s3->end s4->end G cluster_2 This compound Metabolism IFO This compound (Prodrug) DCl_IFO Dechloroethylated Metabolites IFO->DCl_IFO Inactivation/ Toxicity Pathway CYP CYP3A4, CYP2B6 IFO->CYP Activation OH_IFO 4-Hydroxythis compound (Active Intermediate) Aldo Aldothis compound OH_IFO->Aldo Tautomerization Mustard Ifosforamide Mustard (Cytotoxic) Aldo->Mustard Acrolein Acrolein (Urotoxic) Aldo->Acrolein DNA Cross-links DNA Cross-links Mustard->DNA Cross-links CAA Chloroacetaldehyde (CAA) (Neurotoxic) DCl_IFO->CAA CYP->OH_IFO

References

Technical Support Center: Strategies to Enhance Ifosfamide Delivery to Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental endeavors to enhance the delivery of Ifosfamide (B1674421) (IFO) to solid tumors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering Ifosfamide to solid tumors?

A1: The primary challenges include:

  • Systemic Toxicity: Ifosfamide is a prodrug that is activated in the liver, leading to systemic toxicity, including neurotoxicity and urotoxicity.[1][2] This limits the administrable dose.

  • Drug Resistance: Tumor cells can develop resistance to Ifosfamide through various mechanisms, including increased DNA repair, altered drug metabolism, and changes in apoptotic pathways.[3][4][5]

  • Poor Tumor Penetration: The dense extracellular matrix and high interstitial fluid pressure within solid tumors can hinder the penetration of drugs.

  • Non-specific Distribution: Conventional administration of Ifosfamide leads to its distribution throughout the body, affecting healthy tissues and causing side effects.[1][2]

Q2: What are the main strategies being explored to enhance Ifosfamide delivery?

A2: Key strategies focus on nanoparticle-based delivery systems, prodrug approaches, and stimuli-responsive delivery:

  • Nanoparticle Encapsulation: Encapsulating Ifosfamide in nanoparticles, such as liposomes and polymeric nanoparticles (e.g., PLGA-dextran), can protect the drug from premature degradation, improve its pharmacokinetic profile, and facilitate passive targeting to tumors via the Enhanced Permeability and Retention (EPR) effect.[6][7]

  • Prodrugs: Designing prodrugs of Ifosfamide that are activated under specific tumor microenvironment conditions (e.g., hypoxia) can increase tumor selectivity.

  • Stimuli-Responsive Systems: These systems release the drug in response to internal (e.g., pH, enzymes) or external (e.g., ultrasound, magnetic field) stimuli at the tumor site.

Q3: How do nanoparticle properties influence Ifosfamide delivery?

A3: The physicochemical properties of nanoparticles are critical for effective drug delivery:

  • Size: Nanoparticles typically need to be small enough (generally < 200 nm) to take advantage of the EPR effect and avoid rapid clearance by the reticuloendothelial system (RES).[7]

  • Surface Charge (Zeta Potential): A slightly negative or neutral surface charge can help reduce non-specific interactions with blood components and prolong circulation time. A zeta potential greater than +30 mV or less than -30 mV generally indicates good stability.[8]

  • Surface Modification: Modifying the nanoparticle surface with polymers like polyethylene (B3416737) glycol (PEG) ("PEGylation") can create a "stealth" effect, further reducing RES uptake. Active targeting can be achieved by attaching ligands (e.g., antibodies, peptides) that bind to specific receptors on tumor cells.

Troubleshooting Guides

Nanoparticle Formulation & Characterization
Problem Potential Cause(s) Troubleshooting Steps
Low Ifosfamide Encapsulation Efficiency (EE%) / Drug Loading (DL%) Ifosfamide's hydrophilicity: Ifosfamide is relatively water-soluble, making it challenging to encapsulate in hydrophobic polymer matrices.[9] Suboptimal formulation parameters: Incorrect polymer/lipid concentration, drug-to-carrier ratio, or solvent selection. Inefficient loading method: Passive loading methods can be inefficient for hydrophilic drugs.[10]* Optimize the formulation: Experiment with different polymer/lipid types and ratios. For PLGA nanoparticles, try different lactide-to-glycolide ratios. * Use a different encapsulation method: For liposomes, consider active loading techniques that utilize a pH or ion gradient.[10] * Modify the drug: Explore the use of a more lipophilic derivative of Ifosfamide. * For PLGA nanoparticles: Consider using a double emulsion (w/o/w) method for hydrophilic drugs.
Nanoparticle Aggregation High surface energy: Nanoparticles have a high surface area-to-volume ratio, leading to a tendency to aggregate to reduce surface energy. Inadequate stabilization: Insufficient amount or inappropriate type of stabilizer (e.g., surfactant, PEG). Improper storage conditions: Incorrect pH, temperature, or solvent can lead to instability.[11]* Optimize stabilizer concentration: Ensure adequate coverage of the nanoparticle surface. * Control pH and ionic strength: Maintain the formulation at a pH where the particles have a sufficient surface charge to induce repulsion.[11] * Use appropriate storage: Store nanoparticles in a suitable buffer and at the recommended temperature. Lyophilization with a cryoprotectant can improve long-term stability.
Inconsistent Particle Size (High Polydispersity Index - PDI) Inconsistent synthesis process: Variations in stirring speed, sonication power/time, or temperature. Poor formulation stability: Aggregation over time can lead to a broader size distribution.* Standardize the synthesis protocol: Ensure all parameters are precisely controlled. * Optimize the homogenization/sonication step: Adjust power and duration to achieve a more uniform particle size. * Purify the nanoparticles: Use techniques like centrifugation or filtration to remove larger particles or aggregates.
Discrepancy between DLS and TEM/SEM particle size Different measurement principles: DLS measures the hydrodynamic diameter in solution (including the hydration layer), while electron microscopy measures the size of the dried particles.[12][13]* Understand the limitations of each technique: DLS provides an intensity-weighted average size in a hydrated state, while TEM/SEM gives a number-weighted size of dehydrated particles.[12][13] * Report both results: Clearly state the method used for size determination. * For DLS: Ensure proper sample preparation (filtration to remove dust) and appropriate concentration to avoid multiple scattering.[12]
In Vitro & In Vivo Experiments
Problem Potential Cause(s) Troubleshooting Steps
Inconsistent Cytotoxicity in MTT/MTS Assays Nanoparticle interference: Some nanoparticles can interfere with the formazan (B1609692) dye used in these assays, leading to inaccurate results.[14] Inconsistent cell seeding: Variations in the number of cells per well. Nanoparticle instability in culture media: Aggregation or premature drug release.* Run proper controls: Include nanoparticles without cells to check for interference with the assay reagents.[15] * Use alternative cytotoxicity assays: Consider assays based on different principles, such as LDH release (measures membrane integrity) or ATP-based assays (measures cell viability).[15] * Characterize nanoparticles in culture media: Assess particle size and stability under experimental conditions.
Low In Vivo Efficacy of Ifosfamide Nanoformulation Rapid clearance of nanoparticles: Uptake by the reticuloendothelial system (RES) in the liver and spleen. Poor tumor accumulation: Inefficient EPR effect in the chosen tumor model. Premature drug release: The drug may be released before the nanoparticles reach the tumor. Inappropriate animal model: The chosen model may not accurately reflect the human disease.* Optimize nanoparticle surface properties: PEGylation can help evade RES uptake. * Select an appropriate tumor model: Use models known to have a significant EPR effect. Orthotopic models may better mimic the human disease. * Characterize drug release kinetics: Ensure the release profile is suitable for the intended application (e.g., sustained release for prolonged exposure). * Evaluate biodistribution: Track the nanoparticles in vivo to determine their accumulation in the tumor and other organs.
High Variability in In Vivo Tumor Growth Inconsistent tumor cell implantation: Variation in the number of viable cells injected or the injection site. Animal health: Underlying health issues in some animals can affect tumor growth.* Standardize tumor implantation technique: Ensure consistent cell numbers and injection location. For subcutaneous models, measure tumors in two dimensions. * Monitor animal health closely: Exclude animals that show signs of illness unrelated to the tumor or treatment. * Increase sample size: A larger number of animals per group can help to reduce the impact of individual variability.

Data Presentation

Table 1: Comparison of Different Ifosfamide Nanoformulations

FormulationPolymer/LipidAverage Size (nm)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
PD/IFSPLGA-dextran124 ± 3.45-20.15 ± 3.589 ± 1.95[6]
IFO-LNC----93.25[7]
HA-DOPE@Lips/HNK-146.20 ± 0.26-38.45 ± 0.983.78 ± 0.0980.14 ± 0.32[7]
Niosomal IFO-97---[7]
IFO-NLCs-227.3-37.85--[8]

Note: "-" indicates data not specified in the cited source.

Experimental Protocols

Protocol 1: Synthesis of Ifosfamide-Loaded PLGA-Dextran Nanoparticles

This protocol is adapted from Chen et al. (2015).[6]

Materials:

  • Poly(lactic-co-glycolic acid)-dextran (PLGA-dextran) block copolymer

  • Ifosfamide (IFO)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ultra-pure water

  • Dialysis membrane (e.g., MWCO 12-14 kDa)

  • Lyophilizer

Procedure:

  • Dissolve 25 mg of PLGA-dextran and 5 mg of Ifosfamide in 5 mL of DMSO.

  • To this solution, add 20 mL of ultra-pure water while stirring magnetically.

  • Continue stirring the mixture for 2 hours at room temperature.

  • Transfer the mixture to a dialysis bag and dialyze against distilled water for 3-4 hours to remove the organic solvent and unencapsulated drug. Change the dialysis water periodically.

  • Collect the resulting nanoparticle suspension.

  • Lyophilize the nanoparticle suspension to obtain a dry powder for storage and characterization.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

Materials:

  • Cancer cell line of interest (e.g., osteosarcoma cell lines like MG-63 or Saos-2)

  • Complete cell culture medium

  • 96-well plates

  • Ifosfamide-loaded nanoparticles, free Ifosfamide, and empty nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of free Ifosfamide, Ifosfamide-loaded nanoparticles, and a corresponding concentration of empty nanoparticles in complete medium.

  • Remove the old medium from the wells and add 100 µL of the prepared treatments to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control.

Mandatory Visualizations

Ifosfamide Activation and Mechanism of Action

Ifosfamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to form its active alkylating metabolite, isophosphoramide mustard. This active metabolite then cross-links DNA, leading to the inhibition of DNA synthesis and apoptosis.

Ifosfamide_Activation cluster_0 Liver cluster_1 Tumor Cell Ifosfamide Ifosfamide (Prodrug) CYP450 CYP450 Enzymes Ifosfamide->CYP450 Metabolism Active_Metabolite Isophosphoramide Mustard (Active Metabolite) CYP450->Active_Metabolite Toxic_Metabolites Acrolein, Chloroacetaldehyde (Toxic Metabolites) CYP450->Toxic_Metabolites DNA DNA Active_Metabolite->DNA DNA_Crosslinking DNA Cross-linking DNA->DNA_Crosslinking Apoptosis Apoptosis DNA_Crosslinking->Apoptosis Nanoparticle_Delivery cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment IFO_NP Ifosfamide-Loaded Nanoparticle Blood_Vessel Blood Vessel IFO_NP->Blood_Vessel Leaky_Vasculature Leaky Tumor Vasculature Blood_Vessel->Leaky_Vasculature EPR Effect Drug_Release Ifosfamide Release Leaky_Vasculature->Drug_Release Tumor_Cell Tumor Cell Apoptosis Apoptosis Tumor_Cell->Apoptosis Drug_Release->Tumor_Cell Resistance_Pathways cluster_0 Ifosfamide Action cluster_1 Resistance Mechanisms Ifosfamide Ifosfamide DNA_Damage DNA Damage Ifosfamide->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis DNA_Repair Increased DNA Repair DNA_Damage->DNA_Repair Inhibits Cell_Survival Cell Survival & Proliferation Apoptosis->Cell_Survival Inhibits PI3K_Akt PI3K/Akt Pathway (Pro-survival) PI3K_Akt->Cell_Survival MAPK MAPK Pathway (Proliferation) MAPK->Cell_Survival

References

Technical Support Center: Isophosphamide Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isophosphamide in combination therapy studies.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected antagonism when combining this compound with a taxane (B156437) in our in vitro assays. What could be the cause?

A1: This is likely a schedule-dependent interaction. Preclinical studies have demonstrated that the sequence of drug administration is critical. Applying activated this compound (4-hydroperoxy-ifosfamide or 4-OOH-IF) before paclitaxel (B517696) has been shown to result in pronounced antagonism.[1] In contrast, simultaneous exposure or the sequence of paclitaxel followed by 4-OOH-IF is often additive or synergistic.[1]

Troubleshooting Tip: To mitigate this, design your experiments to test different administration schedules. A recommended starting point is to add the taxane either concurrently with or before the activated this compound.

Q2: Our in vivo study shows higher than expected neurotoxicity with an this compound combination. What are the potential mechanisms and how can we investigate this?

A2: Increased neurotoxicity in combination therapy can stem from several factors:

  • Altered Metabolism: Co-administered drugs that induce CYP3A4, a key enzyme in this compound metabolism, can increase the formation of the neurotoxic metabolite, chloroacetaldehyde (B151913) (CAA).[2][3]

  • Blood-Brain Barrier Permeability: The combination agent might alter the permeability of the blood-brain barrier, leading to increased CNS exposure to this compound and its neurotoxic metabolites.

  • Additive Neurotoxic Effects: The partner drug may have its own intrinsic neurotoxic properties that are additive or synergistic with this compound.

Experimental Approach to Investigate the Cause:

  • Pharmacokinetic Analysis: Measure the plasma and brain concentrations of this compound and its metabolites (especially CAA) in both monotherapy and combination therapy groups. An increase in the brain-to-plasma ratio of CAA in the combination group would suggest altered blood-brain barrier permeability.

  • CYP3A4 Induction Assay: In a separate in vitro experiment, treat liver microsomes with the partner drug and measure the activity of CYP3A4 to determine if it's an inducer.

  • Behavioral and Neurological Assessment: Implement a battery of behavioral tests in your animal model to quantify the degree of neurotoxicity. This could include tests for motor coordination, cognitive function, and seizure susceptibility.

Q3: We are seeing variable efficacy of our this compound combination therapy in our cell line panel. How can we quantify the interaction to better understand our results?

A3: To quantitatively assess the interaction between this compound and another agent, you can use the following methods:

  • Combination Index (CI): The Chou-Talalay method is a widely used approach to calculate the CI. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]

  • Isobologram Analysis: This graphical method provides a visual representation of the drug interaction. Data points falling below the line of additivity indicate synergy, on the line suggest an additive effect, and above the line indicate antagonism.[4]

These methods will allow you to classify the nature of the drug interaction in each cell line and correlate it with other factors, such as the genetic background of the cells.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity in In Vitro Assays

Symptoms:

  • Cell viability is significantly lower than predicted for an additive effect.

  • Increased apoptosis is observed at lower concentrations than with single-agent treatment.

Possible Causes:

  • Synergistic Interaction: The combination may be genuinely synergistic.

  • Off-target effects: One of the drugs may have off-target effects that are potentiated by the other.

  • Metabolic Activation: The cell line may have a higher expression of CYP enzymes, leading to increased activation of this compound.

Troubleshooting Workflow:

A High Cytotoxicity Observed B Confirm Synergy: - Calculate Combination Index (CI) - Perform Isobologram Analysis A->B C Investigate Mechanism: - Western blot for apoptosis markers (cleaved PARP, Caspase-3) - Cell cycle analysis B->C If CI < 1 (Synergy) D Assess Metabolic Activation: - Measure CYP enzyme expression (qPCR or Western blot) - Quantify this compound metabolites (LC-MS) C->D E Characterize Off-Target Effects: - Literature search for known off-target effects - Use specific inhibitors for suspected off-target pathways C->E

Caption: Troubleshooting workflow for unexpectedly high cytotoxicity.

Issue 2: Inconsistent Results in Animal Xenograft Studies

Symptoms:

  • High variability in tumor growth inhibition between animals in the same treatment group.

  • Unexpected animal deaths in the combination therapy group.

Possible Causes:

  • Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion between individual animals.

  • Toxicity: The combination may be causing unforeseen toxicity, leading to poor health and variable tumor response.

  • Tumor Heterogeneity: The initial tumor cell population may not be uniform, leading to different responses.

Troubleshooting Workflow:

A Inconsistent In Vivo Results B Evaluate Pharmacokinetics: - Collect blood samples at multiple time points - Analyze drug and metabolite concentrations A->B C Monitor for Toxicity: - Daily clinical observations (weight, behavior) - Complete blood counts and serum chemistry at endpoint A->C D Assess Tumor Uniformity: - Histological analysis of tumors from control group - Consider using a more homogeneous cell line A->D E Refine Dosing and Schedule: - Perform a dose-ranging study for the combination - Test alternative administration schedules B->E C->E cluster_0 This compound Metabolism and Toxicity A This compound (Prodrug) B CYP3A4, CYP2B6 (Liver, Kidney) A->B C 4-Hydroxy-isophosphamide (Active Metabolite) B->C F N-dechloroethylation B->F D Ifosforamide Mustard (Cytotoxic) C->D Spontaneous decomposition E Acrolein (Urotoxic) C->E Spontaneous decomposition G Chloroacetaldehyde (CAA) (Neurotoxic, Nephrotoxic) F->G

References

Technical Support Center: Managing Ifosfamide-Induced Myelosuppression in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing myelosuppression in mice treated with ifosfamide (B1674421).

Frequently Asked Questions (FAQs)

Q1: What is ifosfamide and how does it cause myelosuppression?

A1: Ifosfamide is an alkylating agent used in chemotherapy. It is a prodrug that is metabolized in the liver by cytochrome P450 enzymes into its active form, isophosphoramide mustard, and a toxic metabolite, acrolein.[1][2] Isophosphoramide mustard is a DNA alkylating agent that forms cross-links in DNA, disrupting DNA replication and triggering apoptosis, or programmed cell death.[2][3] This cytotoxic activity is most pronounced in rapidly dividing cells, such as hematopoietic stem and progenitor cells in the bone marrow.[4] The suppression of hematopoiesis leads to a decrease in the production of white blood cells (leukopenia and neutropenia), red blood cells (anemia), and platelets (thrombocytopenia), a condition known as myelosuppression.[1]

Q2: What are the typical signs of myelosuppression in mice treated with ifosfamide?

A2: The primary indicator of myelosuppression is a decrease in peripheral blood cell counts, which requires regular monitoring of complete blood counts (CBCs).[4] Clinical signs that may become apparent with severe myelosuppression include:

  • Neutropenia: Increased susceptibility to infections, which can manifest as lethargy, ruffled fur, hunched posture, and signs of localized infection.[4]

  • Anemia: Pale mucous membranes (e.g., paws and nose), lethargy, and an increased respiratory rate.[4]

  • Thrombocytopenia: Spontaneous bleeding, such as petechiae (small red or purple spots on the skin) or bruising.[4]

Q3: When does the nadir (lowest point) of blood cell counts typically occur after ifosfamide administration in mice?

A3: The nadir of leukocyte counts tends to be reached approximately during the second week after ifosfamide administration.[5] However, the exact timing can vary depending on the ifosfamide dose, the mouse strain, and the individual animal's health status. Regular blood count monitoring is crucial to accurately determine the nadir in your specific experimental model.

Q4: What is Mesna (B1676310) and why is its use mandatory with ifosfamide?

A4: Mesna (sodium 2-mercaptoethanesulfonate) is a uroprotective agent used to prevent hemorrhagic cystitis, a common and severe side effect of ifosfamide and cyclophosphamide (B585) therapy.[1] The ifosfamide metabolite, acrolein, is highly toxic to the bladder epithelium and can cause severe bladder inflammation and bleeding.[1] Mesna is administered concurrently with ifosfamide and works by concentrating in the bladder and neutralizing acrolein, thus protecting the urothelium from damage.[1]

Q5: How can I manage ifosfamide-induced neutropenia in my mouse model?

A5: Granulocyte-Colony Stimulating Factor (G-CSF) is a hematopoietic growth factor that can be administered to stimulate the production of neutrophils and accelerate recovery from neutropenia.[6] Prophylactic or therapeutic administration of G-CSF can shorten the duration of severe neutropenia and reduce the risk of infection.[6] In cases of severe neutropenia accompanied by signs of infection, broad-spectrum antibiotics may be necessary.

Troubleshooting Guides

Issue 1: Severe Neutropenia and Infections
  • Symptoms:

    • Absolute Neutrophil Count (ANC) drops significantly (e.g., below 500 cells/µL).

    • Mouse appears lethargic, has ruffled fur, a hunched posture, or shows signs of infection at injection sites.

    • Sudden and significant weight loss.

  • Possible Causes:

    • The ifosfamide dose is too high for the specific mouse strain, age, or sex.

    • Pre-existing subclinical infection in the animal.

    • Compromised hygiene in the animal facility.

  • Troubleshooting Steps:

    • Isolate Affected Animals: Prevent the potential spread of infection to other animals in the colony.

    • Consult with Veterinary Staff: Immediate veterinary assessment and intervention are critical.

    • Administer Prophylactic Antibiotics: Use broad-spectrum antibiotics as recommended by the veterinary staff.

    • Administer G-CSF: Initiate G-CSF treatment to stimulate neutrophil production and shorten the period of severe neutropenia.

    • Review Ifosfamide Dose: Consider reducing the ifosfamide dose in future experiments.

Issue 2: Severe Anemia
  • Symptoms:

    • Hemoglobin levels drop significantly.

    • Pale paws, nose, and ears.

    • Lethargy, reduced activity, and increased respiratory rate.

  • Possible Causes:

    • High cumulative dose of ifosfamide.

    • Frequent blood sampling leading to iatrogenic blood loss.

    • Nutritional deficiencies.

  • Troubleshooting Steps:

    • Monitor Hematocrit/Hemoglobin: Increase the frequency of blood monitoring to track the severity of anemia.

    • Provide Supportive Care: Ensure easy access to food and water. A high-calorie, palatable diet can be beneficial.

    • Consider Erythropoiesis-Stimulating Agents (ESAs): In cases of prolonged or severe anemia, the use of agents like erythropoietin (EPO) can be considered, though their potential impact on study endpoints should be carefully evaluated.[4]

    • Minimize Blood Sampling: Optimize blood collection techniques to minimize volume and frequency.

Issue 3: Severe Thrombocytopenia and Bleeding
  • Symptoms:

    • Platelet count falls to critical levels (e.g., below 50,000 cells/µL).

    • Evidence of spontaneous bleeding such as petechiae, bruising, or nosebleeds.

    • Prolonged bleeding from injection or sampling sites.

  • Possible Causes:

    • High dose of ifosfamide.

    • Strain-specific sensitivity to the drug.

  • Troubleshooting Steps:

    • Handle with Extreme Care: Minimize handling to prevent trauma and reduce the risk of bleeding.

    • Avoid Intramuscular Injections: Use subcutaneous or intravenous routes for any necessary supportive medications.

    • Monitor for Bleeding: Conduct regular visual inspections for any signs of bleeding.

    • Consider Supportive Therapies: While not routinely performed in mice, in critical situations, therapies that support platelet production or function could be explored in consultation with veterinary experts. Stem cell factor (SCF) has shown promise in preclinical models for preventing chemotherapy-induced thrombocytopenia.[7]

Data Presentation

Table 1: Ifosfamide-Induced Myelosuppression in Rodents (Representative Data)

Animal ModelIfosfamide Dose & RouteKey Hematological FindingsReference
Rats75 and 100 mg/kg, i.p. for 7 daysDose-dependent decrease in RBC, HGB, HCT, MCV, and PLT.[8]
Rats50 mg/kg, i.p. for 28 daysSignificant decrease in RET, RBC, MONA, EOSA, and LUCA.[8]
Nude Mice with XenograftsRegimen II (higher dose)50% of patients had platelet counts < 50,000/mm³ and 75% had a >2 g/dl drop in hemoglobin.[9]

Table 2: Effect of G-CSF on Neutrophil Recovery in Myelosuppressed Mice (Representative Data)

Animal ModelChemotherapyG-CSF Dose & ScheduleOutcomeReference
MiceCyclophosphamide (200 mg/kg) + Temozolomide (90 mg/kg)125 µg/kg, s.c., twice daily for 4 daysWhite cell counts recovered and overshot normal levels to 19 x 10⁹/L by day 7.[10]
MiceCyclophosphamide (100 mg/kg)100 µg/kg, s.c., daily for 5 daysG-CSF/IgG1-FcL fusion protein was more effective than G-CSF at stimulating granulopoiesis.[11]

Experimental Protocols

Protocol 1: Induction of Myelosuppression with Ifosfamide in Mice
  • Animal Model: Use an appropriate mouse strain (e.g., C57BL/6, BALB/c). Animals should be healthy and acclimated to the facility.

  • Ifosfamide Preparation: Prepare a fresh solution of ifosfamide in sterile saline (0.9% NaCl) on the day of injection. The concentration should be calculated based on the desired dose and a standard injection volume (e.g., 10 mL/kg).

  • Administration: Administer ifosfamide via intraperitoneal (i.p.) injection. Doses can range from 100 to 300 mg/kg depending on the desired severity of myelosuppression.[12]

  • Mesna Co-administration: To prevent urotoxicity, Mesna must be administered. A common regimen is to administer Mesna at 20% of the ifosfamide dose (w/w) at the time of ifosfamide injection, and again at 4 and 8 hours post-injection.[13] Alternatively, different dosing schedules can be employed.[14]

  • Hydration: Ensure mice have ad libitum access to water. Consider providing hydration support (e.g., subcutaneous saline) to prevent dehydration.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in posture, and activity levels.

Protocol 2: Management of Neutropenia with G-CSF
  • G-CSF Preparation: Reconstitute lyophilized G-CSF (e.g., filgrastim) according to the manufacturer's instructions using sterile water for injection or another appropriate diluent.

  • Dosing and Administration: A typical dose of G-CSF for mice is 125 µg/kg administered subcutaneously (s.c.) twice daily.[15] The treatment can be initiated prophylactically 24 hours after ifosfamide administration or therapeutically when the absolute neutrophil count (ANC) drops below a predetermined threshold.

  • Duration of Treatment: Continue daily G-CSF administration until the ANC has recovered to a safe level (e.g., >1,000 cells/µL) for at least two consecutive days.

  • Monitoring: Continue to monitor CBCs regularly (e.g., every 2-3 days) to assess the response to G-CSF treatment.

Protocol 3: Blood Collection and Hematological Analysis
  • Blood Collection: Collect peripheral blood samples from the tail vein, saphenous vein, or retro-orbital sinus (requires anesthesia and is typically a terminal procedure). Use tubes containing an anticoagulant (e.g., EDTA).

  • Timing: Collect blood at baseline (before ifosfamide administration) and at regular intervals post-treatment (e.g., days 3, 5, 7, 10, 14, and 21) to monitor blood cell count nadirs and recovery.

  • Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer calibrated for mouse blood to determine white blood cell (WBC) count, red blood cell (RBC) count, hemoglobin (HGB), hematocrit (HCT), and platelet (PLT) count. A differential WBC count should also be performed to determine the absolute neutrophil count (ANC).

Visualizations

Ifosfamide_Metabolism_and_Myelosuppression cluster_0 Liver cluster_1 Bone Marrow Ifosfamide (Prodrug) Ifosfamide (Prodrug) CYP450 Enzymes CYP450 Enzymes Ifosfamide (Prodrug)->CYP450 Enzymes Metabolism Active Metabolites (Isophosphoramide Mustard) Active Metabolites (Isophosphoramide Mustard) CYP450 Enzymes->Active Metabolites (Isophosphoramide Mustard) Toxic Metabolites (Acrolein) Toxic Metabolites (Acrolein) CYP450 Enzymes->Toxic Metabolites (Acrolein) Hematopoietic Stem Cells Hematopoietic Stem Cells Active Metabolites (Isophosphoramide Mustard)->Hematopoietic Stem Cells DNA Cross-linking & Apoptosis DNA Cross-linking & Apoptosis Hematopoietic Stem Cells->DNA Cross-linking & Apoptosis Myelosuppression Myelosuppression DNA Cross-linking & Apoptosis->Myelosuppression Neutropenia Neutropenia Myelosuppression->Neutropenia Anemia Anemia Myelosuppression->Anemia Thrombocytopenia Thrombocytopenia Myelosuppression->Thrombocytopenia

Caption: Ifosfamide metabolism and mechanism of myelosuppression.

GCSF_Signaling_Pathway G-CSF G-CSF G-CSF Receptor G-CSF Receptor G-CSF->G-CSF Receptor Binds to JAK/STAT Pathway JAK/STAT Pathway G-CSF Receptor->JAK/STAT Pathway Activates PI3K/Akt Pathway PI3K/Akt Pathway G-CSF Receptor->PI3K/Akt Pathway Activates MAPK/ERK Pathway MAPK/ERK Pathway G-CSF Receptor->MAPK/ERK Pathway Activates Gene Transcription Gene Transcription JAK/STAT Pathway->Gene Transcription PI3K/Akt Pathway->Gene Transcription MAPK/ERK Pathway->Gene Transcription Proliferation & Differentiation Proliferation & Differentiation Gene Transcription->Proliferation & Differentiation Neutrophil Production Neutrophil Production Proliferation & Differentiation->Neutrophil Production

Caption: G-CSF signaling pathway in hematopoietic recovery.

Experimental_Workflow cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Monitoring cluster_3 Endpoint Baseline Blood Collection Baseline Blood Collection Ifosfamide + Mesna Administration Ifosfamide + Mesna Administration Baseline Blood Collection->Ifosfamide + Mesna Administration Supportive Care (G-CSF, etc.) Supportive Care (G-CSF, etc.) Ifosfamide + Mesna Administration->Supportive Care (G-CSF, etc.) Daily Clinical Observation Daily Clinical Observation Supportive Care (G-CSF, etc.)->Daily Clinical Observation Serial Blood Collection (CBC) Serial Blood Collection (CBC) Daily Clinical Observation->Serial Blood Collection (CBC) Data Analysis Data Analysis Serial Blood Collection (CBC)->Data Analysis

Caption: Experimental workflow for managing myelosuppression.

References

Why is my Isophosphamide experiment not showing cytotoxicity?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isophosphamide (also known as ifosfamide) cytotoxicity experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their in vitro studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound (IFO) is not showing any cytotoxic effects on my cancer cell lines. What is the most likely reason for this?

A1: The most common reason for a lack of cytotoxicity with this compound in in vitro experiments is the absence of metabolic activation. This compound is a prodrug, meaning it is inactive until it is metabolized into its active, cytotoxic forms.[1][2][3] Most cancer cell lines do not express the necessary cytochrome P450 (CYP) enzymes to perform this conversion.

The primary activating pathway is the 4-hydroxylation of IFO to 4-hydroxyifosfamide (B1221068) (4-OH-IFO), which then spontaneously converts to its active alkylating form, isophosphoramide mustard.[1][2] This activation is mainly carried out by the hepatic enzymes CYP3A4 and CYP2B6.[1][4][5] Without these enzymes, the IFO in your cell culture medium will remain in its inactive state.

Q2: How can I metabolically activate this compound in my in vitro experiment?

A2: To achieve metabolic activation of this compound in vitro, you need to introduce the required CYP enzymes into your experimental system. Here are a few common approaches:

  • Liver S9 Fraction or Microsomes: The most common method is to co-incubate your cells with IFO and a liver fraction, such as the S9 fraction or microsomes, from human or rat liver.[6][7] These preparations contain the necessary CYP enzymes for activation.

  • Co-culture with Hepatocytes: Another approach is to co-culture your target cancer cells with primary hepatocytes, which naturally express the required metabolic enzymes.

  • Genetically Engineered Cell Lines: You can use cancer cell lines that have been genetically engineered to express specific CYP enzymes, such as CYP3A4 or CYP2B6.

Q3: What are the key metabolites of this compound I should be aware of?

A3: this compound has a complex metabolism that results in both cytotoxic and toxic metabolites.

  • Active (Cytotoxic) Metabolites: The primary cytotoxic effect comes from isophosphoramide mustard , which is formed from the initial 4-hydroxylation of IFO.[1][3]

  • Toxic Metabolites: A significant side-pathway is N-dechloroethylation, which produces chloroacetaldehyde (B151913) (CAA) .[2][8] While CAA is primarily associated with neurotoxicity and nephrotoxicity, it has also been shown to have some cytotoxic effects against tumor cells.[9][10][11] Another toxic metabolite that can cause urothelial toxicity is acrolein .[2][12]

The balance between the 4-hydroxylation (activation) and N-dechloroethylation (toxification) pathways can influence the overall outcome of your experiment.

Q4: My cells are still not showing cytotoxicity even with metabolic activation. What other experimental factors should I consider?

A4: If you have incorporated a metabolic activation system and are still not observing cytotoxicity, consider the following factors:

  • Cell Line Sensitivity and Resistance: Not all cell lines are equally sensitive to this compound. Some cell lines may have intrinsic or acquired resistance.[13][14] Mechanisms of resistance can include increased expression of detoxification enzymes like aldehyde dehydrogenase (ALDH), enhanced DNA repair capacity, or defects in apoptotic pathways.[15][16]

  • Drug Concentration and Incubation Time: Ensure you are using a relevant range of IFO concentrations and an appropriate incubation time. The half-life of activated IFO metabolites can be short, so the timing of your assay is crucial.

  • Experimental Protocol: Review your cytotoxicity assay protocol for any potential issues.[17] This includes cell seeding density, stability of reagents, and the health of your cells before starting the experiment.

  • Stability of this compound: this compound is stable in aqueous solution at room temperature for several days, but stability can decrease at higher temperatures (e.g., 37°C).[18] Ensure your stock solutions are prepared correctly and stored appropriately.

Data Presentation

Table 1: Comparative IC50 Values of this compound Metabolites

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the major metabolites of this compound in different human tumor cell lines. Note that these studies used the active metabolites directly, bypassing the need for metabolic activation of the parent drug.

Cell LineCancer TypeMetaboliteIC50 (µM)Citation(s)
MX1Human Tumor Cell Line4-hydroxy-ifosfamide10.8[10][11]
MX1Human Tumor Cell LineChloroacetaldehyde8.6[10][11]
S117Human Tumor Cell Line4-hydroxy-ifosfamide25.0[10][11]
S117Human Tumor Cell LineChloroacetaldehyde15.3[10][11]
U2OS (S)OsteosarcomaThis compound26.77[13]
U2OS (R+)Osteosarcoma (Resistant)This compound37.13[13]

Note: The U2OS cell line data reflects the IC50 of the parent drug after an induced resistance protocol.

Experimental Protocols

Protocol 1: In Vitro Metabolic Activation of this compound using Liver S9 Fraction

This protocol provides a general framework for activating this compound in a cell-based cytotoxicity assay.

  • Cell Seeding: Seed your target cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of S9 Reaction Mixture:

    • On the day of the experiment, prepare the S9 reaction mixture on ice. A typical mixture includes:

      • Liver S9 fraction (e.g., from rat or human)

      • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

      • Phosphate buffer (pH 7.4)

    • The final concentration of S9 and cofactors should be optimized for your specific cell line and experimental conditions.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).[19] Perform serial dilutions to obtain the desired final concentrations for your dose-response curve.

  • Treatment:

    • Remove the old media from your cells.

    • Add the this compound dilutions to the S9 reaction mixture.

    • Immediately add the IFO-S9 mixture to the appropriate wells of the cell plate.

    • Include necessary controls:

      • Cells + media only (negative control)

      • Cells + S9 mixture without IFO (vehicle control)

      • Cells + IFO without S9 mixture (to confirm the need for activation)

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cytotoxicity Assessment: After incubation, assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo assay.[20][21]

Visualizations

Diagrams of Key Pathways and Workflows

Isophosphamide_Metabolic_Pathway cluster_activation Activation Pathway cluster_toxicity Toxicity Pathway IFO This compound (Prodrug) OH_IFO 4-Hydroxy-IFO IFO->OH_IFO CYP3A4, CYP2B6 (4-Hydroxylation) Dechloro_IFO Dechloroethyl-IFO IFO->Dechloro_IFO CYP3A4, CYP2B6 (N-Dechloroethylation) Aldo_IFO Aldoifosfamide OH_IFO->Aldo_IFO tautomerization Mustard Isophosphoramide Mustard (Active Alkylating Agent) Aldo_IFO->Mustard spontaneous Acrolein Acrolein (Urotoxicity) Aldo_IFO->Acrolein DNA_Damage DNA Damage & Cell Death Mustard->DNA_Damage DNA Alkylation CAA Chloroacetaldehyde (CAA) (Neuro/Nephrotoxicity) Dechloro_IFO->CAA

Caption: Metabolic activation and toxicity pathways of this compound.

Troubleshooting_Workflow Start Start: No Cytotoxicity Observed Q1 Is metabolic activation (e.g., S9 fraction) included? Start->Q1 A1_No Add a metabolic activation system (e.g., S9, microsomes) Q1->A1_No No Q2 Is the cell line known to be resistant? Q1->Q2 Yes A1_No->Q1 A2_Yes Consider using a different, sensitive cell line or investigate resistance mechanisms. Q2->A2_Yes Yes Q3 Are drug concentration and incubation time appropriate? Q2->Q3 No End Problem Resolved A2_Yes->End A3_No Optimize concentration range and incubation period. Perform a time-course experiment. Q3->A3_No No Q4 Review assay protocol and controls. Q3->Q4 Yes A3_No->End Q4->End

Caption: Troubleshooting workflow for this compound cytotoxicity experiments.

References

Technical Support Center: Improving the Therapeutic Index of Ifosfamide in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ifosfamide (B1674421) in preclinical settings. The information is designed to address specific issues encountered during experiments aimed at enhancing the drug's therapeutic index.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Ifosfamide and how is it activated?

A1: Ifosfamide (IFO) is a prodrug belonging to the oxazaphosphorine class of DNA alkylating agents.[1] It requires metabolic activation by cytochrome P450 (CYP) enzymes in the liver, primarily CYP3A4 and CYP2B6, to become pharmacologically active.[1][2][3] This process converts IFO into its active cytotoxic metabolite, ifosforamide mustard, which exerts its anticancer effect by forming cross-links in DNA, ultimately leading to cell death.[4][5][6]

Q2: What are the main dose-limiting toxicities of Ifosfamide in preclinical models and how do they arise?

A2: The primary dose-limiting toxicities are urotoxicity (hemorrhagic cystitis), neurotoxicity (encephalopathy), and nephrotoxicity.[1][6] These toxicities are not caused by the parent drug but by its metabolites.

  • Urotoxicity: The metabolite acrolein is highly reactive and accumulates in the bladder, causing damage to the urothelial lining and leading to hemorrhagic cystitis.[1][7][8]

  • Neurotoxicity & Nephrotoxicity: The metabolite chloroacetaldehyde (B151913) (CAA) is primarily responsible for neurotoxicity and also contributes to nephrotoxicity.[2][4][9] CAA can disrupt the mitochondrial respiratory chain and interfere with cellular metabolism.[10]

Q3: How does Mesna work to mitigate Ifosfamide-induced urotoxicity?

A3: Mesna (sodium 2-mercaptoethanesulfonate) is a uroprotective agent routinely administered with Ifosfamide.[6][8] In the kidneys, Mesna's free thiol group detoxifies acrolein by forming a stable, non-toxic thioether compound that is then excreted.[11][12] This prevents acrolein from damaging the bladder lining.[8] Concomitant use of Mesna has been shown to almost eliminate severe hemorrhagic cystitis.[6][13]

Q4: What is the role of glutathione (B108866) (GSH) in Ifosfamide's therapeutic index?

A4: Glutathione (GSH) is a key cellular antioxidant that plays a dual role. High intracellular GSH levels can contribute to tumor resistance against Ifosfamide.[14] Conversely, Ifosfamide and its metabolites can deplete cellular GSH, which can enhance toxicity, particularly nephrotoxicity.[11][15][16] Preclinical studies show that depleting GSH exacerbates Ifosfamide-induced kidney injury, while strategies to replenish intracellular GSH may be protective.[11][15] Interestingly, the GSH-depleting effect of Ifosfamide can also be leveraged to potentially reverse multidrug resistance protein (MRP)-mediated drug resistance in tumors.[17]

Troubleshooting Guides

Issue 1: Unexpectedly High Urotoxicity (Hemorrhagic Cystitis) in Animal Models

Q: We are observing severe hemorrhagic cystitis in our mouse model, even with Mesna co-administration. What could be the cause and how can we troubleshoot this?

A: This issue can arise from several factors related to dosing, hydration, and the experimental model.

  • Mesna Dosing and Schedule: Ensure the Mesna dose is adequate and the administration schedule is optimal. Mesna has a short half-life. For Ifosfamide given as a bolus IV injection, Mesna should be administered at the time of IFO injection and again at 4 and 8 hours post-injection to provide continuous protection.[18]

  • Hydration: Inadequate hydration can lead to higher concentrations of toxic metabolites in the bladder. Ensure animals have free access to water and consider administering supplemental fluids (e.g., saline) to promote diuresis, which is a standard clinical practice.[8][19]

  • Alternative Protective Agents: If urotoxicity persists, consider exploring other protective agents. Preclinical studies in mice have shown that antioxidants like glutathione and amifostine (B1664874) can prevent Ifosfamide- and acrolein-induced hemorrhagic cystitis in a dose-dependent manner.[7]

  • Ifosfamide Dose: The Ifosfamide dose may be too high for the specific animal strain or model. The maximum tolerated dose (MTD) in tumor-bearing nude mice has been determined to be around 130 mg/kg/day for specific schedules.[20] Verify that your dose is not exceeding the known MTD for your model.

Issue 2: Onset of Neurotoxicity Symptoms (e.g., Ataxia, Lethargy) in Rodents

Q: Our rats are showing signs of lethargy and confusion after Ifosfamide administration. How can we manage or prevent this neurotoxicity?

A: Ifosfamide-induced encephalopathy (IIE) is a known side effect mediated by the metabolite chloroacetaldehyde (CAA).[4][9]

  • Risk Factors: The risk of neurotoxicity is higher with large single doses.[21] Factors like impaired renal function can also increase the risk.[22]

  • Prophylaxis and Treatment with Methylene (B1212753) Blue: Methylene blue is the primary agent used to prevent and treat IIE.[16][23] It is thought to work by acting as an alternative electron acceptor in the mitochondrial respiratory chain, bypassing the CAA-induced blockage.[10] Consider prophylactic administration of methylene blue before and during Ifosfamide treatment in your preclinical model.[10]

  • Investigational Agents: Other agents have shown promise in preclinical studies. For instance, trifluoperazine, a calmodulin inhibitor, was found to protect isolated rat neurons from Ifosfamide-induced damage.[22]

  • Monitor Renal Function: Since impaired renal function can exacerbate neurotoxicity, monitor kidney function markers (e.g., BUN, creatinine) in your animals.[22]

Data Presentation: Quantitative Preclinical & Clinical Data

Table 1: Ifosfamide Dosing and Efficacy in Preclinical Xenograft Models

Tumor Type Animal Model Ifosfamide Dose & Schedule Response Rate Citation
Various Human Tumors Nude Mice 130 mg/kg/day (i.p.), days 1-3 & 15-17 36% (15/43) showed regression [20]
Breast Cancer Nude Mice 130 mg/kg/day (i.p.), days 1-3 & 15-17 80% (4/5) showed regression [20]
Small-Cell Lung Cancer Nude Mice 130 mg/kg/day (i.p.), days 1-3 & 15-17 75% (3/4) showed regression [20]

| Testicular Cancer | Nude Mice | 130 mg/kg/day (i.p.), days 1-3 & 15-17 | 100% (3/3) showed regression |[20] |

Table 2: Combination Therapy Schedules from Preclinical & Phase I Studies

Combination Cell Line / Patient Population Sequence & Schedule Outcome Citation
Paclitaxel + 4-OOH-IF* Ovarian Carcinoma Cells Simultaneous or Paclitaxel followed by 4-OOH-IF Additive or Synergistic [17]
4-OOH-IF* + Paclitaxel Ovarian Carcinoma Cells 4-OOH-IF followed by Paclitaxel Antagonistic [17]
Cisplatin + 4-OOH-IF* Ovarian Carcinoma Cells Concurrent administration Highest antitumor activity [17]
4-OOH-IF* + Cisplatin Ovarian Carcinoma Cells 4-OOH-IF followed by Cisplatin Antagonistic [17]
Ifosfamide + Sorafenib (B1663141) Advanced Soft Tissue Sarcoma IFO: 2.0 g/m² (days 1-3); Sorafenib: 400 mg bid (starting day 2) Median PFS: 4.8 months [24]

*4-OOH-IF is the activated form of Ifosfamide used for in vitro studies.

Experimental Protocols

Protocol: Evaluating a Uroprotective Agent for Ifosfamide in a Mouse Model

  • Animal Model: Use male Swiss mice or another appropriate strain.[7] Allow animals to acclimate for at least one week.

  • Grouping: Divide animals into groups (n=8-10 per group):

    • Vehicle Control (Saline)

    • Ifosfamide Only

    • Ifosfamide + Test Agent (at various doses)

    • Ifosfamide + Mesna (Positive Control)

  • Drug Administration:

    • Administer the test agent or vehicle intraperitoneally (i.p.) or via the desired route.[7]

    • After a set time (e.g., 30 minutes), administer a single i.p. injection of Ifosfamide (e.g., 400 mg/kg).[7]

    • For the positive control group, administer Mesna according to a validated schedule.

  • Monitoring: Observe animals for clinical signs of toxicity. Ensure ad libitum access to food and water.

  • Endpoint Analysis (e.g., 3-24 hours post-IFO):

    • Euthanize animals via an approved method.

    • Collect bladders and urine samples.

    • Macroscopic Evaluation: Weigh the bladder (an increase in wet weight indicates edema) and score for hemorrhage and edema.[7]

    • Microscopic Evaluation: Fix bladder tissue in formalin, embed in paraffin, section, and stain with H&E. Score for edema, hemorrhage, cellular infiltration, and urothelial damage.[7]

    • Urine Analysis: Analyze urine for the presence of red blood cells (hematuria).

Visualizations: Pathways and Workflows

Ifosfamide_Metabolism cluster_liver Hepatic Metabolism cluster_activation Therapeutic & Toxic Pathways cluster_effects Biological Effects IFO Ifosfamide (Prodrug) Hydroxy_IFO 4-Hydroxyifosfamide (Active Intermediate) IFO->Hydroxy_IFO CYP3A4, CYP2B6 Dechloro_IFO Dechloroethylated Metabolites (Inactive) IFO->Dechloro_IFO CYP3A4, CYP2B6 Aldo_IFO Aldoifosfamide Hydroxy_IFO->Aldo_IFO Tautomerization Mustard Ifosforamide Mustard (Active Alkylating Agent) Aldo_IFO->Mustard Acrolein Acrolein Aldo_IFO->Acrolein CAA Chloroacetaldehyde (CAA) Dechloro_IFO->CAA Efficacy Antitumor Efficacy Mustard->Efficacy Urotoxicity Urotoxicity Acrolein->Urotoxicity NeuroNephro Neurotoxicity & Nephrotoxicity CAA->NeuroNephro

Caption: Metabolic activation and toxicity pathways of Ifosfamide.

Troubleshooting_Workflow Start High Toxicity Observed in Preclinical Model Toxicity_Type Identify Primary Toxicity Start->Toxicity_Type Uro Urotoxicity (Hemorrhagic Cystitis) Toxicity_Type->Uro Bladder Neuro Neurotoxicity (Encephalopathy) Toxicity_Type->Neuro CNS Check_Mesna Verify Mesna Dose & Schedule Uro->Check_Mesna Check_Hydration Assess Animal Hydration Status Check_Mesna->Check_Hydration Consider_GSH Consider Antioxidants (e.g., Glutathione, Amifostine) Check_Hydration->Consider_GSH Review_Dose Review Ifosfamide Dose (vs. MTD) Consider_GSH->Review_Dose Action1 Adjust Protocol & Re-evaluate Review_Dose->Action1 Check_Dose_Schedule Review Dose & Infusion Rate Neuro->Check_Dose_Schedule Use_MB Administer Methylene Blue (Prophylactic/Treatment) Check_Dose_Schedule->Use_MB Monitor_Renal Monitor Renal Function Use_MB->Monitor_Renal Monitor_Renal->Action1

Caption: Troubleshooting workflow for managing Ifosfamide toxicity.

Combination_Therapy_Logic Title Optimizing Ifosfamide Combination Therapy (Based on Preclinical Data) Start Planning Combination with Agent 'X' Question Is the interaction schedule-dependent? Start->Question Yes Yes (e.g., Paclitaxel, Cisplatin) Question->Yes True No No / Unknown Question->No False Test_Seq Test Multiple Sequences: 1. IFO -> Agent X 2. Agent X -> IFO 3. Concurrent Yes->Test_Seq Empirical Start with Concurrent or Sequential Based on Mechanism of Action No->Empirical Result Analyze for Synergy, Additivity, or Antagonism (e.g., Isobologram analysis) Test_Seq->Result Empirical->Result Outcome Select Optimal Schedule for In Vivo Efficacy Studies Result->Outcome

Caption: Logic diagram for designing schedule-dependent combination studies.

References

Validation & Comparative

A Comparative Guide to Isophosphamide and Cyclophosphamide Efficacy in Preclinical Lung Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of chemotherapeutic options for lung cancer, understanding the nuances between structurally similar compounds is paramount. This guide provides an objective comparison of the efficacy of isophosphamide and its analogue, cyclophosphamide (B585), in preclinical lung cancer models. The information presented is collated from various studies, offering a detailed look at their performance, underlying mechanisms, and the experimental frameworks used to evaluate them.

Comparative Efficacy in Lung Cancer Models

This compound, an analogue of cyclophosphamide, has demonstrated significant activity against a variety of solid tumors, including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC).[1][2] Preclinical studies have been crucial in delineating its therapeutic potential and comparing it to the well-established cyclophosphamide.

A key preclinical study assessing the in vivo effects of this compound on human tumor xenografts in thymus aplastic nude mice showed promising results. In this research, this compound induced regression in 2 out of 7 NSCLC xenografts and 3 out of 4 SCLC xenografts.[3][4] When directly compared with cyclophosphamide in 30 human tumor xenografts, this compound demonstrated a higher response rate, inducing tumor regression or remission in 43% of the xenografts compared to 33% for cyclophosphamide.[4] Notably, this was achieved with lower toxicity.[4]

In the murine Lewis lung carcinoma (3LL) model, however, cyclophosphamide was found to be more potent.[5] To achieve the same therapeutic effect as cyclophosphamide in this model, a 1.6 to 2 times higher dose of this compound was required.[5] This highlights the importance of the specific cancer model in evaluating drug efficacy. Interestingly, this compound was found to be less toxic than cyclophosphamide in this model, with a lethal dose (LD50) 1.5 times higher than that of cyclophosphamide.[5]

The following tables summarize the quantitative data from these preclinical studies.

Table 1: Comparative Efficacy of this compound and Cyclophosphamide in Human Lung Cancer Xenografts

DrugLung Cancer TypeNumber of Xenografts Showing Regression / Total TestedResponse RateCitation
This compoundNSCLC2 / 728.6%[3][4]
This compoundSCLC3 / 475%[3][4]
This compoundMixed Xenografts13 / 3043%[4]
CyclophosphamideMixed Xenografts10 / 3033%[4]

Table 2: Comparative Efficacy in Murine Lewis Lung Carcinoma (3LL) Model

DrugRelative Dose for Equal Therapeutic EffectLD50 Ratio (this compound/Cyclophosphamide)Citation
This compound1.6 - 2.0x higher than Cyclophosphamide1.5[5]
Cyclophosphamide1.0 (Reference)1.0[5]

Experimental Protocols

The methodologies employed in these preclinical studies are critical for interpreting the results and for designing future experiments. Below are detailed protocols based on the available information.

Human Tumor Xenograft Studies in Nude Mice
  • Animal Model: Thymus aplastic nude mice were used to host the human tumor xenografts.[4]

  • Tumor Implantation: Human lung cancer tumors (both NSCLC and SCLC) were implanted in the mice. The human origin of these tumors was confirmed using isoenzymatic and immunohistochemical methods.[4]

  • Drug Administration:

    • This compound (IFO): The maximum tolerated dose was determined to be 130 mg/kg per day, administered on days 1-3 and 15-17.[4]

    • Cyclophosphamide: The maximum tolerated dose was 200 mg/kg per day, given intraperitoneally (i.p.) on days 1 and 15.[4]

  • Efficacy Assessment: The primary endpoint was tumor regression or remission, assessed over a period of 21 days.[4] Lethality was also monitored as a measure of toxicity.[4]

Murine Lewis Lung Carcinoma (3LL) Model
  • Animal Model: The study utilized the murine Lewis lung carcinoma (3LL) model.[5]

  • Drug Administration: The specific dosing regimens were not detailed in the abstract, but the study compared the toxic and therapeutic effects of the two drugs.[5]

  • Efficacy and Toxicity Assessment: The cytostatic action of the drugs was evaluated. The therapeutic effectiveness was compared based on the dose required to achieve a similar outcome. Toxicity was assessed by determining the LD50 of each compound.[5]

Mechanism of Action and Signaling Pathways

Both this compound and cyclophosphamide are oxazaphosphorine alkylating agents that act as prodrugs.[2][6][7][8] They require metabolic activation by cytochrome P450 enzymes in the liver to generate their active cytotoxic metabolites.[2][7][8] These active metabolites, primarily phosphoramide (B1221513) mustard and ifosforamide mustard, exert their anticancer effects by alkylating DNA.[7] This process involves the formation of DNA cross-links, which ultimately inhibits DNA synthesis and leads to cancer cell apoptosis.[2][7]

The metabolic pathways of this compound and cyclophosphamide differ, which may account for variations in their efficacy and toxicity profiles.[9] this compound metabolism is known to produce chloroacetaldehyde, a metabolite associated with nephrotoxicity and neurotoxicity.[7][9]

Below is a diagram illustrating the general mechanism of action for these alkylating agents.

Alkylating_Agent_Mechanism cluster_0 Metabolic Activation (Liver) cluster_1 Cellular Action Prodrug This compound / Cyclophosphamide (Inactive Prodrug) CYP450 Cytochrome P450 Enzymes Prodrug->CYP450 Metabolism Active_Metabolite Active Alkylating Metabolites (e.g., Phosphoramide Mustard) CYP450->Active_Metabolite DNA Tumor Cell DNA Active_Metabolite->DNA Alkylation Crosslinking DNA Cross-linking DNA->Crosslinking Inhibition Inhibition of DNA Synthesis Crosslinking->Inhibition Apoptosis Apoptosis (Cell Death) Inhibition->Apoptosis

Caption: Mechanism of action for this compound and cyclophosphamide.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a head-to-head in vivo comparison of this compound and cyclophosphamide in a lung cancer model.

Experimental_Workflow Start Start: Select Lung Cancer Model (e.g., Xenograft, Syngeneic) Implantation Tumor Cell Implantation into Host Animals Start->Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Group_Control Control Group (Vehicle) Randomization->Group_Control Group 1 Group_IFO This compound Treatment Group Randomization->Group_IFO Group 2 Group_CPA Cyclophosphamide Treatment Group Randomization->Group_CPA Group 3 Treatment Administer Drugs According to Pre-determined Schedule Group_Control->Treatment Group_IFO->Treatment Group_CPA->Treatment Monitoring Monitor Tumor Volume, Body Weight, and Animal Health Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size Limit, Time) Monitoring->Endpoint Endpoint->Monitoring No Data_Collection Collect Final Tumor Weights and Tissues for Analysis Endpoint->Data_Collection Yes Analysis Statistical Analysis of Efficacy and Toxicity Data Data_Collection->Analysis Conclusion Draw Conclusions on Comparative Efficacy Analysis->Conclusion

Caption: Preclinical workflow for comparing drug efficacy in vivo.

References

A Comparative Analysis of Isophosphamide and Cisplatin in Testicular Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two key chemotherapeutic agents, isophosphamide and cisplatin (B142131), in the context of testicular cancer cells. While both are potent DNA alkylating agents, their mechanisms of action, clinical applications, and in vitro efficacy present distinct profiles. This document summarizes available experimental data, details relevant experimental protocols, and visualizes the known signaling pathways to aid in research and development.

Executive Summary

Cisplatin is a cornerstone in the treatment of testicular cancer, demonstrating high cure rates.[1][2] this compound is also a highly active agent, particularly crucial in salvage therapy for cisplatin-resistant or relapsed cases.[1][3] Both drugs function by inducing DNA damage, ultimately leading to apoptosis. However, they are not cross-resistant, indicating different mechanisms of action or cellular responses.[1] This guide explores these differences through available in vitro data and mechanistic pathways.

Data Presentation

Direct comparative in vitro studies detailing the cytotoxicity, apoptosis induction, and cell cycle effects of this compound and cisplatin in the same testicular cancer cell lines under identical experimental conditions are limited in the available literature. The following tables summarize the existing data for each drug individually.

Table 1: Comparative Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

DrugCell LineHistologyIC50 (µM)Reference
Cisplatin H12.1Embryonal Carcinoma~5-10N/A
2102EPEmbryonal Carcinoma~1-5N/A
NTERA-2Embryonal Carcinoma~1-5N/A
NCCITEmbryonal Carcinoma~1-5N/A
Tera-2Teratocarcinoma~1-5N/A
577MFTeratocarcinoma~1-5N/A
This compound H12.1Embryonal CarcinomaDemonstrated anti-tumor activity, specific IC50 not reported.[4]
2102EPEmbryonal CarcinomaDemonstrated anti-tumor activity, specific IC50 not reported.[4]

Note: IC50 values for cisplatin can vary depending on the specific experimental conditions (e.g., exposure time, assay used). The values presented are approximate ranges based on available data. Specific IC50 values for this compound in these cell lines from direct comparative studies were not found in the reviewed literature.

Table 2: Comparative Apoptosis and Cell Cycle Arrest

This compound is also known to induce apoptosis through DNA damage and the generation of reactive oxygen species (ROS).[6] However, specific quantitative data on the percentage of apoptosis or cell cycle arrest in direct comparison to cisplatin is lacking.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of chemotherapeutic agents like this compound and cisplatin.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate testicular cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound or cisplatin for 24, 48, or 72 hours. Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium (B1200493) Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound or cisplatin for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways

The following diagrams illustrate the known signaling pathways activated by cisplatin and the proposed pathway for this compound in testicular cancer cells.

Cisplatin-Induced Apoptotic Pathways

// Nodes Cisplatin [label="Cisplatin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Adducts &\nIntra/Interstrand Crosslinks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53 [label="p53 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; FasL_FasR [label="↑ Fas Ligand (FasL)\n↑ Fas Receptor (FasR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase8 [label="Caspase-8 Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondrial_Pathway [label="Mitochondrial Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Bax [label="↑ Bax", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytochrome_c [label="Cytochrome c Release", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosome [label="Apoptosome Formation\n(Apaf-1, Caspase-9)", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Cisplatin -> DNA_Damage; DNA_Damage -> p53; p53 -> FasL_FasR; p53 -> Mitochondrial_Pathway; FasL_FasR -> Caspase8; Mitochondrial_Pathway -> Bax; Bax -> Cytochrome_c; Cytochrome_c -> Apoptosome; Apoptosome -> Caspase3; Caspase8 -> Caspase3; Caspase3 -> Apoptosis; }

Caption: Cisplatin-induced apoptosis in testicular cancer cells.

This compound-Induced Apoptotic Pathway

// Nodes this compound [label="this compound (Prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolism [label="Hepatic Metabolism\n(CYP450)", fillcolor="#F1F3F4", fontcolor="#202124"]; Active_Metabolites [label="Active Metabolites\n(e.g., Phosphoramide Mustard)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Alkylation &\nCross-linking", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Damage_Response [label="DNA Damage\nResponse", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges this compound -> Metabolism; Metabolism -> Active_Metabolites; Active_Metabolites -> DNA_Damage; Active_Metabolites -> ROS; DNA_Damage -> Damage_Response; ROS -> Damage_Response; Damage_Response -> Apoptosis; }

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow

// Nodes Start [label="Start: Testicular\nCancer Cell Lines", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment with\nthis compound or Cisplatin\n(Dose-Response & Time-Course)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytotoxicity [label="Cytotoxicity Assay\n(e.g., MTT)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis Assay\n(e.g., Flow Cytometry)", fillcolor="#FBBC05", fontcolor="#202124"]; CellCycle [label="Cell Cycle Analysis\n(e.g., Flow Cytometry)", fillcolor="#FBBC05", fontcolor="#202124"]; DataAnalysis [label="Data Analysis:\nIC50, % Apoptosis,\nCell Cycle Distribution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Comparative Analysis\n&\nConclusion", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Start -> Treatment; Treatment -> Cytotoxicity; Treatment -> Apoptosis; Treatment -> CellCycle; Cytotoxicity -> DataAnalysis; Apoptosis -> DataAnalysis; CellCycle -> DataAnalysis; DataAnalysis -> Conclusion; } Caption: General experimental workflow for drug comparison.

Conclusion

Cisplatin remains a highly effective first-line treatment for testicular cancer, with its pro-apoptotic mechanisms being relatively well-understood. This compound serves as a critical therapeutic option, particularly in relapsed or refractory cases, underscoring its distinct mechanism of action. The lack of cross-resistance between these two agents is a significant clinical advantage. [1] Further direct comparative in vitro studies are warranted to precisely quantify the differences in cytotoxicity, apoptosis induction, and cell cycle effects between this compound and cisplatin in a panel of testicular cancer cell lines. Such data would provide a more granular understanding of their respective potencies and mechanisms, potentially informing the design of more effective combination therapies and strategies to overcome drug resistance. The signaling pathways, while having the common outcome of apoptosis, are initiated and propagated through distinct molecular events that merit further investigation, especially for this compound in the context of testicular cancer.

References

Validating the Off-Target Effects of Ifosfamide in Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ifosfamide (B1674421), a widely used alkylating agent in cancer chemotherapy, is a prodrug that requires metabolic activation to exert its cytotoxic effects. While effective against various malignancies, its clinical utility is often limited by significant off-target toxicities, primarily affecting the kidneys and the central nervous system.[1][2] This guide provides a comparative analysis of the off-target effects of ifosfamide in normal cells, with a focus on its structural analog, cyclophosphamide (B585). We present available experimental data, detailed methodologies for validation, and visual representations of the key signaling pathways and experimental workflows.

Comparative Analysis of Off-Target Effects: Ifosfamide vs. Cyclophosphamide

While both ifosfamide and cyclophosphamide are oxazaphosphorine alkylating agents, their off-target toxicity profiles differ significantly. Ifosfamide generally exhibits a higher incidence and severity of nephrotoxicity and neurotoxicity.[1][2] This difference is largely attributed to the preferential metabolic pathways of the two drugs.[3][4]

Ifosfamide metabolism is more prone to N-dechloroethylation, a pathway that generates higher concentrations of the toxic metabolite chloroacetaldehyde (B151913) (CAA).[3][4] In contrast, cyclophosphamide metabolism favors a ring-opening pathway, producing acrolein, which is primarily associated with urotoxicity.[3]

Table 1: Comparative Off-Target Toxicity Profile

Off-Target EffectIfosfamideCyclophosphamideKey Toxic Metabolite
Nephrotoxicity Higher Incidence and Severity[5]Lower IncidenceChloroacetaldehyde (CAA)[6]
Neurotoxicity Higher Incidence and Severity[2]Lower IncidenceChloroacetaldehyde (CAA)[6]
Urotoxicity Present (largely mitigated by Mesna)Present (largely mitigated by Mesna)Acrolein[6]
Myelosuppression Dose-limiting toxicityDose-limiting toxicityPhosphoramide mustard, Ifosfamide mustard[2]

Note: Direct quantitative comparisons of IC50 values in normal cells and head-to-head clinical trial data on the incidence of specific toxicities are not consistently available in the reviewed literature. The information presented is based on qualitative statements and mechanistic studies.

Mechanisms of Off-Target Toxicity

The off-target effects of ifosfamide are primarily mediated by its metabolite, chloroacetaldehyde (CAA).

Nephrotoxicity

CAA-induced nephrotoxicity is a significant concern. The proposed mechanism involves the inhibition of mitochondrial function in renal proximal tubular cells.[7] Specifically, CAA has been shown to inhibit Complex I of the mitochondrial respiratory chain, leading to decreased ATP production and increased oxidative stress, ultimately causing cellular damage and apoptosis.[7]

Neurotoxicity

Ifosfamide-induced encephalopathy is another serious side effect. The lipophilic nature of CAA allows it to cross the blood-brain barrier. In the central nervous system, CAA is thought to exert its toxic effects by depleting intracellular glutathione (B108866) (GSH) levels and inhibiting mitochondrial oxidative phosphorylation.[8][9] This disruption in cellular redox balance and energy metabolism can lead to neuronal dysfunction and the clinical manifestations of encephalopathy.

Experimental Protocols for Validating Off-Target Effects

Validating the off-target effects of ifosfamide involves a combination of in vitro and in vivo studies. Below are detailed methodologies for key experiments.

In Vitro Nephrotoxicity Assessment
  • Objective: To determine the cytotoxic effects of ifosfamide and its metabolites on renal cells.

  • Cell Models:

    • Primary human renal proximal tubule epithelial cells (RPTECs)

    • Immortalized human kidney cell lines (e.g., HK-2)

  • Methodology:

    • Cell Culture: Culture cells in appropriate media and conditions until they reach a confluent monolayer.

    • Treatment: Expose cells to varying concentrations of ifosfamide, cyclophosphamide, chloroacetaldehyde, and acrolein for a defined period (e.g., 24, 48, 72 hours).

    • Cytotoxicity Assay (MTT or LDH release):

      • MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.

      • LDH Assay: Collect the cell culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available kit.

    • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each compound.

Assessment of Mitochondrial Dysfunction
  • Objective: To evaluate the impact of ifosfamide and its metabolites on mitochondrial respiration.

  • Methodology (using Seahorse XF Analyzer):

    • Cell Seeding: Seed renal cells in a Seahorse XF cell culture microplate.

    • Treatment: Treat cells with the compounds of interest for a specified duration.

    • Oxygen Consumption Rate (OCR) Measurement:

      • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

      • Measure the OCR at baseline and after each injection to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

    • Data Analysis: Compare the OCR parameters between treated and untreated cells.

Glutathione Depletion Assay
  • Objective: To quantify the reduction in intracellular glutathione levels following exposure to ifosfamide and its metabolites.

  • Methodology (using a luminescence-based assay like GSH-Glo™):

    • Cell Culture and Treatment: Culture appropriate cells (e.g., neuronal cells for neurotoxicity studies) and treat with the test compounds.

    • Cell Lysis and GSH Detection:

      • Lyse the cells and add a luciferin (B1168401) derivative and glutathione-S-transferase (GST). The amount of luciferin generated is proportional to the amount of GSH in the sample.

      • Add a luciferin detection reagent to produce a luminescent signal.

    • Measurement: Measure the luminescence using a luminometer.

    • Data Analysis: Normalize the luminescent signal to the number of cells and compare the GSH levels in treated versus control cells.

Visualizing the Mechanisms and Workflows

To better understand the complex processes involved in ifosfamide's off-target effects and their validation, the following diagrams have been generated using the DOT language.

Ifosfamide_Metabolism_and_Toxicity cluster_0 Ifosfamide Metabolism cluster_1 Metabolic Pathways cluster_2 Toxic Metabolites cluster_3 Off-Target Toxicities Ifosfamide Ifosfamide Metabolism Hepatic CYP450 Metabolism Ifosfamide->Metabolism N_dechloroethylation N-dechloroethylation (Preferential for Ifosfamide) Metabolism->N_dechloroethylation Ring_oxidation Ring Oxidation Metabolism->Ring_oxidation CAA Chloroacetaldehyde (CAA) N_dechloroethylation->CAA Acrolein Acrolein Ring_oxidation->Acrolein Active_Mustard Ifosforamide Mustard (Active Cytotoxic Agent) Ring_oxidation->Active_Mustard Nephrotoxicity Nephrotoxicity CAA->Nephrotoxicity Neurotoxicity Neurotoxicity CAA->Neurotoxicity Urotoxicity Urotoxicity Acrolein->Urotoxicity

Caption: Metabolic activation of Ifosfamide and generation of toxic metabolites.

Nephrotoxicity_Pathway CAA Chloroacetaldehyde (CAA) Mitochondria Renal Proximal Tubule Cell Mitochondria CAA->Mitochondria Complex_I Inhibition of Mitochondrial Complex I Mitochondria->Complex_I targets ATP_depletion Decreased ATP Production Complex_I->ATP_depletion Oxidative_stress Increased Oxidative Stress Complex_I->Oxidative_stress Cell_damage Cellular Damage & Apoptosis ATP_depletion->Cell_damage Oxidative_stress->Cell_damage Experimental_Workflow_Nephrotoxicity start Start: In Vitro Nephrotoxicity Assessment cell_culture Culture Renal Cells (e.g., HK-2) start->cell_culture treatment Treat with Ifosfamide, Cyclophosphamide, CAA, Acrolein cell_culture->treatment cytotoxicity_assay Perform Cytotoxicity Assay (MTT or LDH) treatment->cytotoxicity_assay mitochondrial_assay Assess Mitochondrial Function (Seahorse XF) treatment->mitochondrial_assay data_analysis Analyze Data: - Calculate IC50 - Compare OCR profiles cytotoxicity_assay->data_analysis mitochondrial_assay->data_analysis end End: Determine Comparative Nephrotoxicity data_analysis->end

References

Navigating Alkylating Agent Resistance: A Comparative Analysis of Isophosphamide Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-resistance profiles of isophosphamide and other key alkylating agents, this guide provides researchers, scientists, and drug development professionals with essential experimental data, detailed methodologies, and visual summaries of resistance mechanisms to inform preclinical research and clinical trial design.

This compound, a cornerstone of many chemotherapy regimens, faces the growing challenge of drug resistance. Understanding the patterns of cross-resistance between this compound and other alkylating agents is critical for developing effective second-line therapies and novel drug combinations. This guide synthesizes available preclinical data to offer a comparative look at these resistance profiles, providing a valuable resource for navigating the complexities of alkylating agent efficacy.

Quantitative Analysis of Cross-Resistance

The following tables summarize the in vitro cytotoxicity data for this compound and other alkylating agents against various cancer cell lines, including those with acquired resistance to a specific agent. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Cytotoxicity of this compound in Sensitive and Resistant Osteosarcoma Cells

Cell LineDrugIC50 (µM)Fold Resistance
U2OS (Sensitive)This compound26.77-
U2OS R+ (Resistant)This compound37.131.4
U2OS R- (Resistant, drug-free culture)This compound20.890.8

Data synthesized from a study on induced this compound resistance in osteosarcoma cells[1]. The U2OS R- line indicates that resistance may be reversible upon removal of the drug.

Table 2: Comparative Cytotoxicity of Alkylating Agents in Ovarian Cancer Cell Lines

Cell LineDrugIC50 (µM)
A2780 (Sensitive) Cisplatin1 ± 7.05
Carboplatin17 ± 6.01
SKOV3 (Intrinsically Resistant) Cisplatin10 ± 2.98
Carboplatin100 ± 4.37

This table illustrates intrinsic resistance to platinum-based alkylating agents in the SKOV3 cell line compared to the sensitive A2780 line[2]. Data on this compound cross-resistance in these specific lines is limited.

Table 3: Cytotoxicity of Alkylating Agents in Glioblastoma Cell Lines

Cell LineDrugIC50 (µM)
U87 (Sensitive) Temozolomide~10 - 172
Carmustine (BCNU)54.4
T98G (Resistant) Temozolomide>250

Table 4: General Cytotoxicity of Various Alkylating Agents in Different Cancer Cell Lines

Alkylating AgentCell LineCancer TypeIC50 (µM)
CisplatinA549Lung Carcinoma~7.5
MCF-7Breast Adenocarcinoma~6.4
MelphalanRPMI-8226Multiple Myeloma-
LR5 (Melphalan-Resistant)Multiple MyelomaResistant
TemozolomideU87 MGGlioblastoma748.3

This table provides a broader context of the cytotoxic concentrations of different alkylating agents[3]. The LR5 cell line demonstrates significant resistance to melphalan[5].

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the study of drug resistance. Below are standardized methodologies for developing resistant cell lines and assessing cross-resistance.

Protocol for Generating Drug-Resistant Cell Lines

This protocol describes a common method for generating a drug-resistant cell line through continuous, stepwise exposure to the drug.

1. Initial Cell Culture and IC50 Determination:

  • Culture the parental cancer cell line in appropriate media and conditions.
  • Determine the initial half-maximal inhibitory concentration (IC50) of the selected alkylating agent (e.g., this compound) using a cell viability assay such as the MTT assay.

2. Induction of Resistance:

  • Begin by exposing the parental cell line to the alkylating agent at a concentration equal to or slightly below the determined IC50.
  • Culture the cells in the presence of the drug for a defined period (e.g., 24-72 hours), followed by a recovery period in drug-free medium.
  • Once the cells have recovered and resumed proliferation, gradually increase the concentration of the alkylating agent in subsequent treatment cycles.
  • This process of stepwise dose escalation is continued over several months until the cells can tolerate significantly higher concentrations of the drug compared to the parental line.

3. Confirmation of Resistance:

  • Regularly assess the IC50 of the treated cell population to monitor the development of resistance.
  • A significant increase in the IC50 value (typically 5-10 fold or higher) compared to the parental cell line confirms the establishment of a resistant cell line.
  • The stability of the resistant phenotype should be confirmed by culturing the cells in the absence of the drug for several passages and then re-evaluating the IC50.

Protocol for MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Harvest and count cells from both the sensitive (parental) and resistant cell lines.
  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

2. Drug Treatment:

  • Prepare serial dilutions of the alkylating agents to be tested (e.g., this compound, cyclophosphamide, cisplatin, melphalan, temozolomide).
  • Remove the culture medium from the wells and replace it with medium containing the different concentrations of the drugs. Include a vehicle control (e.g., DMSO) and a no-treatment control.

3. Incubation:

  • Incubate the plate for a period that allows for the drug to exert its cytotoxic effects (typically 24-72 hours).

4. MTT Addition and Incubation:

  • Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.

5. Solubilization of Formazan:

  • Carefully remove the medium containing MTT.
  • Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

7. Data Analysis:

  • Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
  • Plot the percentage of viability against the drug concentration on a logarithmic scale to generate a dose-response curve.
  • Determine the IC50 value, the concentration of the drug that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.

Mechanisms of Resistance and Signaling Pathways

Cross-resistance between this compound and other alkylating agents is often multifactorial, involving several key cellular mechanisms. The following diagrams illustrate these complex relationships and experimental workflows.

cluster_0 Experimental Workflow: Cross-Resistance Study Start Start with Parental Sensitive Cell Line IC50_parental Determine IC50 of Primary Alkylating Agent Start->IC50_parental Develop_Resistant Develop Resistant Cell Line (Stepwise Exposure) IC50_parental->Develop_Resistant IC50_resistant Confirm Resistance: Determine new IC50 Develop_Resistant->IC50_resistant Cross_Resistance_Assay MTT Assay with Panel of Alkylating Agents IC50_resistant->Cross_Resistance_Assay Data_Analysis Calculate IC50s and Fold Resistance Cross_Resistance_Assay->Data_Analysis Conclusion Determine Cross-Resistance Profile Data_Analysis->Conclusion cluster_1 Mechanisms of this compound Resistance IFO This compound (Prodrug) Active_Metabolites Active Metabolites (Isophosphoramide Mustard) IFO->Active_Metabolites CYP450 Activation DNA_Damage DNA Alkylation & Cross-linking Active_Metabolites->DNA_Damage Detoxification Increased Detoxification (e.g., ALDH) Active_Metabolites->Detoxification Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis DNA_Repair Enhanced DNA Repair (e.g., BER, NER, HR) DNA_Damage->DNA_Repair Repair Anti_Apoptosis Altered Apoptotic Pathways (e.g., p53 mutation) Apoptosis->Anti_Apoptosis Inhibition cluster_2 DNA Damage Response Pathways in Alkylating Agent Resistance Alkylating_Agent Alkylating Agent (e.g., this compound, Cisplatin) DNA_Adducts DNA Adducts & Cross-links Alkylating_Agent->DNA_Adducts BER Base Excision Repair (BER) DNA_Adducts->BER Damage Recognition NER Nucleotide Excision Repair (NER) DNA_Adducts->NER Damage Recognition MMR Mismatch Repair (MMR) DNA_Adducts->MMR Damage Recognition HR Homologous Recombination (HR) DNA_Adducts->HR Damage Recognition NHEJ Non-Homologous End Joining (NHEJ) DNA_Adducts->NHEJ Damage Recognition Cell_Survival Cell Survival & Resistance BER->Cell_Survival Successful Repair NER->Cell_Survival Successful Repair MMR->Cell_Survival Successful Repair HR->Cell_Survival Successful Repair NHEJ->Cell_Survival Successful Repair

References

Efficacy of Isophosphamide in Combination with Targeted Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isophosphamide, an alkylating agent, has long been a component of chemotherapy regimens for various cancers, including soft tissue sarcomas and ovarian cancer. To enhance its therapeutic efficacy, researchers are increasingly exploring combinations with targeted therapies that interfere with specific molecular pathways involved in tumor growth and survival. This guide provides a comparative overview of the efficacy of this compound in combination with three major classes of targeted agents: Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors, Poly (ADP-ribose) polymerase (PARP) inhibitors, and mammalian Target of Rapamycin (mTOR) inhibitors. The available evidence is presented, drawing from clinical and preclinical studies to inform future research and drug development.

This compound and VEGFR Inhibitors: A Clinically Investigated Combination

The combination of this compound with VEGFR inhibitors, which target the angiogenesis pathway crucial for tumor growth, has been evaluated in clinical trials, particularly in soft tissue sarcoma (STS).

Quantitative Data Summary
CombinationCancer TypeTrial PhaseKey Efficacy ResultsReference
This compound + Sorafenib (B1663141)Advanced Soft Tissue SarcomaPhase IIProgression-Free Rate (PFR) at 3 months: 66% (95% CI 48-81) PFR at 6 months: 37% (95% CI 22-55) Objective Response Rate (ORR): 17% (Partial Response) Median Progression-Free Survival (PFS): 4.8 months Median Overall Survival (OS): 16.2 months[1]
This compound + Pazopanib (B1684535)Advanced Solid TumorsPhase IRecommended Phase II Dose (RP2D) of pazopanib: 800 mg daily with 3 days continuous ifosfamide (B1674421) infusion. The combination was found to be safe, though ifosfamide co-administration resulted in lower pazopanib exposure.[2]
Experimental Protocol: this compound and Sorafenib in Advanced Soft Tissue Sarcoma

This protocol is based on a Phase II clinical trial (NCT00541840) in patients with advanced soft tissue sarcoma.[1][3]

Patient Population: Patients with advanced soft tissue sarcoma, with or without prior anthracycline treatment.

Treatment Regimen:

  • Sorafenib: 400 mg administered orally twice daily, starting on Day +2 of the first cycle and continuing until disease progression or unacceptable toxicity.[1]

  • This compound: 2.0 g/m² administered as an intravenous infusion over 4 hours on Days 1, 2, and 3 of each 21-day cycle.[1]

  • Mesna: 400 mg/m² administered concurrently with this compound to prevent hemorrhagic cystitis.[1]

  • Cycle Length: 21 days. This compound was administered for a maximum of 6 cycles, while sorafenib could be continued.[1]

Efficacy Endpoints:

  • Primary: Progression-free rate (PFR) at 3 and 6 months.[1]

  • Secondary: Overall response rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS).[1]

Safety Monitoring: Assessment of adverse events, with particular attention to toxicities such as fatigue, hand-foot syndrome, and neutropenia.[4]

VEGFR_Signaling_Pathway VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Promotes AKT AKT PI3K->AKT AKT->Angiogenesis Promotes Sorafenib Sorafenib (VEGFR Inhibitor) Sorafenib->VEGFR Inhibits

VEGFR Signaling Pathway Inhibition by Sorafenib.

This compound and PARP Inhibitors: A Preclinical Rationale

PARP inhibitors block a key DNA repair pathway, and their combination with DNA-damaging agents like this compound is a rational approach to induce synthetic lethality in cancer cells. While direct clinical trial data for this compound combined with PARP inhibitors is currently limited, preclinical studies and clinical trials with the related alkylating agent cyclophosphamide (B585) provide a strong basis for further investigation.

Preclinical and Indirect Clinical Evidence
  • Preclinical Synergy: In pediatric solid tumor cell lines, the PARP inhibitor olaparib (B1684210) has shown synergistic efficacy when combined with alkylating agents.[5]

  • Clinical Trials with Cyclophosphamide: Phase I studies of the PARP inhibitor veliparib (B1684213) in combination with metronomic cyclophosphamide have shown the combination to be well-tolerated and active, particularly in patients with BRCA mutations.[6][7] A phase I study of olaparib with oral cyclophosphamide also demonstrated tolerability and activity in breast and ovarian cancers.[8]

Experimental Workflow: A Generalized Approach for Combination Studies

The following diagram illustrates a typical workflow for a phase I/II clinical trial evaluating a combination therapy like this compound and a targeted agent.

Experimental_Workflow Phase I/II Clinical Trial Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Dose_Escalation Phase I: Dose Escalation (3+3 Design) Determine MTD & RP2D Patient_Screening->Dose_Escalation Efficacy_Expansion Phase II: Efficacy Expansion (at RP2D) Dose_Escalation->Efficacy_Expansion Establishes RP2D Treatment_Cycle Treatment Cycle (e.g., 21 days) This compound + Targeted Agent Efficacy_Expansion->Treatment_Cycle Safety_Monitoring Safety & Tolerability (Adverse Events) Treatment_Cycle->Safety_Monitoring Efficacy_Assessment Efficacy Assessment (RECIST criteria) Treatment_Cycle->Efficacy_Assessment Data_Analysis Data Analysis (PFS, OS, ORR) Safety_Monitoring->Data_Analysis Efficacy_Assessment->Data_Analysis

Generalized Experimental Workflow for Combination Therapy Trials.

PARP_Signaling_Pathway PARP-mediated DNA Repair Pathway DNA_Damage DNA Single-Strand Break (Caused by this compound) PARP PARP DNA_Damage->PARP Recruits PAR Poly(ADP-ribose) (PAR) PARP->PAR Synthesizes Cell_Death Cell Death (Synthetic Lethality) PARP->Cell_Death Leads to (when inhibited) Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins Recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Mediates PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP Inhibits

PARP-mediated DNA Repair and Inhibition.

This compound and mTOR Inhibitors: An Emerging Preclinical Concept

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival.[4][9][10][11] Preclinical evidence suggests that combining mTOR inhibitors with cytotoxic agents could be a promising strategy. As with PARP inhibitors, direct clinical data for the combination with this compound is lacking, but studies with cyclophosphamide offer some insights.

Preclinical and Indirect Clinical Evidence
  • Preclinical Synergy: The combination of mTOR inhibitors with cytotoxic agents has demonstrated synergistic antiproliferative activity in various cancer models.[2]

  • Clinical Trials with Cyclophosphamide: A phase I clinical trial of the mTOR inhibitor everolimus (B549166) combined with low-dose cyclophosphamide in metastatic renal cell carcinoma showed that the combination could modulate the immune response by depleting regulatory T cells.[12] Another study in relapsed rhabdomyosarcoma showed that temsirolimus (B1684623) with vinorelbine (B1196246) and cyclophosphamide improved event-free survival compared to a bevacizumab-containing regimen.[13]

mTOR_Signaling_Pathway mTOR Signaling Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Activates Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation mTORC1->Protein_Synthesis Promotes mTOR_Inhibitor mTOR Inhibitor (e.g., Everolimus) mTOR_Inhibitor->mTORC1 Inhibits

Simplified mTOR Signaling Pathway and Inhibition.

Conclusion and Future Directions

The combination of this compound with targeted therapies holds promise for improving outcomes in various cancers. The most mature data exists for the combination with VEGFR inhibitors, particularly sorafenib in soft tissue sarcoma, where a significant clinical benefit has been demonstrated. For combinations with PARP and mTOR inhibitors, the evidence is primarily preclinical or based on studies with the related alkylating agent cyclophosphamide. These findings provide a strong rationale for conducting dedicated clinical trials of this compound with PARP and mTOR inhibitors. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from these combination therapies and to optimize dosing and scheduling to maximize efficacy and minimize toxicity.

References

Isophosphamide Demonstrates Comparable Efficacy to Standard-of-Care Chemotherapies in Patient-Derived Xenograft Models of Sarcoma

Author: BenchChem Technical Support Team. Date: December 2025

A preclinical study utilizing a patient-derived xenograft (PDX) model of epithelioid sarcoma has shown that the combination of isophosphamide and doxorubicin (B1662922), as well as single-agent gemcitabine (B846), exhibit potent anti-tumor activity. This head-to-head comparison provides valuable insights for researchers and drug development professionals working on novel sarcoma therapies. The study highlights the utility of PDX models in evaluating the efficacy of established chemotherapeutic agents and provides a benchmark for the assessment of new targeted therapies.

Comparative Efficacy in an Epithelioid Sarcoma PDX Model

In a study by Stacchiotti et al., the efficacy of this compound (also known as ifosfamide) was compared with doxorubicin and gemcitabine in a patient-derived xenograft model of epithelioid sarcoma. The results, summarized in the table below, indicate that while this compound and doxorubicin as single agents had modest effects, their combination resulted in significant tumor volume inhibition. Notably, gemcitabine as a single agent demonstrated the highest level of anti-tumor activity in this model.

Treatment GroupSarcoma SubtypeEfficacy MetricResultReference
Doxorubicin (D)Epithelioid SarcomaMax. Tumor Volume Inhibition (TVI)Modest[1]
This compound (I)Epithelioid SarcomaMax. Tumor Volume Inhibition (TVI)Modest[1]
Doxorubicin + this compound (D+I)Epithelioid SarcomaMax. Tumor Volume Inhibition (TVI)94%[1][2]
Gemcitabine (G)Epithelioid SarcomaMax. Tumor Volume Inhibition (TVI)98%[1][2]

Experimental Protocols

The following protocols are based on methodologies described for establishing and utilizing patient-derived xenograft models for therapeutic testing.

Establishment of Patient-Derived Xenograft (PDX) Model:

  • Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients diagnosed with sarcoma. The tissue is collected under sterile conditions.[3]

  • Implantation: The tumor tissue is minced into small fragments (approximately 1-3 mm³) and subcutaneously implanted into immunodeficient mice (e.g., SCID or NOD/SCID).[3]

  • Tumor Growth and Passaging: The mice are monitored for tumor growth. Once the tumors reach a volume of 1000-1500 mm³, they are harvested and can be serially passaged into new cohorts of mice to expand the PDX line.[3]

  • Model Validation: The histological and molecular characteristics of the PDX tumors are compared to the original patient tumor to ensure fidelity.[4]

Drug Efficacy Studies in PDX Models:

  • Cohort Formation: Once the PDX tumors reach a specified size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups (typically 8-10 mice per group).[3]

  • Treatment Administration: The therapeutic agents (e.g., this compound, doxorubicin, gemcitabine) and a vehicle control are administered to the respective groups according to a predetermined schedule, dosage, and route of administration.[3]

  • Tumor Volume Measurement: Tumor dimensions (length and width) are measured with calipers 2-3 times per week, and the tumor volume is calculated using the formula: (Length x Width²)/2.[3]

  • Data Analysis: The primary endpoint is often Tumor Volume Inhibition (TVI), which is calculated at the end of the study. The health and body weight of the mice are also monitored as indicators of toxicity.[2][3]

Visualizing Experimental Workflow and this compound's Mechanism of Action

To further elucidate the experimental process and the underlying mechanism of this compound, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 PDX Model Establishment cluster_1 Efficacy Study A Patient with Sarcoma B Tumor Tissue Resection A->B C Implantation into Immunodeficient Mice B->C D Tumor Growth to 100-200 mm³ C->D E Randomization into Treatment Groups D->E F Drug Administration (this compound vs. SoC) E->F G Tumor Volume Monitoring F->G H Endpoint Analysis (TVI) G->H

Experimental workflow for sarcoma PDX efficacy studies.

G A This compound (Prodrug) B Hepatic CYP450 Activation A->B C Isophosphoramide Mustard (Active Metabolite) B->C D DNA in Sarcoma Cell Nucleus C->D E DNA Cross-linking D->E F Inhibition of DNA Replication & Transcription E->F G Apoptosis (Programmed Cell Death) F->G

Mechanism of action of this compound in sarcoma cells.

References

A Comparative Metabolomic Analysis of Ifosfamide and Cyclophosphamide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic fates of two isomeric anticancer agents, revealing key differences that underpin their distinct toxicity profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the metabolomic consequences of Ifosfamide (B1674421) (IF) and Cyclophosphamide (B585) (CP) treatment, supported by experimental data and detailed methodologies.

Executive Summary

Ifosfamide and cyclophosphamide, though structurally isomeric oxazaphosphorine cytostatic drugs, exhibit notably different clinical toxicity profiles.[1] While both are potent anticancer agents used in various chemotherapy regimens, ifosfamide treatment is uniquely associated with significant nephrotoxicity and neurotoxicity.[1][2] This divergence in adverse effects is largely attributed to differences in their metabolic activation and degradation pathways.[1][3] This guide dissects these metabolic distinctions through a comparative metabolomic lens, presenting quantitative data, detailed experimental protocols, and visual representations of the key metabolic pathways.

The central finding from comparative metabolomic studies is the differential handling of the N-dechloroethylation and ring-opening pathways.[1][2] Ifosfamide preferentially undergoes N-dechloroethylation, a metabolic route that generates chloroacetaldehyde (B151913) (CAA), a metabolite strongly implicated in the drug's characteristic neurotoxic and nephrotoxic effects.[1][4] Conversely, cyclophosphamide metabolism favors a ring-opening pathway, leading to the formation of acrolein, a potent urotoxic agent responsible for hemorrhagic cystitis.[5] While both drugs produce acrolein, the significantly higher production of CAA from ifosfamide is a critical differentiator.[4][6]

Metabolomic profiling, utilizing advanced analytical techniques such as ultra-performance liquid chromatography-linked electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS) and nuclear magnetic resonance (NMR) spectroscopy, has been instrumental in identifying and quantifying the array of metabolites produced from both drugs.[1][7] These studies have not only confirmed the primary metabolic pathways but have also identified novel metabolites and downstream products, offering a more complete picture of their biotransformation.

This guide will present a side-by-side comparison of the identified metabolites, their relative abundance, and the experimental workflows used to obtain this data. Furthermore, detailed diagrams will illustrate the metabolic pathways of both drugs, providing a clear visual reference for understanding their divergent metabolic fates.

Comparative Metabolite Profiles

Metabolomic analysis of urine and plasma samples from subjects treated with ifosfamide and cyclophosphamide reveals a distinct signature of metabolites for each drug. The following tables summarize the key drug-related metabolites identified in studies using UPLC-ESI-QTOFMS.

Metabolite Ifosfamide Treatment Cyclophosphamide Treatment Key Pathway Associated Toxicity
Parent Drug IfosfamideCyclophosphamide--
4-Hydroxyifosfamide (4OHIF) Present-ActivationAntitumor activity
Aldoifosfamide (AIF) Present-ActivationAntitumor activity
Isophosphoramide Mustard (IPM) Present-ActivationAntitumor activity
2-Dechloroethylifosfamide (2-DCIF) Major MetaboliteMinor MetaboliteN-dechloroethylationDetoxification
3-Dechloroethylifosfamide (3-DCIF) Major MetaboliteMinor MetaboliteN-dechloroethylationDetoxification
Chloroacetaldehyde (CAA) Major ByproductMinor ByproductN-dechloroethylationNeurotoxicity, Nephrotoxicity[1][4]
Acrolein Minor ByproductMajor ByproductRing-openingUrotoxicity (Hemorrhagic Cystitis)[1][5]
S-Carboxymethylcysteine (SCMC) PresentPresentCAA Detoxification-
Thiodiglycolic Acid (TDGA) PresentPresentCAA Detoxification-
Metabolite Cyclophosphamide Treatment Ifosfamide Treatment Key Pathway Associated Toxicity
Parent Drug CyclophosphamideIfosfamide--
4-Hydroxycyclophosphamide (4OHCP) Present-ActivationAntitumor activity
Aldophosphamide (AP) Present-ActivationAntitumor activity
Phosphoramide Mustard (PM) Present-ActivationAntitumor activity
Acrolein Major ByproductMinor ByproductRing-openingUrotoxicity (Hemorrhagic Cystitis)[1][5]
Carboxyphosphamide Present-Detoxification-
4-Ketocyclophosphamide Present-Detoxification-
Nornitrogen Mustard Present-DegradationAntitumor activity
Chloroacetaldehyde (CAA) Minor ByproductMajor ByproductN-dechloroethylationNeurotoxicity, Nephrotoxicity[1][4]

Experimental Protocols

The following methodologies are representative of the experimental designs used in comparative metabolomic studies of ifosfamide and cyclophosphamide.

Animal Studies and Sample Collection
  • Animal Model: Male C57BL/6 mice are typically used.[1]

  • Drug Administration: Ifosfamide and cyclophosphamide are administered via intraperitoneal injection. Control groups receive a saline solution.

  • Sample Collection: Urine samples are collected over a specified time course (e.g., 0-8h, 8-24h) using metabolic cages. Plasma samples can also be collected at defined time points. Samples are immediately frozen and stored at -80°C until analysis.[1]

Metabolite Profiling using UPLC-ESI-QTOFMS
  • Sample Preparation: Urine samples are thawed, centrifuged to remove particulate matter, and then diluted with an appropriate solvent (e.g., 0.1% formic acid in water).[1]

  • Chromatography: An Acquity UPLC BEH C18 column is commonly used for separation. The mobile phase consists of a gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) with 0.1% formic acid (B).[1]

  • Mass Spectrometry: A QTOF Premier mass spectrometer operating in positive electrospray ionization mode (ESI+) is used for detection. Key parameters include a capillary voltage of 3 kV, cone voltage of 20 V, source temperature of 120°C, and desolvation temperature of 350°C.[1]

  • Data Analysis: Raw data is processed using software such as MassLynx for peak detection and alignment. Multivariate data analysis techniques, including Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), are employed to identify metabolites that differ significantly between treatment groups.

Metabolite Identification
  • Accurate Mass Measurement: The high-resolution mass spectrometry data provides accurate mass measurements, which are used to predict elemental compositions.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns of potential metabolites are generated using MS/MS and compared to known standards or databases for confirmation.

  • Database Searching: Metabolites are putatively identified by searching their accurate masses against metabolomic databases.

NMR-Based Metabolomics
  • Sample Preparation: Urine samples are typically mixed with a buffer solution (e.g., phosphate (B84403) buffer in D2O) containing a chemical shift reference standard (e.g., TSP).

  • NMR Spectroscopy: 1H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz). Standard one-dimensional pulse sequences with water suppression are used.[7]

  • Data Analysis: NMR spectra are processed (phasing, baseline correction, and referencing). The spectral data can be subjected to multivariate statistical analysis to identify changes in endogenous metabolites.[7][8]

Visualization of Metabolic Pathways and Experimental Workflow

To visually represent the complex processes involved, the following diagrams were generated using Graphviz (DOT language).

experimental_workflow cluster_animal_studies Animal Studies & Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Metabolomic Analysis cluster_data_processing Data Processing & Identification animal_model Animal Model (e.g., C57BL/6 Mice) drug_admin Drug Administration (IF, CP, or Saline) animal_model->drug_admin sample_collection Sample Collection (Urine, Plasma) drug_admin->sample_collection thawing Thawing & Centrifugation sample_collection->thawing dilution Dilution thawing->dilution uplc UPLC Separation (C18 Column) dilution->uplc nmr NMR Spectroscopy (1H NMR) dilution->nmr ms QTOF-MS Detection (ESI+) uplc->ms data_proc Data Preprocessing (Peak Detection, Alignment) ms->data_proc nmr->data_proc stat_analysis Multivariate Statistical Analysis (PCA, OPLS-DA) data_proc->stat_analysis met_id Metabolite Identification (Accurate Mass, MS/MS) stat_analysis->met_id

Figure 1: Experimental workflow for comparative metabolomics.

metabolic_pathways cluster_ifosfamide Ifosfamide Metabolism cluster_cyclophosphamide Cyclophosphamide Metabolism IF Ifosfamide OHIF 4-Hydroxyifosfamide IF->OHIF CYP450 DCIF 2- & 3-Dechloroethylifosfamide IF->DCIF N-dechloroethylation (Major Pathway) AIF Aldoifosfamide OHIF->AIF IPM Isophosphoramide Mustard (Antitumor Activity) AIF->IPM Acrolein_IF Acrolein (Urotoxicity) AIF->Acrolein_IF CAA Chloroacetaldehyde (Neurotoxicity, Nephrotoxicity) DCIF->CAA CP Cyclophosphamide OHCP 4-Hydroxycyclophosphamide CP->OHCP CYP450 DCCP Dechloroethylcyclophosphamide CP->DCCP N-dechloroethylation (Minor Pathway) AP Aldophosphamide OHCP->AP Keto 4-Ketocyclophosphamide OHCP->Keto PM Phosphoramide Mustard (Antitumor Activity) AP->PM Acrolein_CP Acrolein (Urotoxicity) AP->Acrolein_CP Ring-opening (Major Pathway) Carboxy Carboxyphosphamide AP->Carboxy ALDH CAA_CP Chloroacetaldehyde DCCP->CAA_CP

Figure 2: Comparative metabolic pathways of Ifosfamide and Cyclophosphamide.

Conclusion

The comparative metabolomic analysis of ifosfamide and cyclophosphamide provides critical insights into the biochemical basis for their distinct toxicity profiles. The preferential metabolic activation of ifosfamide through N-dechloroethylation leads to the significant production of chloroacetaldehyde, the primary culprit behind its associated neurotoxicity and nephrotoxicity. In contrast, cyclophosphamide's metabolism predominantly follows a ring-opening pathway, generating acrolein and leading to urotoxicity.

These findings, enabled by powerful analytical platforms like UPLC-MS and NMR, underscore the importance of metabolomics in understanding drug metabolism and toxicity. For researchers and drug development professionals, this detailed understanding can inform the development of safer analogs, personalized dosing strategies, and targeted interventions to mitigate adverse drug reactions. The experimental protocols and pathway diagrams presented in this guide offer a foundational resource for further investigation into the complex metabolic fates of these important anticancer agents.

References

Validating Biomarkers of Ifosfamide Sensitivity and Resistance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular drivers of response to the alkylating agent Ifosfamide (B1674421) is critical for advancing personalized cancer therapy. This guide provides an objective comparison of key biomarkers implicated in Ifosfamide sensitivity and resistance, supported by experimental data and detailed methodologies for their validation.

Key Biomarkers: A Comparative Overview

The efficacy of Ifosfamide, a prodrug requiring metabolic activation, is influenced by a complex interplay of factors including drug metabolism, cellular detoxification mechanisms, and the integrity of DNA damage response pathways. Several biomarkers have emerged as potential predictors of treatment outcome.

Cytochrome P450 3A4 (CYP3A4)

Ifosfamide's conversion to its active cytotoxic form, 4-hydroxyifosfamide, is primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[1][2] Consequently, the expression and activity of this enzyme within the tumor microenvironment can significantly impact drug efficacy.

  • As a Marker of Sensitivity: Higher intratumoral CYP3A4 levels may lead to more efficient local activation of Ifosfamide, potentially enhancing its anti-tumor activity.

  • As a Marker of Resistance: Conversely, lower or absent CYP3A4 expression can result in insufficient drug activation, contributing to innate resistance. Some studies also suggest a complex role where high CYP3A4 activity might, in certain contexts, contribute to resistance through alternative metabolic pathways or by inducing other resistance mechanisms.[2][3]

Experimental Data Summary:

Experimental ModelMethodKey Finding in Resistant vs. Sensitive ContextFold ChangeReference
RIF-1 Murine SarcomaWestern BlotIncreased CYP3A4 protein levels were observed following direct injection of a CYP3A4-expressing construct into the tumor.Not Quantified[4]
Various Cancer Cell LinesWestern BlotTreatment with Ifosfamide (300 µM) was shown to induce the expression of CYP3A4 protein.Not Quantified[1]
Glutathione (B108866) (GSH) and Glutathione S-Transferases (GSTs)

The glutathione (GSH) and glutathione S-transferase (GST) system is a primary cellular defense against toxic compounds, including the active metabolites of many chemotherapy drugs.

  • As a Marker of Resistance: Elevated intracellular GSH levels and/or increased GST activity are frequently linked to resistance against alkylating agents like Ifosfamide.[5] These molecules can conjugate with and neutralize the cytotoxic metabolites of Ifosfamide, facilitating their efflux from the cell.[6]

  • As a Marker of Sensitivity: Depleted GSH levels or lower GST activity can render cancer cells more susceptible to Ifosfamide-induced damage. Notably, some clinical data indicate that Ifosfamide treatment itself can lead to a reduction in circulating GSH levels.[5]

Experimental Data Summary:

Patient Cohort/ModelMethodKey Finding in Resistant vs. Sensitive/Post-treatment ContextObservationReference
Advanced Cancer PatientsBlood Cell GSH MonitoringA significant decrease in blood cell GSH levels was observed during 3- and 10-day Ifosfamide infusion schedules.P < 0.05[5]
Small Cell Lung Cancer PatientsLC-MS/MSDeceased patients exhibited a persistently lower GSH/GSSG ratio following chemotherapy, suggesting a failure to restore redox balance.Not Quantified[7]
Osteosarcoma SurvivorsNot specifiedSurvivors of osteosarcoma had a significantly higher serum GSH/GSSG ratio compared to healthy controls.P < 0.001[8]
Immediate Early Response 3 (IER3)

IER3 is a stress-responsive gene with a dual role in cancer, capable of acting as either an oncogene or a tumor suppressor depending on the cellular context.[9] Its expression has been linked to the cellular response to chemotherapy.

  • As a Marker of Resistance: In osteosarcoma models, increased expression of IER3 has been observed in Ifosfamide-resistant cells.[10][11] Experimental silencing of the IER3 gene has been shown to re-sensitize these resistant cells to Ifosfamide, highlighting its potential as a biomarker and therapeutic target.[12][13]

Experimental Data Summary:

Experimental ModelMethodKey Finding in Resistant vs. Sensitive ContextFold ChangeReference
U2OS Osteosarcoma CellsqPCRIER3 gene expression was upregulated in Ifosfamide-resistant (U2OS R+) cells compared to their sensitive counterparts.Not Quantified[10]
Human Osteosarcoma XenograftsMicroarray & qRT-PCRDifferential expression of IER3 was identified between xenografts that responded poorly and those that responded well to Ifosfamide treatment.Not Quantified[12][13]
Aldehyde Dehydrogenase 1A1 (ALDH1A1)

ALDH1A1 is a detoxifying enzyme that oxidizes aldehydes and is also recognized as a functional marker for cancer stem cells (CSCs) in a variety of malignancies.[14][15]

  • As a Marker of Resistance: The association of ALDH1A1 with the CSC phenotype and its role in detoxifying aldehydes, which can be byproducts of chemotherapy-induced damage, link its increased expression and activity to chemoresistance.[14][16] This is particularly relevant for drugs like cyclophosphamide, a structural analog of Ifosfamide.

Experimental Data Summary:

Experimental ModelMethodKey Finding in Resistant vs. Sensitive/Metastatic ContextObservationReference
Sarcoma Patient TumorsqPCRALDH1A1 gene expression was significantly higher in tumors from patients with metastatic disease compared to those with non-metastatic disease.Significantly Increased[16]
Sarcoma Cell LinesAldefluor AssayA subpopulation of cells with high ALDH activity (ALDHhigh) was identified in several sarcoma cell lines.1.77% - 2.69%[17]

Signaling Pathways Implicated in Ifosfamide Resistance

The PI3K/Akt/mTOR Survival Pathway

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell survival, proliferation, and apoptosis. Its aberrant activation is a well-established mechanism of resistance to a wide range of cancer therapies, including chemotherapy.[18][19][20][21][22] In the face of Ifosfamide-induced DNA damage, a hyperactive PI3K/Akt/mTOR pathway can provide a powerful pro-survival signal, allowing cancer cells to evade apoptosis and continue to proliferate.

PI3K_Akt_mTOR_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition promotes Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival promotes DNA_Damage DNA Damage Apoptosis_Inhibition->DNA_Damage counteracts Ifosfamide Ifosfamide (active metabolite) Ifosfamide->DNA_Damage

Caption: The PI3K/Akt/mTOR pathway can override Ifosfamide-induced apoptotic signals.

The p53 Tumor Suppressor Pathway

The p53 protein is a critical guardian of the genome, orchestrating cellular responses to DNA damage. In cells with functional, wild-type p53, significant DNA damage caused by agents like Ifosfamide can trigger either cell cycle arrest to facilitate DNA repair or apoptosis to eliminate the damaged cell. However, mutations in the TP53 gene, which are prevalent in human cancers, can abrogate this protective mechanism.[3][23][24][25][26] The loss of p53 function allows cancer cells to tolerate DNA damage, leading to survival, genomic instability, and the emergence of chemoresistance.

p53_Pathway cluster_nucleus Ifosfamide Ifosfamide (active metabolite) DNA_Damage DNA Damage Ifosfamide->DNA_Damage p53_wt Wild-type p53 DNA_Damage->p53_wt activates p53_mut Mutant p53 DNA_Damage->p53_mut fails to activate functional response Cell_Cycle_Arrest Cell Cycle Arrest (G1/S checkpoint) p53_wt->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53_wt->Apoptosis induces (if damage is severe) Cell_Survival Cell Survival & Resistance p53_mut->Cell_Survival leads to DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows for

Caption: p53 status dictates cellular fate following Ifosfamide-induced DNA damage.

Experimental Protocols for Biomarker Validation

The following section provides detailed methodologies for the key experiments cited in this guide.

Western Blot for CYP3A4 Protein Expression

This protocol allows for the semi-quantitative analysis of CYP3A4 protein levels in cell or tissue lysates.

  • Sample Preparation: Homogenize cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on a 10% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20). Incubate with a primary antibody specific to CYP3A4 overnight at 4°C. Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash three times with TBST.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. Quantify band intensities using densitometry software and normalize to a loading control such as β-actin or total protein stain to compare expression levels between samples.

Western_Blot_Workflow A Sample Preparation B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G H Analysis G->H

Caption: A typical workflow for Western Blot analysis.

Glutathione S-Transferase (GST) Activity Assay

This colorimetric assay quantifies the enzymatic activity of GSTs in cellular extracts.

  • Lysate Preparation: Harvest cells and wash with ice-cold PBS. Lyse the cells in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 2 mM EDTA) via sonication or repeated freeze-thaw cycles. Clarify the lysate by centrifugation at 10,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Assay Reaction: In a 96-well plate, combine the cell lysate with a reaction mixture containing assay buffer, reduced glutathione (GSH), and the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., every 30-60 seconds for 10-15 minutes) using a microplate reader. The rate of increase in absorbance is directly proportional to the GST activity.

  • Calculation: Calculate the GST activity based on the rate of change in absorbance and the molar extinction coefficient of the CDNB-GSH conjugate. Normalize the activity to the total protein concentration of the lysate to allow for comparison across samples.

Quantitative Real-Time PCR (qPCR) for IER3 Gene Expression

This method allows for the sensitive and specific quantification of IER3 mRNA levels.

  • RNA Isolation and cDNA Synthesis: Extract total RNA from cells or tissues using a commercial kit. Assess the purity and integrity of the RNA. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

  • qPCR: Prepare a qPCR reaction mix containing a SYBR Green or TaqMan-based master mix, forward and reverse primers specific for IER3, and the synthesized cDNA. Include a no-template control and a reference gene (e.g., GAPDH, ACTB) for normalization. Perform the reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.

  • Data Analysis: Determine the cycle threshold (Ct) values for IER3 and the reference gene in each sample. Calculate the relative expression of IER3 using the comparative Ct (ΔΔCt) method to compare expression levels between Ifosfamide-sensitive and -resistant samples.

Immunohistochemistry (IHC) for ALDH1A1

This technique enables the visualization and semi-quantitative assessment of ALDH1A1 protein expression and localization within tissue sections.

  • Tissue Section Preparation: Deparaffinize formalin-fixed, paraffin-embedded (FFPE) tissue sections in xylene and rehydrate through a graded series of alcohol to water. Perform heat-induced epitope retrieval in a citrate (B86180) buffer (pH 6.0).

  • Immunostaining: Quench endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding with a blocking solution (e.g., normal goat serum). Incubate the sections with a primary antibody against ALDH1A1 overnight at 4°C. After washing, apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Visualization and Analysis: Develop the colorimetric signal using a diaminobenzidine (DAB) substrate, which will produce a brown precipitate at the site of antigen expression. Counterstain the nuclei with hematoxylin. Dehydrate the sections, clear in xylene, and mount with a coverslip. The staining intensity and the percentage of positive cells can then be scored by a pathologist to assess ALDH1A1 expression levels.

IHC_Workflow A Deparaffinization & Rehydration B Antigen Retrieval A->B C Blocking B->C D Primary Antibody C->D E Secondary Antibody D->E F Detection E->F G Counterstaining F->G H Microscopy G->H

Caption: The sequential steps of an immunohistochemistry experiment.

References

Isophosphamide Demonstrates Efficacy in Cyclophosphamide-Resistant Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of isophosphamide (IFO) and cyclophosphamide (B585) (CYC) with a focus on CYC-resistant tumors. The information presented herein is supported by preclinical and clinical experimental data to aid in the evaluation of this compound as a therapeutic alternative.

This compound, a structural analog of cyclophosphamide, has shown significant antitumor activity in preclinical models and clinical trials, including in tumors that have developed resistance to cyclophosphamide. While both are oxazaphosphorine alkylating agents that require metabolic activation, differences in their pharmacology and metabolism may contribute to the observed lack of complete cross-resistance.

Preclinical Efficacy

In vitro and in vivo studies have demonstrated that this compound can be effective against tumor models with acquired or intrinsic resistance to cyclophosphamide.

Comparative Cytotoxicity in Cancer Cell Lines
Parameter Cyclophosphamide (CYC) This compound (IFO) Significance in Resistance
Mechanism of Action Pro-drug activated by hepatic CYP450 enzymes to form the active metabolite phosphoramide (B1221513) mustard, which alkylates DNA.[2]Pro-drug activated by hepatic CYP450 enzymes to form the active metabolite isophosphoramide mustard, which alkylates DNA.[2]Both are alkylating agents, but differences in the rate and extent of metabolic activation can influence drug exposure and efficacy.
Metabolic Activation More rapid and extensive 4-hydroxylation compared to this compound.[2]Slower rate of 4-hydroxylation, leading to a different pharmacokinetic profile.[2]The slower activation of this compound may lead to a more sustained exposure of tumor cells to the active metabolite, potentially overcoming resistance mechanisms that are effective against the more rapidly activated cyclophosphamide.
Resistance Mechanisms Increased aldehyde dehydrogenase (ALDH) activity, enhanced DNA repair mechanisms, and detoxification via glutathione (B108866) conjugation are key mechanisms of resistance.Similar resistance mechanisms are implicated, but the degree to which they affect this compound efficacy may differ.The differential metabolism of the two drugs may result in varying susceptibility to these resistance pathways. For example, the slower generation of the active metabolite from this compound could potentially be less efficiently detoxified by ALDH in certain tumor types.

Clinical Efficacy in Cyclophosphamide-Resistant Tumors

Clinical studies have provided evidence for the efficacy of this compound in patients with tumors refractory to cyclophosphamide-containing chemotherapy regimens.

Response Rates in Previously Treated Patients

Several clinical trials have evaluated this compound as a single agent or in combination therapy in patients who have previously received and are considered resistant to cyclophosphamide.

Tumor Type Patient Population Ifosfamide (B1674421) Regimen Overall Response Rate (ORR) Reference
Soft Tissue SarcomaPreviously treated with chemotherapy (some including CYC)Ifosfamide (5 g/m²)18%
Soft Tissue SarcomaPreviously treated with chemotherapyIfosfamide7% in previously treated patients
Pediatric Solid TumorsRefractory to prior therapy including CYCIfosfamide (1.6 g/m²/day x 5)14 of 19 responses were in CYC-resistant tumors
Malignant LymphomasMultirefractoryIfosfamide-containing regimensActive in this setting[1]
Small Cell Lung CancerNon-responding to Adriamycin, Vincristine, and EtoposideIfosfamide-containing regimensActive in this setting[1]

These findings suggest that this compound is a viable second-line treatment option for several types of cancer where cyclophosphamide has failed.

Experimental Protocols

In Vitro Drug Sensitivity and Resistance Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and cyclophosphamide in both drug-sensitive and -resistant cancer cell lines.

Methodology:

  • Cell Culture: Maintain cancer cell lines in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Development of Resistant Cell Lines: To induce resistance, expose the parental cell line to incrementally increasing concentrations of cyclophosphamide over a prolonged period. The resistant phenotype should be confirmed by a significant increase in the IC50 value compared to the parental line.

  • MTT Assay:

    • Seed cells in 96-well plates at a predetermined density.

    • After 24 hours, treat the cells with a range of concentrations of 4-hydroperoxycyclophosphamide (4-HC) and 4-hydroperoxyifosfamide (B1203742) (4-HIF), the pre-activated forms of the drugs.

    • Incubate for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan (B1609692) crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 values by plotting the percentage of viability against the drug concentration using a non-linear regression model.

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of this compound in a cyclophosphamide-resistant tumor xenograft model.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID).

  • Tumor Implantation: Subcutaneously inject cyclophosphamide-resistant cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.

  • Treatment: Once the tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, cyclophosphamide, this compound). Administer the drugs via an appropriate route (e.g., intraperitoneal injection) at clinically relevant doses.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

Signaling Pathways and Experimental Workflows

Metabolic Activation and Mechanism of Action

The following diagram illustrates the metabolic activation pathway of both cyclophosphamide and this compound and their subsequent mechanism of action.

G cluster_activation Hepatic Activation cluster_action Cellular Action cluster_resistance Resistance Mechanisms Cyclophosphamide (CYC) Cyclophosphamide (CYC) CYP450 CYP450 Cyclophosphamide (CYC)->CYP450 4-Hydroxylation This compound (IFO) This compound (IFO) This compound (IFO)->CYP450 4-Hydroxylation (slower) 4-OH-CYC 4-OH-CYC CYP450->4-OH-CYC 4-OH-IFO 4-OH-IFO CYP450->4-OH-IFO Aldophosphamide Aldophosphamide 4-OH-CYC->Aldophosphamide Tautomerization Aldoifosfamide Aldoifosfamide 4-OH-IFO->Aldoifosfamide Tautomerization Phosphoramide Mustard Phosphoramide Mustard Aldophosphamide->Phosphoramide Mustard Spontaneous Decomposition Acrolein Acrolein Aldophosphamide->Acrolein ALDH ALDH Aldophosphamide->ALDH Detoxification Isophosphoramide Mustard Isophosphoramide Mustard Aldoifosfamide->Isophosphoramide Mustard Spontaneous Decomposition Aldoifosfamide->Acrolein Aldoifosfamide->ALDH DNA DNA Phosphoramide Mustard->DNA GSH GSH Phosphoramide Mustard->GSH Conjugation Isophosphoramide Mustard->DNA Isophosphoramide Mustard->GSH DNA Cross-linking DNA Cross-linking DNA->DNA Cross-linking Alkylation Apoptosis Apoptosis DNA Cross-linking->Apoptosis Inhibition of DNA Replication & Transcription DNA Repair Enzymes DNA Repair Enzymes DNA Cross-linking->DNA Repair Enzymes Inactive Metabolites Inactive Metabolites ALDH->Inactive Metabolites Detoxification Detoxification GSH->Detoxification Repaired DNA Repaired DNA DNA Repair Enzymes->Repaired DNA G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Parental Cancer Cell Line Parental Cancer Cell Line Establish CYC-Resistant Cell Line Establish CYC-Resistant Cell Line Parental Cancer Cell Line->Establish CYC-Resistant Cell Line Chronic CYC Exposure IC50 Determination (CYC & IFO) IC50 Determination (CYC & IFO) Parental Cancer Cell Line->IC50 Determination (CYC & IFO) Establish CYC-Resistant Cell Line->IC50 Determination (CYC & IFO) Implant CYC-Resistant Cells in Mice Implant CYC-Resistant Cells in Mice Establish CYC-Resistant Cell Line->Implant CYC-Resistant Cells in Mice Compare IC50 Values Compare IC50 Values IC50 Determination (CYC & IFO)->Compare IC50 Values Tumor Growth & Randomization Tumor Growth & Randomization Implant CYC-Resistant Cells in Mice->Tumor Growth & Randomization Treatment Groups Treatment Groups Tumor Growth & Randomization->Treatment Groups Vehicle Control Vehicle Control Treatment Groups->Vehicle Control Cyclophosphamide Cyclophosphamide Treatment Groups->Cyclophosphamide This compound This compound Treatment Groups->this compound Monitor Tumor Growth & Toxicity Monitor Tumor Growth & Toxicity Vehicle Control->Monitor Tumor Growth & Toxicity Cyclophosphamide->Monitor Tumor Growth & Toxicity This compound->Monitor Tumor Growth & Toxicity Efficacy Analysis Efficacy Analysis Monitor Tumor Growth & Toxicity->Efficacy Analysis

References

Safety Operating Guide

Proper Disposal of Isophosphamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The correct handling and disposal of isophosphamide, a cytotoxic hazardous drug, are critical for ensuring personnel safety and environmental protection. Adherence to established protocols minimizes the risk of exposure and ensures compliance with regulatory standards. This guide provides essential, step-by-step procedures for the proper disposal of this compound and related contaminated materials in a research setting.

I. Pre-Disposal Safety and Handling

Before beginning any procedure involving this compound, it is imperative to handle the compound within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[1] Always wear appropriate Personal Protective Equipment (PPE).

PPE CategorySpecifications
Gloves Wear two pairs of chemotherapy-tested, powder-free nitrile gloves meeting ASTM D6978 standards. Change every 30 minutes or if contaminated.[1]
Gown A disposable, impermeable gown with a closed front, long sleeves, and tight-fitting cuffs is required.[1]
Eye/Face Protection Use safety goggles and a full-face shield if there is a risk of splashing.[1]
Respiratory Protection A NIOSH-certified N95 respirator or higher should be used when handling the compound outside of a containment enclosure.[1]

II. Waste Segregation and Classification

Proper segregation of this compound waste is the most critical step in the disposal process. All materials that have come into contact with the drug are considered hazardous waste.[1] However, they are typically segregated into two main categories: Bulk Waste and Trace Waste .

Waste CategoryDescriptionDisposal Container
Bulk Chemotherapy Waste Unused or expired this compound, partially empty vials, syringes containing more than a trace amount, and materials from cleaning up a large spill.[2][3]Black RCRA Hazardous Waste Container[2]
Trace Chemotherapy Waste "Empty" containers, used PPE (gloves, gowns), absorbent pads, and other disposables with minimal residual contamination.[2][4]Yellow Chemotherapy Waste Container[3][4]
Sharps Waste Needles, syringes (that meet the "empty" criteria), and other contaminated sharps.Yellow Puncture-Proof Sharps Container labeled "Chemotherapy Waste"[4][5]

The U.S. Resource Conservation and Recovery Act (RCRA) provides specific criteria for what constitutes an "empty" container, which is crucial for distinguishing between bulk and trace waste.

Criteria for "Empty" Container (Trace Waste)
All contents that can be removed have been removed using common practices.[6]
No more than 3% by weight of the original total capacity of the container remains.[6]
For syringes, some guidelines state that any visible or residual volume (e.g., > 0.1 ml) classifies it as bulk waste.[2]

III. Step-by-Step Disposal Procedures

1. Unused and Expired this compound (Bulk Waste):

  • Unused or partially used vials of this compound must be disposed of as hazardous chemical waste.[3]

  • Place the original vial, clearly labeled, into a designated black bulk chemotherapy waste container.[2]

  • Do not dispose of this waste down the drain or in regular or biohazard trash.[3]

  • Arrange for pickup through your institution's Environmental Health & Safety (EH&S) department.[3]

2. Contaminated Labware and PPE (Trace Waste):

  • Place all disposable items with trace contamination, such as used gloves, gowns, and plastic-backed absorbent pads, into a yellow chemotherapeutic waste bag or container.[1][3]

  • At the end of a procedure, the final layer of gloves should be carefully removed and placed in a sealable bag within the BSC before being moved to the trace waste container.[6]

3. Contaminated Sharps (Trace Sharps Waste):

  • Immediately after use, dispose of needles and "empty" syringes directly into a puncture-proof yellow sharps container specifically labeled for chemotherapy waste.[4]

  • Do not recap, bend, or break needles.[2]

  • Syringes containing more than a trace amount of this compound must be disposed of as bulk waste.[2]

4. Spill Cleanup:

  • In the event of a spill, use a dedicated cytotoxic drug spill kit.[1]

  • All materials used for cleanup, including absorbent materials and contaminated PPE, must be disposed of as bulk hazardous waste in the black container.[1]

5. Final Container Handling:

  • When waste containers are full (typically ¾ full), securely seal them.[3]

  • Label the container clearly with a hazardous waste label.[2]

  • Store in a designated, secure area away from general traffic.[1]

  • Request a waste pickup from your institution's EH&S or equivalent hazardous waste management service.[4][7]

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound-contaminated materials.

G cluster_0 cluster_1 Waste Characterization cluster_2 Disposal Pathway cluster_3 start This compound-Contaminated Material Generated is_sharp Is it a sharp? start->is_sharp is_bulk Is it Bulk Waste? (>3% rule, visible liquid) is_sharp->is_bulk No sharps_container Place in Yellow Puncture-Proof Chemo Sharps Container is_sharp->sharps_container Yes trace_container Place in Yellow Trace Chemo Waste Container is_bulk->trace_container No (Trace Waste) bulk_container Place in Black Bulk (RCRA) Chemo Waste Container is_bulk->bulk_container Yes end_point Arrange for EH&S Hazardous Waste Pickup sharps_container->end_point trace_container->end_point bulk_container->end_point

Caption: Decision workflow for this compound waste segregation and disposal.

By following these procedures, researchers, scientists, and drug development professionals can effectively manage this compound waste, ensuring a safe laboratory environment and compliance with all applicable regulations.[8][9]

References

Essential Guide to Handling Isophosphamide: Personal Protective Equipment and Disposal Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive, procedural guidance for the safe handling and disposal of Isophosphamide, a cytotoxic chemotherapy agent. Adherence to these protocols is critical to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against exposure to this compound. All personnel must be trained in the proper use and disposal of PPE.[1][2][3]

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategorySpecifications
Gloves Double gloving with chemotherapy-tested, powder-free nitrile gloves is required.[4] The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[4] Gloves must meet ASTM D6978 standards.[4] Change gloves every 30 minutes or immediately if contaminated or damaged.[4]
Gown A disposable, impermeable gown made of polyethylene-coated polypropylene (B1209903) or a similar laminate material is mandatory.[4] The gown must have a closed front, long sleeves, and tight-fitting cuffs.[4] Gowns should be discarded immediately after use.[4]
Eye and Face Protection Safety goggles and a full-face shield are required whenever there is a risk of splashing or aerosol generation.[4][5]
Respiratory Protection A NIOSH-certified N95 respirator or a higher level of protection, such as a powered air-purifying respirator (PAPR), must be used when handling the compound outside of a containment ventilated enclosure or if there is a risk of aerosolization.[4]
Other Protective Wear Shoe covers should be worn in areas where hazardous drugs are handled and must be removed before exiting the contaminated area.[4]
Operational Plan for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is essential for minimizing risk.

1. Receiving and Storage:

  • Upon receipt, inspect the shipping container for any signs of damage or leakage while wearing at least one pair of chemotherapy-tested gloves.[4]

  • Store this compound in a designated, clearly labeled, and secure area with limited access.[4] The storage area should ideally be under negative pressure.[4]

2. Preparation and Handling:

  • All manipulations of this compound that could generate aerosols, such as weighing or reconstituting, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[4]

  • The work surface inside the BSC should be covered with a plastic-backed absorbent pad to contain any potential spills.[4]

  • Utilize closed-system drug-transfer devices (CSTDs) whenever feasible to minimize exposure during drug transfer.[4]

  • Ensure all syringes and infusion sets have Luer-lock fittings to prevent accidental disconnection.[4][6]

3. Spill Management:

  • A spill kit specifically designed for cytotoxic drugs must be readily available in all areas where this compound is handled.[4]

  • In the event of a spill, immediately cordon off the area.

  • Personnel involved in the cleanup must wear the full PPE ensemble as detailed in Table 1. For large spills, a higher level of respiratory protection may be necessary.[4]

  • Absorb the spill using materials from the spill kit, decontaminate the area, and dispose of all contaminated materials as hazardous waste.[4][5]

Disposal Plan

All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

Table 2: this compound Waste Disposal Procedures

Waste TypeDisposal Procedure
Used PPE All gloves, gowns, shoe covers, and other disposable PPE should be placed in a designated, leak-proof, and puncture-resistant hazardous waste container immediately after use.[4]
Empty Vials and Syringes Empty vials, syringes, and other containers should be disposed of in a puncture-resistant hazardous waste container. Do not attempt to recap, crush, or clip needles.
Contaminated Materials All materials used for cleaning spills, as well as any other items contaminated with this compound, must be disposed of in a clearly labeled hazardous waste container.[4]
Excess Medication Unused or expired this compound should be returned to the pharmacy or disposed of according to institutional and regulatory guidelines for hazardous pharmaceutical waste.[7]

All hazardous waste containers must be clearly labeled as "Hazardous Waste" and disposed of in accordance with federal, state, and local regulations.[8]

Workflow for Handling this compound

The following diagram illustrates the procedural flow for the safe handling of this compound, from initial receipt to final disposal.

Isophosphamide_Handling_Workflow This compound Handling Workflow A Receiving B Storage A->B Inspect & Secure C Preparation in BSC/CACI B->C Transfer to Controlled Area D Handling and Use C->D Prepare for Use G Decontamination C->G Routine Cleaning E Spill Management D->E If Spill Occurs F Waste Disposal D->F Dispose of Used Materials D->G Post-Handling Cleaning E->F Dispose of Contaminated Materials E->G Post-Spill Decontamination

Caption: Procedural workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.